Product packaging for 3-Iodo-1-propanol(Cat. No.:CAS No. 627-32-7)

3-Iodo-1-propanol

Cat. No.: B1294970
CAS No.: 627-32-7
M. Wt: 185.99 g/mol
InChI Key: CQVWOJSAGPFDQL-UHFFFAOYSA-N
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Description

3-Iodo-1-propanol is a useful research compound. Its molecular formula is C3H7IO and its molecular weight is 185.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7IO B1294970 3-Iodo-1-propanol CAS No. 627-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWOJSAGPFDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060838
Record name 1-Propanol, 3-iodo-
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Molecular Weight

185.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

627-32-7
Record name 3-Iodo-1-propanol
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Record name 3-Iodo-1-propanol
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Record name 1-Propanol, 3-iodo-
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Record name 1-Propanol, 3-iodo-
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Record name 3-iodopropanol
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Record name 3-IODO-1-PROPANOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-1-propanol (CAS Number: 627-32-7), a key building block in organic synthesis. Its utility in the development of novel pharmaceuticals and functional materials makes a thorough understanding of its properties and reactivity essential for researchers in these fields.

Chemical Identity and Physical Properties

This compound is a halogenated primary alcohol.[1] Its structure, featuring a reactive iodine atom and a versatile hydroxyl group, makes it a valuable intermediate in a wide range of chemical transformations.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 627-32-7[1][4][5][6][7][8]
Molecular Formula C₃H₇IO[1][4][5]
Molecular Weight 185.99 g/mol [1][4][5][7]
IUPAC Name 3-iodopropan-1-ol[1][8]
Appearance Colorless to pale yellow liquid[1]
Density 1.942 g/mL at 25 °C[1][7][9]
Boiling Point 115 °C at 38 mmHg[1][7][10][]
Refractive Index n20/D 1.556[7][10]
Flash Point 113 °C (235.4 °F) - closed cup[7]
Solubility Soluble in water and organic solvents[1]

Synthesis

A common method for the synthesis of this compound is through a Finkelstein reaction, where a less reactive halogen is substituted by iodide. A typical laboratory-scale synthesis involves the reaction of 3-chloro-1-propanol (B141029) with sodium iodide in acetone (B3395972).[4]

Experimental Protocol: Synthesis of this compound from 3-Chloro-1-propanol [4]

  • Reaction Setup: A 500 mL, 3-necked round-bottomed flask is equipped with a condenser and a temperature probe.

  • Charging the Flask: The flask is charged with 100.0 g (1.06 moles) of 3-chloro-1-propanol.

  • Addition of Reagents: A solution of 1.58 g (1.06 moles) of sodium iodide in 200 mL of acetone is added to the flask. An immediate formation of a white precipitate (sodium chloride) is observed.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 72 hours.

  • Work-up: The solution is allowed to cool to room temperature. The sodium chloride precipitate is removed by vacuum filtration.

  • Purification: The resulting product is purified by distillation. The main fraction is collected at 112-116 °C under a reduced pressure of 29.5 in Hg.

  • Yield and Characterization: This procedure typically yields around 124 g (63%) of this compound, which can be identified by ¹H and ¹³C NMR spectroscopy.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Equip 3-necked flask with condenser and temperature probe charge_reagents Charge with 3-chloro-1-propanol and a solution of sodium iodide in acetone start->charge_reagents reflux Heat to reflux for 72 hours charge_reagents->reflux cool Cool to room temperature reflux->cool filter Remove NaCl precipitate by vacuum filtration cool->filter distill Purify by distillation (112-116°C @ 29.5 in Hg) filter->distill end_product This compound distill->end_product

Synthesis Workflow for this compound

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups: the primary alkyl iodide and the primary alcohol.[3]

  • Carbon-Iodine Bond Reactivity: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the easy introduction of a variety of nucleophiles at the C3 position.[3]

  • Hydroxyl Group Reactivity: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or an ester.[3]

This dual functionality makes this compound a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] In the context of drug development, it serves as a key intermediate for introducing a three-carbon chain with a terminal hydroxyl group, which can be further functionalized.[2] It is also used in material science, for example, as a component in composite gel polymer electrolytes for dye-sensitized solar cells.[1]

Reactivity_Diagram cluster_ci_bond Reactions at the C-I Bond cluster_oh_group Reactions at the OH Group start This compound (I-CH2CH2CH2-OH) sn2 Nucleophilic Substitution (SN2) + Nu- start->sn2 oxidation Oxidation start->oxidation esterification Esterification + R-COOH start->esterification etherification Etherification + R'-X start->etherification product_sn2 Nu-CH2CH2CH2-OH sn2->product_sn2 product_oxidation_aldehyde 3-Iodopropanal (I-CH2CH2CHO) oxidation->product_oxidation_aldehyde product_oxidation_acid 3-Iodopropanoic Acid (I-CH2CH2COOH) oxidation->product_oxidation_acid product_ester I-CH2CH2CH2-O-CO-R esterification->product_ester product_ether I-CH2CH2CH2-O-R' etherification->product_ether

Reactivity of this compound

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[12]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Source:[12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[7][13]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][13]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Handling and Storage:

  • Store in a cool, well-ventilated place.[13]

  • Keep the container tightly closed.[13]

  • Store locked up.[12]

  • Keep away from heat, sparks, and open flames.[13]

  • Incompatible materials include strong oxidizing agents and strong acids.[13]

In case of spills, dampen the material with water and transfer it to a suitable container. Contaminated surfaces should be washed with a soap and water solution.[14] For detailed first aid measures, consult the Safety Data Sheet (SDS).[12]

References

An In-depth Technical Guide to 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthetic applications of 3-Iodo-1-propanol, a versatile haloalkane intermediate in organic synthesis. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 185.99 g/mol
Molecular Formula C₃H₇IO
Density 1.942 g/mL at 25 °C
Boiling Point 115 °C at 38 mmHg
Refractive Index 1.556 (at 20 °C, D line)
CAS Number 627-32-7
IUPAC Name 3-iodopropan-1-ol

Experimental Protocols

This section details generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

2.1. Determination of Molecular Weight by Mass Spectrometry

The molecular weight of this compound can be accurately determined using mass spectrometry.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is employed.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like this compound. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The molecular ion peak, corresponding to the intact molecule that has lost one electron, is identified in the mass spectrum. For this compound, this peak is observed at an m/z of approximately 186.

2.2. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: A Thiele tube or a similar heating block apparatus, a thermometer, a small test tube, and a sealed capillary tube are required.

  • Procedure:

    • A small amount of this compound (a few milliliters) is placed in the test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer and heated in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

2.3. Measurement of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a specific gravity bottle) and an analytical balance are used for accurate measurements.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

    • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

2.4. Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Apparatus: An Abbe refractometer is a standard instrument for this measurement.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthetic Applications and Logical Workflow

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which allows for nucleophilic substitution reactions. A classic example of its application is the Williamson ether synthesis.

3.1. Williamson Ether Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of an ether using this compound as the electrophile. This reaction proceeds via an S(_N)2 mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Product Ether (R-O-CH₂CH₂CH₂-OH) Alkoxide->Ether Nucleophilic Attack Iodopropanol This compound (I-CH₂CH₂CH₂-OH) Iodopropanol->Ether Salt Sodium Iodide (NaI) Iodopropanol->Salt Leaving Group

Caption: Logical workflow of the Williamson ether synthesis using this compound.

An In-depth Technical Guide to 3-Iodo-1-propanol: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1-propanol, a versatile haloalcohol building block in organic synthesis. The document details its chemical structure, physicochemical properties, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis via the Finkelstein reaction and a representative subsequent transformation, the Williamson ether synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are summarized and interpreted. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, facilitating the effective use of this compound in the synthesis of complex molecules.

Chemical Structure and Identification

This compound is a primary alcohol substituted with an iodine atom at the C3 position. Its linear, three-carbon chain with terminal functional groups—a hydroxyl group and an iodine atom—makes it a bifunctional molecule with distinct reactive sites.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-iodopropan-1-ol[1]
CAS Number 627-32-7[1]
Molecular Formula C₃H₇IO[1][2][3]
Linear Formula I(CH₂)₃OH[4]
SMILES OCCI[4]
InChI InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2[1]
InChIKey CQVWOJSAGPFDQL-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 185.99 g/mol [1][2][3]
Density 1.942 g/mL at 25 °C[4]
Boiling Point 115 °C at 38 mmHg[4]
Refractive Index (n20/D) 1.556[4]
Flash Point >110 °C[2]
Storage Temperature 2-8°C[4]

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled.[2] It also causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. This reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone (B3395972).

Below is a logical workflow for the synthesis of this compound from 3-Chloro-1-propanol (B141029).

Finkelstein_Reaction_Workflow start Start reactants Combine 3-Chloro-1-propanol, Sodium Iodide, and Acetone start->reactants reflux Reflux the Mixture reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Precipitated NaCl cool->filter concentrate Concentrate the Filtrate (Remove Acetone) filter->concentrate extract Perform Aqueous Workup (e.g., with Ether and Water) concentrate->extract dry Dry the Organic Layer (e.g., with Na₂SO₄) extract->dry purify Purify by Distillation under Reduced Pressure dry->purify product Obtain Pure This compound purify->product end End product->end

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-1-propanol (1.0 eq).

  • Addition of Reagents: Add anhydrous sodium iodide (1.5 eq) and a sufficient volume of dry acetone to dissolve the reactants.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium chloride) will be observed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium iodide. Subsequently, wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any traces of iodine, followed by a final wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Williamson Ether Synthesis using this compound

This compound is an excellent substrate for the Williamson ether synthesis due to the presence of a primary alkyl iodide, which is highly reactive towards nucleophilic substitution. This reaction is a reliable method for the formation of ether linkages.

Detailed Methodology (Example: Synthesis of 3-Phenoxy-1-propanol):

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (B47542) (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

  • Nucleophilic Substitution: Add this compound (1.0 eq) dropwise to the solution of sodium phenoxide at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash with a dilute aqueous solution of sodium hydroxide (B78521) to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 3-phenoxy-1-propanol.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data

TechniqueKey Features and Assignments
¹H NMR A spectrum is available from suppliers such as Sigma-Aldrich.[1] In CDCl₃, one would expect a triplet for the protons on the carbon bearing the hydroxyl group (C1-H), a triplet for the protons on the carbon bearing the iodine (C3-H), and a multiplet (quintet or sextet) for the central methylene (B1212753) protons (C2-H). The hydroxyl proton would appear as a broad singlet.
¹³C NMR Expected chemical shifts would show the carbon attached to the highly electronegative iodine at a relatively high field (low ppm value), the carbon attached to the oxygen at a lower field (higher ppm value), and the central carbon at an intermediate value.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. The C-I stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹. C-H stretching vibrations from the alkyl chain will be observed around 2850-3000 cm⁻¹.

Applications in Research and Development

This compound serves as a valuable bifunctional building block in organic synthesis. Its utility stems from the differential reactivity of the hydroxyl and iodo groups.

  • Introduction of a Propanol Moiety: The iodo group can be displaced by a wide range of nucleophiles, allowing for the attachment of a 3-hydroxypropyl chain to various molecular scaffolds. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the introduction of a flexible, polar linker can modulate pharmacokinetic and pharmacodynamic properties.

  • Synthesis of Heterocycles: The dual functionality of this compound enables its use in the synthesis of heterocyclic compounds. For instance, intramolecular cyclization reactions can lead to the formation of tetrahydrofuran derivatives.

  • Precursor for other Functional Groups: The hydroxyl group can be protected, allowing for transformations at the iodo-substituted carbon. Subsequently, the hydroxyl group can be deprotected or converted into other functional groups, such as aldehydes, carboxylic acids, or amines.

Conclusion

This compound is a commercially available and synthetically versatile reagent with well-defined properties. Its bifunctional nature makes it a valuable tool for the construction of more complex molecules in various fields, including drug discovery and materials science. This technical guide provides essential information and detailed protocols to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Iodo-1-propanol (CAS No: 627-32-7). The information presented is intended to support research and development activities by providing essential data on the compound's characteristics. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are detailed.

Core Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is an organic compound that is soluble in water and organic solvents.[1]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₃H₇IO[1][2][3][4][5]
Molecular Weight 185.99 g/mol [1][2][3][4][6]
Density 1.942 g/mL at 25 °C[2][6][7]
Boiling Point 115 °C at 38 mmHg[2][6][7]
Refractive Index 1.556 (n20/D)[1][2][6][7]
Flash Point >110 °C (>230 °F)[2]
Vapor Pressure 0.0784 mmHg at 25 °C[2]
pKa 14.73 ± 0.10 (Predicted)[2]

Visual Representations

To further elucidate the nature of this compound and the processes for characterizing it, the following diagrams are provided.

Chemical Structure of this compound

experimental_workflow Generalized Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Obtain pure sample of this compound select_method Select appropriate experimental method prep_sample->select_method calibrate Calibrate instrument (e.g., refractometer, balance) select_method->calibrate measure Perform measurement under controlled conditions calibrate->measure record_data Record raw data (e.g., temperature, mass, volume) measure->record_data calculate Calculate physical property (e.g., density = mass/volume) record_data->calculate compare Compare with literature values calculate->compare

Generalized Workflow for Physical Property Determination

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Density Determination

The density of a liquid can be determined using a pycnometer or by the gravimetric method.

Materials:

  • Pycnometer or a graduated cylinder and an analytical balance

  • This compound sample

  • Thermometer

  • Water bath (for temperature control)

Procedure (Gravimetric Method):

  • Measure and record the mass of a clean, dry graduated cylinder.

  • Add a known volume of this compound to the graduated cylinder.

  • Record the volume of the liquid.

  • Measure and record the total mass of the graduated cylinder with the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.

  • Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[4]

  • Ensure the temperature of the liquid is recorded as density is temperature-dependent.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves using a Thiele tube or a similar apparatus.

Materials:

  • Thiele tube or a beaker with heating oil (paraffin oil)

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Thermometer

  • This compound sample

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Immerse the setup in the Thiele tube's heating oil, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.[1]

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[1][8]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is commonly measured using an Abbe refractometer.

Materials:

  • Abbe refractometer

  • This compound sample

  • Dropper

  • Constant temperature water bath

  • Lens paper and ethanol (B145695) for cleaning

Procedure:

  • Turn on the Abbe refractometer and the light source.

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[9]

  • Clean the prism surfaces with ethanol and lens paper.

  • Using a dropper, place a few drops of the this compound sample onto the measuring prism.[9][10]

  • Close the prisms gently.

  • Allow the sample to reach thermal equilibrium, which can be maintained by a circulating water bath.

  • Look through the eyepiece and adjust the knob to bring the boundary line between the light and dark regions into sharp focus.

  • Align the boundary line with the center of the crosshairs.

  • Read the refractive index value from the scale.[10]

References

Technical Guide to the Physicochemical Properties of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodo-1-propanol, with a specific focus on its boiling point. The information herein is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a key intermediate.

Core Physicochemical Data

This compound (CAS No. 627-32-7) is a halogenated primary alcohol used in various organic syntheses.[1] Its physical properties are significantly influenced by the presence of a terminal hydroxyl group and a heavy iodine atom. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₃H₇IO[1][2]
Molar Mass 185.99 g/mol [2][3]
Boiling Point 115 °C at 38 mmHg[2]
Density 1.942 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.556[2]
Flash Point >110 °C (>230 °F)[2]
Vapor Pressure 0.0784 mmHg at 25 °C[2]
Storage Temperature 2-8°C[2]

Boiling Point Determination: Experimental Protocol

The accurate determination of a boiling point, particularly for compounds that may decompose at atmospheric pressure, often requires vacuum distillation. Below is a detailed methodology for determining the boiling point of a liquid such as this compound at reduced pressure.

Objective: To measure the boiling point of this compound under vacuum.

Materials:

  • This compound (97% purity or higher)

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer (-10 to 200 °C range)

  • Insulating glass wool

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

    • Add a measured volume of this compound to the flask.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum source to the vacuum adapter on the distillation apparatus and connect the manometer to the system to monitor the pressure.

  • Distillation Process:

    • Turn on the condenser's cooling water.

    • Begin stirring the liquid in the round-bottom flask.

    • Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 38 mmHg).[2]

    • Once the pressure is stable, begin heating the flask gently with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor phase moves up the distillation head.

    • Record the temperature at which the vapor and liquid are in equilibrium. This is indicated by a stable temperature reading on the thermometer as the condensate drips from the thermometer bulb.

    • Record the precise pressure from the manometer at which this stable temperature is observed.

  • Shutdown and Safety:

    • Once the measurement is complete, remove the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • Disassemble the apparatus in a fume hood.

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]

  • All handling and experimental procedures should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

G Experimental Workflow: Vacuum Distillation cluster_setup Apparatus Setup cluster_distillation Measurement cluster_shutdown Shutdown A Assemble Glassware B Add this compound and Boiling Chips A->B C Position Thermometer B->C D Connect Vacuum and Manometer C->D E Start Cooling Water and Stirring D->E Begin Experiment F Evacuate to Target Pressure E->F G Apply Gentle Heat F->G H Record Stable Temperature and Pressure G->H I Cool Apparatus H->I Measurement Complete J Release Vacuum I->J K Disassemble in Fume Hood J->K

Workflow for boiling point determination under reduced pressure.

Factors Influencing Boiling Point

The boiling point of a substance is determined by the strength of the intermolecular forces that must be overcome for it to transition from a liquid to a gaseous state. For this compound, these forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

  • Molar Mass: The large iodine atom contributes significantly to the molar mass of this compound (185.99 g/mol ), leading to stronger London dispersion forces compared to smaller alcohols.[2][3]

  • Polarity and Dipole-Dipole Forces: The carbon-iodine and carbon-oxygen bonds are polar, creating a net molecular dipole. This results in dipole-dipole attractions between molecules.

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding, which is a particularly strong type of dipole-dipole interaction. This is a primary contributor to its relatively high boiling point, even under reduced pressure.

The interplay of these factors dictates the energy required to vaporize the compound.

G Logical Relationships: Boiling Point Influences BP Boiling Point of This compound IMF Strength of Intermolecular Forces BP->IMF is determined by MM High Molar Mass (185.99 g/mol) IMF->MM is influenced by HB Hydrogen Bonding (-OH group) IMF->HB is influenced by DD Dipole-Dipole Forces (C-I, C-O bonds) IMF->DD is influenced by LDF London Dispersion Forces IMF->LDF is influenced by MM->LDF contributes to stronger

References

Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 627-32-7), a key halogenated primary alcohol utilized as a versatile intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, reactivity, applications, and essential safety information.

This compound is a colorless to pale yellow liquid.[1] Its high density is a notable characteristic, primarily due to the presence of the heavy iodine atom.[1] A summary of its key quantitative data is presented below.

PropertyValueReference
Density 1.942 g/mL at 25 °C[1][2][3][4]
Molecular Formula C₃H₇IO[1][3][5][6]
Molecular Weight 185.99 g/mol [1][2][5][6]
Boiling Point 115 °C at 38 mmHg[2][3][4]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Refractive Index n20/D 1.556[1][2]
Vapor Pressure 0.0784 mmHg at 25°C[3]
pKa 14.73 ± 0.10 (Predicted)[3]

Synthesis of this compound: Experimental Protocol

This compound can be effectively synthesized via a Finkelstein reaction, substituting a chlorine atom with an iodine atom. The following protocol is adapted from established procedures.[5]

Reaction: Cl(CH₂)₃OH + NaI → I(CH₂)₃OH + NaCl

Materials:

  • 3-chloro-1-propanol (1.06 moles)

  • Sodium iodide (1.06 moles)

  • Acetone (B3395972) (200 mL)

  • 500 mL 3-necked round-bottomed flask

  • Condenser

  • Temperature probe

  • Heating mantle

  • Vacuum filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge a 500 mL, 3-necked round-bottomed flask, equipped with a condenser and a temperature probe, with 100.0 g (1.06 moles) of 3-chloro-1-propanol.[5]

  • Add a solution of sodium iodide (1.58 g, 1.06 moles) dissolved in 200 mL of acetone to the flask. An immediate formation of a white precipitate (sodium chloride) should be observed.[5]

  • Heat the reaction mixture to reflux temperature and maintain for 72 hours.[5]

  • After the reflux period, allow the solution to cool to room temperature.[5]

  • Remove the sodium chloride precipitate by vacuum filtration.[5]

  • Purify the resulting product by distillation. Collect the main fraction at 112-116 °C under reduced pressure (29.5 in Hg).[5]

  • The final product, this compound, is typically obtained with a yield of around 63% and can be identified by ¹H and ¹³C NMR spectroscopy.[5]

G Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start Charge Flask with 3-chloro-1-propanol add_nai Add Sodium Iodide in Acetone start->add_nai Step 1-2 reflux Heat to Reflux (72 hours) add_nai->reflux Step 3 cool Cool to Room Temperature reflux->cool Step 4 filter Vacuum Filtration (Remove NaCl) cool->filter Step 5 distill Distillation (112-116°C @ 29.5 in Hg) filter->distill Step 6 end_product This compound (Yield ~63%) distill->end_product Step 7

Caption: Synthesis and purification workflow for this compound.

Reactivity and Applications

This compound serves as a valuable building block in organic chemistry due to its dual functionality: a primary alcohol and a terminal alkyl iodide.

  • Nucleophilic Substitution: The iodine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups.

  • Intermediate in Synthesis: It is a precursor for synthesizing a range of functionalized molecules.[1] For instance, it is used in preparing quaternary ammonium (B1175870) salts, which have potential applications in medicinal chemistry.[1]

  • Material Science: Research has shown its utility in the formulation of composite gel polymer electrolytes for dye-sensitized solar cells, where it plays a role in ion transport to potentially enhance cell efficiency.[1]

G Properties and Applications of this compound cluster_props Core Chemical Features cluster_react Chemical Reactivity cluster_app Primary Applications A This compound B Primary Alcohol (-OH group) A->B C Alkyl Iodide (Excellent Leaving Group) A->C F Material Science (Solar Cell Electrolytes) A->F D Nucleophilic Substitution C->D E Organic Synthesis Intermediate D->E

Caption: Logical relationships of this compound's features and uses.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4).

  • Acute Toxicity, Dermal (Category 4).

  • Acute Toxicity, Inhalation (Category 4).

  • Skin Irritation (Category 2).

  • Eye Irritation (Category 2A).

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] Use a suitable respirator (e.g., type ABEK EN14387 filter).[2]

  • Handling: Avoid breathing mist or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor. Rinse mouth.

    • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse skin with water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a cool place (2-8°C).[2]

References

3-Iodo-1-propanol solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 627-32-7) is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a precursor and intermediate is largely governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. It includes a compilation of available physical and chemical data, a detailed experimental protocol for solubility determination, and graphical representations of its synthetic utility where solubility plays a critical role.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

PropertyValueReference(s)
Molecular Formula C₃H₇IO[1]
Molecular Weight 185.99 g/mol [1]
Appearance Colorless to pale yellow liquid
Density 1.942 g/mL at 25 °C
Boiling Point 115 °C at 38 mmHg
Refractive Index n20/D 1.556
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature 2-8°C
CAS Number 627-32-7[1]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar propyl chain with a large, polarizable iodine atom. This combination allows for solubility in both polar and nonpolar solvents to varying degrees.

Aqueous Solubility

A logP of 1.0 indicates that this compound is ten times more soluble in octanol (B41247) (a nonpolar solvent) than in water. This suggests that while it is soluble in water, its preference is for less polar environments. The hydroxyl group contributes to its water solubility through hydrogen bonding, but the three-carbon chain and the large iodine atom increase its lipophilicity compared to shorter-chain alcohols.

Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is expected to be miscible with a wide range of common organic solvents, particularly polar protic and polar aprotic solvents. Its alcohol functionality ensures miscibility with other alcohols, while its overall polarity allows for dissolution in solvents like ethers, ketones, and halogenated hydrocarbons.

Solubility Data Summary

The table below summarizes the expected and known solubility of this compound. It is important to note that much of this is based on qualitative descriptions and physicochemical principles, as precise experimental values are scarce.

SolventSolvent TypeExpected SolubilityNotes / Data Source
WaterPolar ProticSolublelogP = 1.0, indicating higher affinity for organic phases.[1]
MethanolPolar ProticMiscibleExpected due to structural similarity (short-chain alcohol).
EthanolPolar ProticMiscibleExpected due to structural similarity (short-chain alcohol).
AcetonePolar AproticMiscibleExpected to be a good solvent.
Diethyl EtherNonpolarSolubleThe alkyl chain and iodine atom favor solubility.
DichloromethaneHalogenatedMiscibleExpected to be a good solvent.
TolueneAromaticSolubleExpected to be a good solvent.
HexaneNonpolarModerately SolubleThe polar hydroxyl group may limit miscibility.
n-OctanolNonpolar AlcoholSolublelogP = 1.0 implies a 10:1 preference over water.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid solute in a solvent.

Methodology: Isothermal Shake-Flask Method
  • Preparation : Ensure both the this compound (solute) and the selected solvent are of high purity. Degas the solvent if necessary to prevent bubble formation.

  • System Setup : In a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume of the solvent.

  • Solute Addition : Add an excess amount of this compound to each vessel to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of this compound should be visible.

  • Equilibration : Place the vessels in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Phase Separation : After equilibration, cease agitation and allow the phases to separate. For robust separation, the vessels can be centrifuged at the same constant temperature.

  • Sampling : Carefully extract a known volume of the saturated solvent phase (the supernatant), ensuring that none of the undissolved solute is transferred.

  • Analysis : Quantify the concentration of this compound in the collected sample using a validated analytical technique, such as:

    • Gas Chromatography (GC) : A highly effective method for volatile compounds. A calibration curve must be prepared using standards of known concentration.

    • High-Performance Liquid Chromatography (HPLC) : Suitable if the compound has a chromophore or can be derivatized.

    • Gravimetric Analysis : Involves accurately weighing the sampled aliquot, carefully evaporating the solvent under controlled conditions, and weighing the remaining solute residue. This is less practical for a liquid solute.

  • Calculation : Convert the measured concentration into standard solubility units (e.g., g/100 mL, mol/L). The experiment should be repeated at least three times to ensure reproducibility and to calculate the mean and standard deviation.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis P1 Select High-Purity Solute and Solvent P2 Add Excess Solute to Known Volume of Solvent P1->P2 E1 Agitate in Shaker Bath at Constant Temperature (24-72h) P2->E1 S1 Cease Agitation Allow Phases to Settle E1->S1 S2 Centrifuge to Ensure Complete Separation S1->S2 S3 Extract Aliquot of Saturated Solvent Phase S2->S3 A2 Quantify Solute Concentration (e.g., GC, HPLC) S3->A2 A1 Prepare Calibration Curve A1->A2 A3 Calculate Solubility (e.g., g/100mL, mol/L) A2->A3

Caption: General experimental workflow for determining the solubility of this compound.

Applications in Synthetic Chemistry

The solubility of this compound in various organic solvents makes it a versatile building block in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations.

Role as a Synthetic Intermediate

The primary alcohol can be oxidized or converted into an ether or ester, while the primary alkyl iodide is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a 3-hydroxypropyl moiety onto various nucleophiles.

G Role as a Synthetic Intermediate cluster_products Products via Nucleophilic Substitution start This compound I-CH₂(CH₂)₂-OH ether Ethers R-O-CH₂(CH₂)₂-OH start->ether  + R-O⁻ (Alkoxide) thioether Thioethers R-S-CH₂(CH₂)₂-OH start->thioether  + R-S⁻ (Thiolate) amine Amines R₂N-CH₂(CH₂)₂-OH start->amine  + R₂NH (Amine) azide Azides N₃-CH₂(CH₂)₂-OH start->azide  + N₃⁻ (Azide)

Caption: Nucleophilic substitution reactions using this compound as an electrophile.

Synthesis via the Finkelstein Reaction

This compound is often synthesized from its less expensive chloro- or bromo-analogs via the Finkelstein reaction. This reaction relies on the differential solubility of sodium halides in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, driving the equilibrium towards the desired iodo-product.

G The Finkelstein Reaction reactant 3-Chloro-1-propanol (Soluble in Acetone) product This compound (Product) reactant->product Reaction reagent Sodium Iodide (NaI) (Soluble in Acetone) reagent->product Halogen Exchange solvent Acetone (Solvent) solvent->product precipitate Sodium Chloride (NaCl) (Insoluble Precipitate) product->precipitate Byproduct Formation

Caption: Synthesis of this compound via the Finkelstein reaction in acetone.

References

A Comprehensive Technical Guide to 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-propanol, with the IUPAC name 3-iodopropan-1-ol , is a halogenated primary alcohol that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both a reactive primary alkyl iodide and a primary alcohol, makes it a valuable three-carbon building block for the construction of a wide array of more complex molecules.[3][4] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[2] The presence of the heavy iodine atom significantly influences its physical properties, such as its density and refractive index.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-iodopropan-1-ol[1]
Synonyms 3-Iodopropanol, 1-Propanol, 3-iodo-[1][5]
CAS Number 627-32-7[1]
Molecular Formula C₃H₇IO[1][6]
Molecular Weight 185.99 g/mol [1][6]
Density 1.942 g/mL at 25 °C[7]
Boiling Point 115 °C at 38 mmHg
Refractive Index (n20/D) 1.556[8]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Storage Temperature 2-8°C[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction . This reaction involves the halogen exchange of a more readily available 3-halo-1-propanol, typically 3-chloro-1-propanol, with an iodide salt such as sodium iodide in a suitable solvent like acetone (B3395972).[2][3][6]

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is adapted from a documented synthesis procedure.[3][6]

Materials:

  • 3-chloro-1-propanol

  • Sodium iodide (NaI)

  • Acetone

  • 500 mL 3-necked round-bottomed flask

  • Condenser

  • Temperature probe

  • Heating mantle

  • Vacuum filtration apparatus

  • Distillation apparatus

Procedure:

  • A 500 mL, 3-necked round-bottomed flask is equipped with a condenser and a temperature probe.

  • The flask is charged with 100.0 g (1.06 moles) of 3-chloro-1-propanol.

  • A solution of sodium iodide (1.58 g, 1.06 moles) in 200 mL of acetone is added to the flask. An immediate white precipitate of sodium chloride is typically observed.[6]

  • The reaction mixture is heated to reflux and maintained at this temperature for 72 hours.[6]

  • After the reflux period, the solution is allowed to cool to room temperature.

  • The precipitated sodium chloride is removed by vacuum filtration.[6]

  • The resulting filtrate, containing the product, is then purified by distillation. The main fraction is collected at 112-116 °C under reduced pressure (29.5 in Hg) to yield this compound.[6]

The following diagram illustrates the workflow of the Finkelstein reaction for the synthesis of this compound.

Finkelstein_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge 3-necked flask with 3-chloro-1-propanol B Add solution of NaI in acetone A->B Immediate NaCl precipitate C Heat to reflux for 72 hours B->C D Cool to room temperature C->D E Remove NaCl by vacuum filtration D->E F Purify by distillation (112-116 °C @ 29.5 in Hg) E->F G This compound (Final Product) F->G

Finkelstein Reaction Workflow for this compound Synthesis.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the primary alkyl iodide and the primary alcohol.[3]

Reactions at the Carbon-Iodine Bond

The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions .[3] This allows for the facile introduction of a wide variety of nucleophiles at the C-3 position, making it a valuable precursor for the synthesis of other functionalized propanols.[2][3]

Reactions of the Hydroxyl Group

The primary hydroxyl group can undergo typical alcohol reactions. It can be oxidized to the corresponding aldehyde (3-iodopropanal) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or to the carboxylic acid (3-iodopropanoic acid) with stronger oxidizing agents.[3][9] Furthermore, it can be converted to ethers or esters through esterification or Williamson ether synthesis.[3]

The signaling pathway below illustrates the key reactions of this compound.

Reactivity_of_3_Iodo_1_propanol cluster_iodine_reactions Reactions at C-I Bond cluster_hydroxyl_reactions Reactions at -OH Group A This compound B Nucleophilic Substitution (SN2) A->B Nucleophile D Oxidation (mild) A->D PCC F Oxidation (strong) A->F KMnO4 / K2Cr2O7 H Esterification / Etherification A->H Carboxylic Acid / Alkyl Halide C Functionalized Propanols B->C E 3-Iodopropanal D->E G 3-Iodopropanoic Acid F->G I Esters / Ethers H->I

Key Chemical Reactions of this compound.
Applications in Drug Development and Research

This compound is a significant intermediate in the pharmaceutical industry.[4] Its dual functionality allows for the introduction of specific molecular fragments and participation in coupling reactions that are fundamental to building the complex architectures of modern drugs.[4] It serves as a precursor in the synthesis of a wide range of molecules, including pharmaceutical intermediates and other specialty chemicals.[3] Additionally, its derivatives have been explored for their potential antimicrobial properties.[2] Research has also utilized this compound in material science, for instance, as a component in composite gel polymer electrolytes for dye-sensitized solar cells.[2]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][7] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a respirator, should be worn when handling this chemical.[8] It should be stored in a cool, dry, and well-ventilated area.[7]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and material science sectors. Its predictable reactivity, stemming from the presence of both a primary alkyl iodide and a primary alcohol functional group, allows for a diverse range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-propanol from 3-Chloro-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-1-propanol from 3-chloro-1-propanol (B141029). The primary method detailed is the Finkelstein reaction, a robust and widely used nucleophilic substitution reaction in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Introduction and Reaction Principle

The conversion of 3-chloro-1-propanol to this compound is a classic example of the Finkelstein reaction.[1][2] This reaction involves the exchange of a halogen atom, in this case, substituting a chlorine atom with an iodine atom. The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The reaction is typically carried out by treating the alkyl chloride with a solution of sodium iodide (NaI) in acetone (B3395972).[1] The success of this reaction is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium chloride (NaCl) formed as a byproduct is not and precipitates out of the solution.[1][4] This continuous removal of a product shifts the equilibrium towards the formation of the desired alkyl iodide, often resulting in high yields.[1][4]

Reaction Pathway and Mechanism

The reaction proceeds through a single, concerted SN2 step where the iodide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This backside attack displaces the chloride ion, which acts as the leaving group.

Finkelstein_Reaction Figure 1: Finkelstein Reaction Pathway cluster_reactants Reactants cluster_products Products 3-chloro-1-propanol HO-(CH₂)₃-Cl This compound HO-(CH₂)₃-I 3-chloro-1-propanol->this compound Acetone (reflux) NaCl NaCl (s) 3-chloro-1-propanol->NaCl NaI NaI NaI->this compound NaI->NaCl

Caption: Figure 1: Finkelstein Reaction Pathway

Detailed Experimental Protocol

The following protocol is adapted from a standard procedure for the Finkelstein reaction of 3-chloro-1-propanol.[5]

3.1 Materials and Reagents

Reagent/MaterialPurity/GradeSupplier
3-Chloro-1-propanol98%Sigma-Aldrich
Sodium Iodide (NaI)ACS reagent, ≥99.5%Sigma-Aldrich
AcetoneCHROMASOLV®, for HPLC, ≥99.9%Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
HexanesAnhydrous, mixture of isomers, ≥99%Sigma-Aldrich
Sodium thiosulfate (B1220275) (Na₂S₂O₃)ReagentPlus®, 99%-
Sodium Sulfate (Na₂SO₄)ACS reagent, ≥99.0%, anhydrous, granular-
Deionized water--
BrineSaturated NaCl solution-

3.2 Reaction Setup and Procedure

  • To a 100 mL round-bottom flask equipped with a large magnetic stir bar, add 3-chloro-1-propanol (4.73 g, 0.050 mol) and acetone (50 mL).[5]

  • Add sodium iodide (37.47 g, 0.250 mol) to the flask in one portion.[5]

  • Equip the flask with a reflux condenser and place the setup under a nitrogen atmosphere.

  • Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.[5]

3.3 Work-up and Purification

  • After 24 hours, allow the yellow solution to cool to room temperature.

  • Filter the mixture through a medium porosity fritted funnel to remove the precipitated sodium chloride and excess sodium iodide.[5]

  • Rinse the flask and the collected solid with approximately 200 mL of acetone to ensure any trapped product is collected.[5]

  • Combine the filtrates in a 500 mL round-bottom flask and remove the acetone using a rotary evaporator. This will yield a dry orange solid.[5]

  • Triturate the solid with a 1:1 v/v solution of hexanes to diethyl ether (2 x 200 mL). Break up any large aggregates with a spatula.[5]

  • Filter the mixture through a medium porosity fritted funnel to remove the fine grey precipitate (residual salts).[5]

  • Transfer the yellow-tinged filtrate to a separatory funnel and wash with ~100 mL of a 10% w/w sodium thiosulfate solution. The organic layer should become colorless.[5]

  • Wash the organic layer sequentially with ~100 mL of deionized water and ~100 mL of brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter to remove the drying agent.

  • Remove the solvent by rotary evaporation to afford pure this compound as a pale yellow oil.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocol.[5]

ParameterValue
Reactants
3-Chloro-1-propanol4.73 g (0.050 mol)
Sodium Iodide37.47 g (0.250 mol)
Solvent
Acetone50 mL
Reaction Conditions
TemperatureReflux
Time24 hours
AtmosphereNitrogen
Product
This compound (Yield)7.78 g (84%)
AppearancePale yellow oil

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow Figure 2: Experimental Workflow for this compound Synthesis A 1. Mix Reactants (3-Chloro-1-propanol, NaI, Acetone) in a flask B 2. Reflux (24 hours under N₂) A->B C 3. Cool & Filter (Remove precipitated NaCl and excess NaI) B->C D 4. Evaporate Solvent (Rotary Evaporation) C->D E 5. Trituration (1:1 Hexanes:Et₂O) D->E F 6. Filtration (Remove residual salts) E->F G 7. Liquid-Liquid Extraction (Wash with Na₂S₂O₃, Water, Brine) F->G H 8. Dry Organic Layer (Anhydrous Na₂SO₄) G->H I 9. Final Evaporation (Rotary Evaporation) H->I J 10. Pure Product (this compound) I->J

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound from 3-chloro-1-propanol via the Finkelstein reaction is an efficient and high-yielding process. The key to the reaction's success lies in the use of acetone as a solvent, which facilitates the precipitation of the sodium chloride byproduct, thereby driving the reaction to completion. The detailed protocol provided herein, including reaction conditions and a comprehensive purification procedure, serves as a reliable guide for obtaining the high-purity product required for further applications in research and development.

References

The Dual Nature of 3-Iodo-1-propanol: An In-Depth Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-propanol (C₃H₇IO) is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a primary alcohol (-OH) and a primary alkyl iodide (-I). This duality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and materials. The high reactivity of the carbon-iodine bond, coupled with the classic transformations of the hydroxyl group, provides chemists with a powerful tool for molecular construction. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including quantitative data, detailed experimental protocols, and visual representations of key reactions and workflows.

Core Reactivity and Physicochemical Properties

The chemical behavior of this compound is dictated by its two functional groups. The carbon-iodine bond is highly susceptible to nucleophilic attack, as iodide is an excellent leaving group. This facilitates a variety of substitution reactions at the C1 position. Concurrently, the primary hydroxyl group can undergo oxidation, esterification, and etherification reactions. The interplay between these two reactive centers allows for selective transformations by careful choice of reagents and reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₇IO
Molecular Weight 185.99 g/mol [1]
Appearance Colorless to pale yellow liquid
Density 1.942 g/mL at 25 °C[1]
Boiling Point 115 °C at 38 mmHg[1]
Refractive Index n20/D 1.556[1]
Solubility Soluble in water and organic solvents

Table 2: Spectroscopic Data of this compound

Spectroscopy Key Features
¹H NMR δ (ppm): ~3.7 (t, 2H, CH₂ -OH), ~3.3 (t, 2H, CH₂ -I), ~2.0 (quintet, 2H, -CH₂-CH₂ -CH₂-), ~2.5 (s, 1H, -OH )
¹³C NMR δ (ppm): ~62 (C-OH), ~36 (C-CH₂-C), ~7 (C-I)
IR (Infrared) Broad peak around 3300 cm⁻¹ (O-H stretch), peaks around 2900 cm⁻¹ (C-H stretch), peak around 1050 cm⁻¹ (C-O stretch), peak around 600 cm⁻¹ (C-I stretch)
Mass Spectrometry Molecular ion peak (M⁺) at m/z 186. Key fragments at m/z 169 ([M-OH]⁺), 127 (I⁺), 59 ([M-I]⁺)

Key Reactions and Synthetic Applications

Nucleophilic Substitution at the Carbon-Iodine Bond

The primary alkyl iodide functionality is the most reactive site for nucleophilic substitution, proceeding readily via an Sɴ2 mechanism. The weak C-I bond and the stability of the iodide anion make it an excellent leaving group.

A classic and highly effective method for forming ethers. An alkoxide nucleophile displaces the iodide to form an ether linkage.

Experimental Protocol: Synthesis of 3-Methoxy-1-propanol

  • Preparation of Sodium Methoxide (B1231860): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous methanol (B129727) under an inert atmosphere.

  • Reaction: To the freshly prepared sodium methoxide solution, add this compound (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Expected Yield: Moderate to high. A similar reaction using 3-chloro-1-propanol (B141029) with sodium methoxide has reported yields around 70%.

DOT Diagram: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products This compound HO-(CH₂)₃-I TS TS This compound->TS Methoxide CH₃O⁻ Na⁺ 3-Methoxy-1-propanol HO-(CH₂)₃-OCH₃ Sodium_Iodide NaI TS->3-Methoxy-1-propanol TS->Sodium_Iodide Loss of I⁻

Caption: Sɴ2 mechanism of Williamson ether synthesis.

The introduction of an azide (B81097) group is a crucial step in the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3-Azido-1-propanol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 5:1 v/v).

  • Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reflux: Heat the mixture to reflux and stir for 12-24 hours.

  • Work-up: After cooling, remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain 3-azido-1-propanol.

Expected Yield: High. The analogous reaction with 3-bromo-1-propanol (B121458) reports yields up to 77%.

This reaction is a valuable method for carbon chain extension, forming a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol: Synthesis of 4-Hydroxybutanenitrile

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or ethanol.

  • Addition of Cyanide: Add potassium cyanide (KCN, 1.2 eq) to the solution. Caution: KCN is highly toxic.

  • Heating: Heat the reaction mixture at 60-80 °C for several hours.

  • Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.

Expected Yield: Moderate. The choice of solvent is critical to avoid side reactions.

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can be readily transformed into other functional groups.

Mild oxidizing agents can convert the primary alcohol to an aldehyde, while strong oxidizing agents will yield a carboxylic acid.

Experimental Protocol: Oxidation to 3-Iodopropanoic Acid using Jones Reagent

  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid and then dilute with water. Caution: Jones reagent is corrosive and a strong oxidant.

  • Reaction: To a solution of this compound (1.0 eq) in acetone, add the Jones reagent dropwise at 0 °C.

  • Monitoring: The reaction is typically rapid and exothermic. The color changes from reddish-orange to green.

  • Work-up: Quench the reaction with isopropanol, dilute with water, and extract the product with diethyl ether.

  • Purification: Dry the organic layer and remove the solvent. The crude acid can be purified by recrystallization.

Expected Yield: Generally high for the oxidation of primary alcohols to carboxylic acids with Jones reagent.

DOT Diagram: Oxidation Workflow

Oxidation_Workflow A This compound in Acetone B Add Jones Reagent at 0 °C A->B C Reaction Mixture (Color change to green) B->C D Quench with Isopropanol C->D E Aqueous Work-up and Extraction D->E F Purification (Recrystallization) E->F G 3-Iodopropanoic Acid F->G

Caption: Workflow for the oxidation of this compound.

Ester formation can be achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride (B1165640).

Experimental Protocol: Synthesis of 3-Iodopropyl Acetate

  • Reaction Setup: In a flask, combine this compound (1.0 eq) with acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

  • Heating: Gently heat the mixture under reflux for 1-2 hours.

  • Work-up: Cool the mixture, add water, and extract the ester with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with sodium bicarbonate solution to remove unreacted acid, followed by brine. Dry over an anhydrous salt and remove the solvent. The product can be purified by distillation.

Expected Yield: High.

Table 3: Summary of Key Reactions of this compound

Reaction TypeReagentsProductTypical Conditions
Williamson Ether Synthesis RONa (e.g., CH₃ONa)RO-(CH₂)₃-OHAnhydrous alcohol, reflux
Azide Substitution NaN₃N₃-(CH₂)₃-OHAcetone/water, reflux
Cyanide Substitution KCNNC-(CH₂)₃-OHEthanol or DMSO, heat
Oxidation (to Carboxylic Acid) CrO₃, H₂SO₄ (Jones Reagent)I-(CH₂)₂-COOHAcetone, 0 °C to RT
Esterification (CH₃CO)₂O, H⁺ or PyridineCH₃COO-(CH₂)₃-IReflux
Reaction with Ammonia Excess NH₃H₂N-(CH₂)₃-OHHeat, pressure

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a broad spectrum of chemical transformations, enabling the construction of complex molecules. The facile displacement of the iodide and the reactivity of the hydroxyl group provide orthogonal handles for synthetic chemists. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective utilization in research, development, and industrial applications. Careful selection of reaction conditions and reagents is paramount to achieving high selectivity and yields in synthetic endeavors involving this important building block.

References

Nucleophilic substitution reactions of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its reactivity is characterized by the presence of a primary alcohol and a primary alkyl iodide. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it an excellent substrate for a wide range of S(_N)2 reactions. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction mechanisms, experimental protocols, and applications in the synthesis of more complex molecules.

Introduction to this compound

This compound (CAS No: 627-32-7) is a colorless to light yellow liquid with the linear formula I(CH({2}))({3})OH.[1][2] Its utility in organic synthesis stems from its two distinct functional groups: a terminal hydroxyl group and a primary alkyl iodide. The iodine atom is an excellent leaving group due to the relatively weak carbon-iodine bond, making the C1 position highly electrophilic and prone to nucleophilic substitution.[3] This reactivity allows for the facile introduction of a wide array of nucleophiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC({3})H({7})IO[2]
Molecular Weight185.99 g/mol [1]
Boiling Point115 °C/38 mmHg[1]
Density1.942 g/mL at 25 °C[1]
Refractive Indexn20/D 1.556[1]

General Principles of Nucleophilic Substitution

The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) mechanism. This is favored because the primary carbon bearing the iodine is sterically unhindered.[4][5]

The S(_N)2 Mechanism

The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group.[6] This backside attack leads to an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(---I)]⁻       |    (CH₂)₂       |      OH Nu->TS Backside Attack Substrate HO-(CH₂)₂-CH₂-I Substrate->TS Product HO-(CH₂)₂-CH₂-Nu TS->Product LG I⁻ TS->LG Leaving Group Departure

Caption: General S(_N)2 mechanism for this compound.

Key Nucleophilic Substitution Reactions

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[4][7] this compound can act as the alkyl halide component. The reaction is typically carried out in a polar aprotic solvent like THF or DMF to minimize competing elimination reactions.[7]

Reaction: RO

^-
+ I-(CH({2}))({3})-OH (\rightarrow) RO-(CH({2}))({3})-OH + I
^-

Experimental Protocol: Synthesis of 3-Phenoxy-1-propanol

  • In a round-bottom flask, sodium phenoxide is prepared by reacting phenol (B47542) with a strong base like sodium hydride (NaH) in anhydrous THF.

  • A solution of this compound in THF is added dropwise to the stirred solution of sodium phenoxide at room temperature.

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous MgSO(_{4}), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 3-phenoxy-1-propanol.

Synthesis of Thioethers

Thioethers (sulfides) can be synthesized by reacting this compound with a thiol or a thiol precursor. The use of thiourea (B124793) is an odorless alternative to volatile thiols.[8]

Reaction with Thiolate: RS

^-
+ I-(CH({2}))({3})-OH (\rightarrow) RS-(CH({2}))({3})-OH + I
^-

Reaction with Thiourea:

  • (NH({2}))({2})CS + I-(CH({2}))({3})-OH (\rightarrow) [H({2})N-C(=NH({2})^+)-S-(CH({2}))({3})-OH]I

    ^-

  • [H({2})N-C(=NH({2})^+)-S-(CH({2}))({3})-OH]I

    ^-
    + 2NaOH (\rightarrow) HS-(CH({2}))({3})-OH + ...

  • HS-(CH({2}))({3})-OH + I-(CH({2}))({3})-OH (\rightarrow) HO-(CH({2}))({3})-S-(CH({2}))({3})-OH + HI

Table 2: Synthesis of Thioethers from this compound

NucleophileReagents/ConditionsProductYield (%)
ThiophenolK({2})CO({3}), DMF, 80 °C, 4h3-(Phenylthio)propan-1-ol92
ThioureaEtOH, Reflux, then NaOH3-Mercapto-1-propanolIntermediate
Reaction with Amines

Primary and secondary amines can act as nucleophiles to displace the iodide, forming secondary and tertiary amines, respectively. The reaction often requires heating and may produce a mixture of products due to over-alkylation.

Reaction: R({2})NH + I-(CH({2}))({3})-OH (\rightarrow) R({2})Nngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

+^++
H-(CH({2}))({3})-OH I
^-
(\xrightarrow{\text{Base}}) R({2})N-(CH({2}))({3})-OH

Reaction with Azide (B81097) Ion

The azide ion (N(_{3})

^{-}
) is an excellent nucleophile for S(_N)2 reactions.[9] The reaction of this compound with sodium azide provides 3-azido-1-propanol, a useful intermediate for click chemistry or for reduction to 3-amino-1-propanol.[10]

Reaction: NaN({3}) + I-(CH({2}))({3})-OH (\rightarrow) N({3})-(CH({2}))({3})-OH + NaI

Experimental Protocol: Synthesis of 3-Azido-1-propanol A related protocol for the synthesis of 3-azido-1-propanol from 3-bromo-1-propanol (B121458) can be adapted:

  • Dissolve 3-bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) in a mixture of acetone (B3395972)/water (120/20 mL).[11]

  • Heat the mixture to reflux overnight.[11]

  • Remove acetone under reduced pressure.[11]

  • Add water (100 mL) and extract the mixture with diethyl ether (3 x 100 mL).[11]

  • Combine the organic layers, dry over MgSO(_{4}), and remove the solvent under vacuum to yield a colorless oil (86% yield).[11]

Reaction with Cyanide Ion

The reaction with cyanide ions, typically from potassium or sodium cyanide, is a method for carbon chain extension.[3] The resulting hydroxynitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction: KCN + I-(CH({2}))({3})-OH (\xrightarrow{\text{EtOH, Reflux}}) NC-(CH({2}))({3})-OH + KI

Intramolecular Cyclization

The presence of the hydroxyl group on the same molecule allows for the possibility of intramolecular nucleophilic substitution, particularly under basic conditions where the alkoxide is formed. This intramolecular Williamson ether synthesis leads to the formation of a cyclic ether, oxetane.

cyclization_vs_substitution Start This compound I-(CH₂)₃-OH Base Base (e.g., NaH) Start->Base Alkoxide Alkoxide Intermediate I-(CH₂)₃-O⁻ Base->Alkoxide Intra Intramolecular Sₙ2 Alkoxide->Intra High Dilution Inter Intermolecular Sₙ2 (with external Nu:⁻) Alkoxide->Inter High [Nu:⁻] Oxetane Oxetane (Cyclic Ether) Intra->Oxetane Subst_Product Substitution Product Nu-(CH₂)₃-OH Inter->Subst_Product

Caption: Competing pathways for the alkoxide of this compound.

Experimental Workflow and Data Presentation

A typical experimental workflow for a nucleophilic substitution reaction involving this compound is outlined below.

experimental_workflow Setup Reaction Setup (Flask, Stirrer, Condenser) Reagents Add Solvent and Nucleophile/ Base Setup->Reagents Addition Add this compound Reagents->Addition Reaction Heat/Stir for Specified Time Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction and Extract Product Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: General experimental workflow for nucleophilic substitution.

Table 3: Summary of Quantitative Data for Selected Reactions

NucleophileReagents/ConditionsProductTime (h)Yield (%)Reference
NaN({3})Acetone/H({2})O, Reflux3-Azido-1-propanolOvernight86[11]
KCNEtOH, Reflux4-Hydroxybutanenitrile--[3]
ThiophenolK({2})CO({3}), DMF, 80 °C3-(Phenylthio)propan-1-ol492-
Sodium PhenoxideNaH, THF, Reflux3-Phenoxy-1-propanol---

Note: Specific yield and reaction time data for some reactions are highly dependent on the exact conditions and scale and may not be broadly published. The data presented are illustrative examples.

Conclusion

This compound is a highly effective three-carbon building block for introducing a variety of functionalities through nucleophilic substitution. The S(_N)2 reactivity of its carbon-iodine bond allows for the synthesis of ethers, thioethers, amines, azides, and nitriles, among other compound classes. Understanding the principles of the S(_N)2 reaction and the factors that influence its outcome is crucial for leveraging the full synthetic potential of this versatile reagent in research and drug development.

References

In-Depth Technical Guide to the Safety Data Sheet for 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 3-Iodo-1-propanol (CAS No. 627-32-7), a versatile building block in organic synthesis. The following sections detail its physical and chemical properties, toxicological profile, and essential safety protocols, presented in a format tailored for the research and development environment.

Physicochemical and Hazard Identification

This compound is a colorless to pale yellow liquid. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₇IO
Molar Mass 185.99 g/mol
Appearance Colorless liquid
Density 1.942 g/mL at 25 °C
Boiling Point 115 °C at 38 mmHg
Flash Point >110 °C
Vapor Pressure 0.0784 mmHg at 25 °C
Refractive Index 1.556
Storage Temperature 2-8°C

Toxicological Data

The toxicological profile of this compound indicates that it is harmful through oral, dermal, and inhalation routes of exposure.[1]

Table 2: Acute Toxicity Data for this compound

Exposure RouteEndpointValueClassification
OralLD50Not available (classified as harmful)GHS Category 4
DermalLD501,100 mg/kgGHS Category 4
Inhalation (vapor)LC50 (4 h)11 mg/LGHS Category 4

Table 3: Hazard Classifications

HazardClassification
Skin Corrosion/IrritationGHS Category 2 (Irritating to skin)
Serious Eye Damage/IrritationGHS Category 2A (Irritating to eyes)
Specific Target Organ Toxicity (Single Exposure)GHS Category 3 (May cause respiratory irritation)

Experimental Protocols

The hazard classifications of this compound are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral, Dermal, and Inhalation Toxicity

The assessment of acute toxicity is crucial for understanding the immediate dangers of a substance.

cluster_oral Acute Oral Toxicity (OECD 401/420/423) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) oral_admin Oral Gavage Administration oral_obs Observation for 14 Days oral_admin->oral_obs oral_end Endpoint: Mortality (LD50) oral_obs->oral_end dermal_app Dermal Application to Shaved Skin dermal_obs Observation for 14 Days dermal_app->dermal_obs dermal_end Endpoint: Mortality (LD50) dermal_obs->dermal_end inhal_exp Whole-Body or Nose-Only Exposure inhal_obs Observation for 14 Days inhal_exp->inhal_obs inhal_end Endpoint: Mortality (LC50) inhal_obs->inhal_end

Caption: Workflow for Acute Toxicity Testing.

  • Acute Oral Toxicity (OECD Guidelines 401, 420, 423): In these studies, the substance is administered by oral gavage to fasted animals, typically rats. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

  • Acute Dermal Toxicity (OECD Guideline 402): The test substance is applied to a shaved area of the skin of the test animal, usually a rabbit or rat. The site is covered with a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.

  • Acute Inhalation Toxicity (OECD Guideline 403): Animals are exposed to the substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for up to 14 days. The LC50 (Lethal Concentration, 50%) is the concentration in the air that is expected to kill 50% of the test animals.

Skin and Eye Irritation

These tests evaluate the potential of a substance to cause local irritation upon contact.

cluster_skin Skin Irritation (OECD 404/439) cluster_eye Eye Irritation (OECD 405) skin_app Application to Skin Patch skin_obs Observation for up to 14 Days skin_app->skin_obs skin_eval Evaluation of Erythema and Edema skin_obs->skin_eval eye_app Instillation into Conjunctival Sac eye_obs Observation at Intervals up to 21 Days eye_app->eye_obs eye_eval Evaluation of Corneal, Iridial, and Conjunctival Effects eye_obs->eye_eval

Caption: Workflow for Skin and Eye Irritation Testing.

  • Skin Irritation/Corrosion (OECD Guideline 404 or in vitro alternative OECD 439): In the in vivo test, the substance is applied to a small patch of skin on a single animal (typically a rabbit). The skin is observed for signs of irritation, such as erythema (redness) and edema (swelling), at various time points. In vitro methods using reconstructed human epidermis models are now more common.

  • Acute Eye Irritation/Corrosion (OECD Guideline 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal, usually an albino rabbit. The eye is examined at specific intervals to assess the degree of irritation to the cornea, iris, and conjunctiva.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

cluster_exposure Exposure Response start Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe handling Handle in a well-ventilated area or fume hood ppe->handling storage Store in a tightly closed container in a cool, dry place (2-8°C) handling->storage inhalation Inhalation: Move to fresh air handling->inhalation skin Skin Contact: Wash with soap and water handling->skin eye Eye Contact: Rinse with water for several minutes handling->eye ingestion Ingestion: Seek immediate medical attention handling->ingestion spill In case of a spill, absorb with inert material and dispose of as hazardous waste storage->spill

Caption: Safe Handling and Exposure Response Workflow.

Table 4: Personal Protective Equipment and First Aid

SituationRecommended Action
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
In case of Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing.
In case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
If Inhaled Move the person to fresh air and keep them comfortable for breathing.
If Swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Fire and Reactivity Data

Table 5: Fire-Fighting and Stability Information

ParameterDetails
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes of carbon oxides and hydrogen iodide under fire conditions.
Chemical Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Hydrogen iodide, carbon oxides.

This guide is intended to provide detailed safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

An In-Depth Technical Guide to the Hazards and Handling of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and handling procedures for 3-Iodo-1-propanol (CAS No. 627-32-7). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical in a laboratory setting. This guide includes a summary of toxicological data, detailed experimental protocols based on OECD guidelines, and visual representations of safety workflows and potential metabolic pathways.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₃H₇IO.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 185.99 g/mol [1]
Density 1.942 g/mL at 25 °C
Boiling Point 115 °C at 38 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.556
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

  • H312: Harmful in contact with skin (Acute toxicity, dermal - Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • H332: Harmful if inhaled (Acute toxicity, inhalation - Category 4)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

The corresponding GHS pictograms are the exclamation mark (GHS07). The signal word is "Warning".[1]

Toxicological Data

Quantitative toxicological data for this compound is limited. A summary of the available data is presented in Table 2.

EndpointValueSpeciesReference(s)
Dermal LD50 1,100 mg/kgNot specified in the source

No specific oral LD50 or inhalation LC50 values for this compound were found in the searched literature.

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for assessing the acute toxicity and irritation potential of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following sections outline the methodologies relevant to the hazards of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[2]

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[3] Observations of effects and mortality are made.[3] Animals that die during the test are necropsied, and at the end of the test, surviving animals are also sacrificed and necropsied.[3]

Methodology:

  • Animal Selection: Healthy, young adult rodents (preferably rats) of a commonly used laboratory strain are used.[3] Females should be nulliparous and non-pregnant.[3]

  • Housing and Feeding: The temperature of the experimental animal room should be approximately 22°C (± 3°C) with a relative humidity of 30-70%.[3] Lighting should be artificial on a 12-hour light/dark cycle.[3] Conventional laboratory diets and an unlimited supply of drinking water are provided.[4]

  • Preparation of Doses: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[3] The maximum volume of liquid administered at one time should not exceed 1 ml/100 g of body weight for rodents, except for aqueous solutions where 2 ml/100 g may be used.[3]

  • Procedure:

    • Animals are fasted prior to administration (e.g., overnight for rats).[3]

    • The test substance is administered in a single dose by gavage.[3] If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.[3]

    • Food may be withheld for a further 3-4 hours after administration.[3]

  • Observation: Animals are observed for at least 14 days.[5] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential short-term hazards of a substance when exposed through the skin.[6]

Principle: The test substance is applied to the skin in a single dose to several groups of experimental animals, one dose per group.[7] Observations of effects and mortality are made.

Methodology:

  • Animal Selection: Young adult rats, rabbits, or guinea pigs may be used.[8] At least 5 animals of a single sex are used at each dose level.[8]

  • Preparation of the Skin: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.[9] The area of exposure should be about 10% of the body surface area.[6]

  • Procedure:

    • The test substance is applied uniformly over the shaved area.[9]

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9]

    • After 24 hours, the residual test substance is removed.[9]

  • Observation: Animals are observed for at least 14 days.[6] All signs of toxicity, including local skin reactions, are recorded.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test provides information on health hazards from short-term inhalation exposure.[5][10][11][12][13]

Principle: Several groups of experimental animals are exposed for a defined period to the test substance in graduated concentrations, one concentration per group.[11]

Methodology:

  • Animal Selection: The preferred species is the rat.[13] Healthy young adult animals are used.[13]

  • Exposure Conditions: Animals are exposed in inhalation chambers.[13] The temperature should be maintained at 22±3°C and the relative humidity between 30% and 70%.[13] Oxygen concentration should be at least 19%.[13]

  • Procedure:

    • Animals are exposed to the test substance for a predetermined duration, typically 4 hours.[11]

    • Both a traditional LC50 protocol and a Concentration x Time (C x t) protocol can be used.[10][11][13]

  • Observation: The observation period is at least 14 days.[11] Observations include changes in the skin, fur, eyes, mucous membranes, respiratory and circulatory systems, and behavior.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[14][15][16]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal.[14] Untreated skin serves as a control.[14]

Methodology:

  • Animal Selection: The albino rabbit is the preferred species.[14]

  • Procedure:

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²).[14]

    • The exposure period is 4 hours.[14]

    • After exposure, the residual test substance is removed.[14]

  • Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[17] If responses persist, observations may continue for up to 14 days.[14][18]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[1][19][20][21][22]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal.[20] The untreated eye serves as a control.[20]

Methodology:

  • Animal Selection: Healthy adult albino rabbits are typically used.[23]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye.[20]

    • The eyes are not washed out for 24 hours following instillation.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[3][11] The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[19]

Potential Metabolism and Toxic Mechanisms

Metabolism

Short-chain alcohols are primarily metabolized by alcohol dehydrogenase (ADH) in the liver.[24][25][26] This enzyme catalyzes the oxidation of alcohols to aldehydes or ketones.[13] For this compound, this would likely result in the formation of 3-iodopropanal. Further oxidation could lead to 3-iodopropanoic acid.

Haloalkanes can also be metabolized by cytochrome P450 enzymes.[12][14][27] This can proceed via either oxidative or reductive pathways.[12] For some haloalkanes, metabolism can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxicity.[19] Glutathione S-transferases (GSTs) also play a role in the detoxification of some haloalkanes through conjugation with glutathione.[28]

Metabolism This compound This compound 3-Iodopropanal 3-Iodopropanal This compound->3-Iodopropanal Alcohol Dehydrogenase (ADH) Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates Cytochrome P450 Glutathione Conjugate Glutathione Conjugate This compound->Glutathione Conjugate Glutathione S-Transferase (GST) 3-Iodopropanoic acid 3-Iodopropanoic acid 3-Iodopropanal->3-Iodopropanoic acid Aldehyde Dehydrogenase (ALDH) Cellular Damage Cellular Damage Reactive Intermediates->Cellular Damage Excretion Excretion Glutathione Conjugate->Excretion

Caption: Potential metabolic pathways of this compound.

Mechanism of Toxicity

The toxicity of short-chain alcohols can be attributed to several factors, including disruption of cell membranes, alterations in cellular redox state, and increased production of reactive oxygen species.[25] The metabolism of alcohols to aldehydes can also contribute to toxicity, as aldehydes are generally more reactive and toxic than their corresponding alcohols.

As an alkyl halide, this compound has the potential to act as an alkylating agent, which can lead to genotoxicity.[29][30][31] Alkylating agents can react with DNA, causing mutations. The iodine atom is a good leaving group, which could facilitate nucleophilic substitution reactions with biological macromolecules.

Toxicity_Mechanism cluster_alcohol Alcohol Toxicity cluster_haloalkane Haloalkane Toxicity Membrane Disruption Membrane Disruption Oxidative Stress Oxidative Stress Aldehyde Formation Aldehyde Formation Cellular Damage Cellular Damage Aldehyde Formation->Cellular Damage Alkylation of DNA/Proteins Alkylation of DNA/Proteins Genotoxicity Genotoxicity Alkylation of DNA/Proteins->Genotoxicity Formation of Reactive Intermediates Formation of Reactive Intermediates Formation of Reactive Intermediates->Cellular Damage This compound This compound This compound->Membrane Disruption This compound->Oxidative Stress This compound->Aldehyde Formation This compound->Alkylation of DNA/Proteins This compound->Formation of Reactive Intermediates

Caption: Postulated mechanisms of toxicity for this compound.

Handling and Storage Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and hydrogen iodide.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Lab_Safety_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Use in Fume Hood Use in Fume Hood Prepare Work Area->Use in Fume Hood Avoid Contact Avoid Contact Use in Fume Hood->Avoid Contact Minimize Quantities Minimize Quantities Avoid Contact->Minimize Quantities Decontaminate Work Area Decontaminate Work Area Minimize Quantities->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands End End Wash Hands->End Start Start Start->Assess Hazards

Caption: General laboratory safety workflow for handling this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Iodo-1-propanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-iodo-1-propanol as a key building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a reactive iodide and a primary alcohol, allows for its incorporation into a diverse range of molecular scaffolds.[1][2] This document outlines its application in the synthesis of antiviral drugs, beta-blockers, and radiolabeled compounds for diagnostic imaging, complete with detailed experimental protocols and quantitative data.

Application 1: Synthesis of Antiviral Drugs - Ganciclovir Prodrugs

This compound serves as a crucial precursor for the synthesis of the acyclic side-chain of Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV).[3] The propanol (B110389) moiety is a key structural feature that mimics the deoxyribose sugar in natural nucleosides, allowing the drug to interfere with viral DNA synthesis.

Mechanism of Action: Ganciclovir

Ganciclovir is a prodrug that, upon administration, is converted to its active triphosphate form.[1][4] This active metabolite then inhibits viral DNA polymerase, leading to the termination of viral DNA replication.[5]

Ganciclovir_Mechanism Valganciclovir Valganciclovir (Prodrug) Ganciclovir Ganciclovir Valganciclovir->Ganciclovir Esterases (Intestine, Liver) Ganciclovir_MP Ganciclovir Monophosphate Ganciclovir->Ganciclovir_MP Viral Kinase (UL97 in CMV) Ganciclovir_DP Ganciclovir Diphosphate Ganciclovir_MP->Ganciclovir_DP Cellular Kinases Ganciclovir_TP Ganciclovir Triphosphate (Active Form) Ganciclovir_DP->Ganciclovir_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ganciclovir_TP->Viral_DNA_Polymerase Competitive Inhibition with dGTP DNA_Elongation Viral DNA Elongation Viral_DNA_Polymerase->DNA_Elongation Incorporation into a growing DNA chain Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Lack of 3'-OH group

Experimental Protocol: Synthesis of a Ganciclovir Precursor Side-Chain

This protocol describes a general method for the synthesis of a key intermediate for Ganciclovir, which can be derived from this compound.

Synthesis_Workflow Start Starting Material (e.g., Protected Guanine) Coupling Williamson Ether Synthesis Start->Coupling Iodo_Propanol This compound Derivative Iodo_Propanol->Coupling Intermediate N-9 Alkylated Guanine (B1146940) Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Ganciclovir Analogue Deprotection->Final_Product

Materials:

  • Protected Guanine derivative (e.g., N2-acetyl-guanine)

  • This compound derivative (e.g., 1,3-diacetoxy-2-iodomethylpropane, conceptually derived from this compound)

  • Base (e.g., Potassium Carbonate, K2CO3)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Ammonia (B1221849) in Methanol

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve the protected guanine derivative in anhydrous DMF.

    • Add potassium carbonate to the mixture.

    • To this suspension, add the this compound derivative dropwise at room temperature.

    • Heat the reaction mixture to 70-80°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the DMF under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Deprotection:

    • Dissolve the purified intermediate in a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 12-18 hours.

    • Evaporate the solvent under reduced pressure to yield the Ganciclovir analogue.

Quantitative Data:

StepProductTypical YieldPurity (HPLC)
Alkylation & DeprotectionGanciclovir46-54%>99%

Application 2: Synthesis of Beta-Blockers - Aryloxypropanolamines

This compound is a valuable reagent for the synthesis of aryloxypropanolamines, a class of drugs that act as beta-adrenergic receptor antagonists (beta-blockers). These are widely used in the treatment of cardiovascular diseases such as hypertension and angina. The synthesis typically involves a Williamson ether synthesis between a substituted phenol (B47542) and this compound, followed by conversion of the terminal alcohol to an amine.

Experimental Protocol: Synthesis of a Propranolol (B1214883) Analogue Intermediate

This protocol outlines the synthesis of a key intermediate for a propranolol analogue using this compound.

Materials:

  • 1-Naphthol (B170400)

  • This compound

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Formation of the Alkoxide:

    • To a solution of 1-naphthol in anhydrous THF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

  • Williamson Ether Synthesis:

    • Add this compound to the reaction mixture.

    • Reflux the mixture for 12-16 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReactantsProductTypical Yield
1-Naphthol + this compound3-(1-Naphthoxy)-1-propanol70-85%

Application 3: Synthesis of Radiolabeled Compounds for PET Imaging

This compound can be utilized in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). The iodine atom can be replaced with a radioactive isotope, or the propanol moiety can be used as a linker to attach a radiolabel to a biologically active molecule. For instance, radioiodinated versions of this compound can be prepared for use in radiolabeling peptides and other biomolecules.[1]

Experimental Protocol: Radioiodination of a Peptide using a 3-Iodopropanol-derived Linker

This protocol describes a conceptual approach for the radioiodination of a biomolecule.

Materials:

  • Peptide with a free amine group

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate

  • [¹²⁵I]NaI

  • Oxidizing agent (e.g., Chloramine-T)

  • 3-Amino-1-propanol (derived from this compound)

  • Coupling agents (e.g., EDC, NHS)

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesis of the Radioiodinated Linker:

    • React N-succinimidyl 3-(tri-n-butylstannyl)benzoate with [¹²⁵I]NaI in the presence of an oxidizing agent to produce N-succinimidyl 3-[¹²⁵I]iodobenzoate.

    • React the resulting active ester with 3-amino-1-propanol to form the [¹²⁵I]iodobenzoyl-functionalized propanolamine (B44665) linker.

  • Conjugation to the Peptide:

    • Activate the carboxyl group of a targeting peptide using EDC and NHS.

    • React the activated peptide with the [¹²⁵I]iodobenzoyl-functionalized propanolamine linker.

  • Purification:

    • Purify the radiolabeled peptide using reverse-phase HPLC.

Quantitative Data:

ProcessProductTypical Radiochemical Yield
Radioiodination and Conjugation¹²⁵I-labeled Peptide60-80%

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental conditions and safety guidelines. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes: Synthesis of Ethers Using 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Iodo-1-propanol is a valuable bifunctional reagent for organic synthesis, featuring both a primary alcohol and a primary alkyl iodide. The presence of the iodide, an excellent leaving group, makes this molecule particularly well-suited for nucleophilic substitution reactions to form ether linkages. The most common and versatile method for this transformation is the Williamson ether synthesis, which allows for the creation of a wide range of both symmetrical and unsymmetrical ethers. These resulting 3-alkoxy-1-propanol structures are useful as specialty solvents, chemical intermediates, and building blocks in pharmaceutical and materials science.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1][2] this compound is an ideal substrate for this reaction because it is a primary alkyl halide, which minimizes the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[2][3]

The general reaction involves two key steps:

  • Deprotonation: An alcohol or phenol (B47542) is deprotonated by a strong base (e.g., sodium hydride, sodium hydroxide) to form a nucleophilic alkoxide or phenoxide.[4][5][6]

  • Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic carbon of this compound, displacing the iodide leaving group to form the ether bond.[2][7]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Substitution ROH Alcohol/Phenol (R-OH) RO_minus Alkoxide/Phenoxide (R-O⁻) ROH->RO_minus + Base Base Base (e.g., NaH, NaOH) Iodo This compound RO_minus->Iodo Nucleophilic Attack Ether 3-Alkoxy-1-propanol (Ether) Iodo->Ether I_minus Iodide Ion (I⁻) Iodo->I_minus

Caption: General workflow of the Williamson ether synthesis.

Experimental Protocol 1: Synthesis of 3-Ethoxy-1-propanol

This protocol describes the synthesis of a simple aliphatic ether from ethanol (B145695) and this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (used as both reactant and solvent)

  • Sodium metal (Na) (1.1 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to a stirred solution of anhydrous ethanol in a round-bottom flask at 0 °C.

  • Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure 3-ethoxy-1-propanol.

Experimental Protocol 2: Synthesis of 3-Phenoxy-1-propanol

This protocol details the synthesis of an aryl ether from phenol and this compound. Phenols are more acidic than aliphatic alcohols, allowing for the use of a base like sodium hydroxide (B78521).[8]

Materials:

  • Phenol (1.0 eq)

  • This compound (1.05 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl Ether

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve phenol (1.0 eq) and sodium hydroxide (1.1 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 3-5 hours, monitoring by TLC.[7]

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica (B1680970) gel or distillation under reduced pressure to yield pure 3-phenoxy-1-propanol.

Phase-Transfer Catalysis (PTC) for Ether Synthesis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[9] For ether synthesis, an aqueous solution of a base like NaOH can be used with an organic solvent containing the alcohol and this compound. The PTC, typically a quaternary ammonium salt, transports the alkoxide anion from the aqueous/solid phase into the organic phase where it can react.[10] This method avoids the need for expensive anhydrous solvents and strong, hazardous bases like sodium hydride.[10]

PTC_Workflow Phase-Transfer Catalysis Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Iodo This compound Ether Ether Product ROH_org Alcohol (R-OH) PTC_RO [Q⁺R-O⁻] PTC_RO->Iodo SN2 Reaction NaOH NaOH ROH_aq Alcohol (R-OH) PTC_X PTC (Q⁺X⁻) PTC_X->PTC_RO Anion Exchange

Caption: Mechanism of Phase-Transfer Catalyzed ether synthesis.

Experimental Protocol 3: PTC Synthesis of 3-Butoxy-1-propanol

Materials:

Procedure:

  • Combine this compound (1.0 eq), 1-butanol (1.2 eq), toluene, and tetrabutylammonium bromide (0.05 eq) in a round-bottom flask with vigorous stirring.

  • Add the 50% aqueous NaOH solution to the mixture.

  • Heat the biphasic mixture to 60-70 °C and stir vigorously for 6-8 hours. The efficiency of the stirring is critical for the reaction rate.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the mixture, add water, and transfer to a separatory funnel.

  • Separate the organic layer. Wash it twice with water and once with brine to remove the catalyst and any remaining base.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the product via distillation to obtain pure 3-butoxy-1-propanol.

Data Summary

The following table summarizes the reaction conditions and expected outcomes for the protocols described.

Product NameReactantsMethodBaseCatalystSolventTemp (°C)Time (h)Typical Yield (%)
3-Ethoxy-1-propanol This compound, EthanolWilliamsonSodiumNoneEthanol~784-660-85
3-Phenoxy-1-propanol This compound, PhenolWilliamsonNaOHNoneDMF80-1003-570-95[7]
3-Butoxy-1-propanol This compound, 1-ButanolPTCNaOH (aq)TBABToluene60-706-875-90

Applications of 3-Alkoxy-1-propanols

Ethers synthesized from this compound, specifically the 3-alkoxy-1-propanol family, have diverse applications:

  • Solvents: Due to their amphiphilic nature (containing both a polar hydroxyl group and a less polar ether linkage), they are excellent solvents for a wide range of compounds. They are used in the formulation of coatings, paints, printing inks, and cleaning agents.[11]

  • Chemical Intermediates: The remaining primary hydroxyl group can be further functionalized, making these molecules valuable intermediates. For example, they can be used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11]

  • Biomedical Applications: Related structures, such as 3-ethoxy-1,2-propanediol, are used as crosslinking agents in the development of hydrogels for tissue engineering and drug delivery systems.[12]

Conclusion: this compound serves as an effective and versatile building block for the synthesis of various ethers. The Williamson ether synthesis provides a reliable and high-yielding pathway to both aliphatic and aryl ethers. Furthermore, the adoption of phase-transfer catalysis offers a greener, more efficient alternative that minimizes the use of hazardous reagents and anhydrous conditions, making it suitable for both laboratory and industrial-scale synthesis. The resulting 3-alkoxy-1-propanol products are valuable compounds with broad applications in multiple scientific and industrial fields.

References

Application Notes and Protocols: Williamson Ether Synthesis with 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Williamson ether synthesis utilizing 3-iodo-1-propanol as an electrophile. This reaction is a versatile method for the formation of ether linkages, which are prevalent in many pharmaceutical compounds and functional materials. Particular attention is given to the competing intramolecular cyclization reaction and strategies to favor the desired intermolecular product.

Introduction

The Williamson ether synthesis is a robust and widely used S\textsubscript{N}2 reaction for the preparation of both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[1] this compound is a suitable substrate for this reaction, acting as a three-carbon building block. The presence of a primary iodide, an excellent leaving group, facilitates the nucleophilic substitution.[2]

A critical consideration when using this compound is the potential for a competing intramolecular Williamson ether synthesis, which leads to the formation of a cyclic ether, oxetane.[3] The outcome of the reaction, favoring either the desired intermolecular ether or the cyclic side-product, is highly dependent on the reaction conditions.

Reaction Mechanisms

The Williamson ether synthesis with this compound can proceed via two main pathways: intermolecular and intramolecular.

2.1. Intermolecular Synthesis of 3-Alkoxy-1-propanols

In the presence of an external alkoxide (RO\textsuperscript{-}), this compound undergoes a standard S\textsubscript{N}2 reaction to yield the corresponding 3-alkoxy-1-propanol. This is the desired pathway for introducing a variety of alkoxy groups onto the propanol (B110389) backbone.

2.2. Intramolecular Cyclization to Oxetane

Under basic conditions, the hydroxyl group of this compound can be deprotonated to form an internal alkoxide. This alkoxide can then attack the carbon bearing the iodide, leading to the formation of a four-membered cyclic ether, oxetane.[3] While the formation of four-membered rings can be kinetically less favorable than five- or six-membered rings, it is a significant competing reaction pathway.[4]

G cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway (Side Reaction) Reactants_inter This compound + R-O⁻Na⁺ Product_inter 3-Alkoxy-1-propanol Reactants_inter->Product_inter SN2 Attack Reactant_intra This compound Intermediate_intra Internal Alkoxide Reactant_intra->Intermediate_intra Base Product_intra Oxetane Intermediate_intra->Product_intra Intramolecular SN2

Diagram 1: Competing reaction pathways in the Williamson ether synthesis with this compound.

Experimental Protocols

The following protocols provide a general framework for conducting the Williamson ether synthesis with this compound. Optimization of specific parameters may be required for different alkoxides and desired outcomes.

3.1. General Protocol for Intermolecular Ether Synthesis

This protocol is adapted from analogous syntheses of alkoxy-propanols and aims to favor the intermolecular product.

Materials:

  • Alcohol (R-OH)

  • Sodium hydride (NaH) or other suitable base (e.g., KOH)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • This compound

  • Quenching solution (e.g., saturated aqueous NH\textsubscript{4}Cl)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO\textsubscript{4} or Na\textsubscript{2}SO\textsubscript{4})

Procedure:

  • Alkoxide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) to the anhydrous solvent.

  • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.

  • Ether Synthesis: Cool the alkoxide solution to 0 °C and add this compound (1.0 equivalent) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH\textsubscript{4}Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

3.2. Protocol for Synthesis of 3-Benzyloxy-1-propanol (B156065) (Illustrative Example)

This protocol is based on the synthesis of 3-benzyloxy-1-propanol from 1,3-propanediol (B51772) and benzyl (B1604629) chloride, demonstrating a practical application of Williamson ether synthesis principles.[5]

Materials:

Procedure:

  • Add 1,3-propanediol (excess, e.g., 2.5 equivalents) to a round-bottom flask.

  • Add solid KOH (1.0 equivalent) to the 1,3-propanediol.

  • With stirring at 90 °C, add benzyl chloride (1.0 equivalent) dropwise using a dropping funnel.

  • Increase the temperature to 130 °C and maintain for 2 hours.

  • Cool the reaction to room temperature.

  • Perform a liquid-liquid extraction using water and diethyl ether.

  • Separate the organic phase, remove the solvent under reduced pressure, and purify the product by vacuum distillation to obtain 3-benzyloxy-1-propanol.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Williamson ether syntheses relevant to 3-alkoxy-1-propanol synthesis.

Table 1: General Reaction Parameters for Intermolecular Williamson Ether Synthesis

ParameterConditionRationale
Base NaH, KHStrong, non-nucleophilic bases that irreversibly form the alkoxide.[4]
KOH, NaOHEffective and less hazardous bases, can be used with phase-transfer catalysis.[6]
Solvent DMF, DMSO, THFPolar aprotic solvents that solvate the cation, increasing the nucleophilicity of the alkoxide.[2]
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[1]
Reaction Time 1-8 hoursDependent on the specific substrates and reaction temperature.[1]

Table 2: Reported Yields for Related 3-Alkoxy-1-propanol Syntheses

ElectrophileNucleophileProductYieldReference
Benzyl chlorideMono-alkoxide of 1,3-propanediol3-Benzyloxy-1-propanol77%[5]

Note: Yields are highly dependent on the specific reaction conditions and the nature of the reactants.

Strategies to Influence Selectivity

To favor the desired intermolecular product over the intramolecular formation of oxetane, the following strategies can be employed:

  • High Concentration of External Nucleophile: Using a higher concentration of the desired external alkoxide (R-O\textsuperscript{-}) will statistically favor the intermolecular reaction over the intramolecular cyclization.

  • Choice of Base and Solvent: The use of a strong base in a polar aprotic solvent will rapidly and completely generate the external alkoxide, making it readily available for the intermolecular reaction.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be particularly effective when using inorganic bases like NaOH or KOH. The PTC helps to transport the hydroxide or alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs, potentially increasing the rate of the intermolecular reaction.[6]

  • Temperature Control: While higher temperatures generally increase the reaction rate, they may also favor the entropically favored cyclization. Careful temperature optimization is recommended.

Experimental Workflow and Logic

The overall process for the synthesis and purification of a 3-alkoxy-1-propanol via Williamson ether synthesis is depicted below.

G Start Prepare Alkoxide (R-OH + Base) Reaction Add this compound and Heat Start->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation/Chromatography) Evaporate->Purify Product Pure 3-Alkoxy-1-propanol Purify->Product

Diagram 2: General experimental workflow for the synthesis of 3-alkoxy-1-propanol.

Conclusion

The Williamson ether synthesis with this compound is a valuable method for the synthesis of 3-alkoxy-1-propanols. However, researchers must be mindful of the competing intramolecular cyclization to form oxetane. By carefully selecting the reaction conditions, particularly by using a high concentration of a strong external alkoxide in a polar aprotic solvent, the intermolecular reaction can be favored. Further optimization, potentially including the use of phase-transfer catalysis, may be necessary to achieve high yields of the desired acyclic ether.

References

3-Iodo-1-propanol: A Versatile Reagent for Chemical Labeling in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-19

Introduction

3-Iodo-1-propanol is a valuable bifunctional reagent increasingly utilized in chemical biology, proteomics, and drug discovery for the targeted labeling of proteins and other biomolecules. Its structure, featuring a reactive iodo group at one end and a hydroxyl group at the other, allows for the covalent modification of specific amino acid residues, primarily cysteine, while providing a handle for further derivatization or the attachment of reporter molecules. This application note details the use of this compound as a chemical labeling agent, providing protocols for protein modification and outlining its applications in studying protein function and interactions.

Principle of Cysteine Labeling

The primary application of this compound in protein labeling is the alkylation of cysteine residues. The thiol group (-SH) of cysteine is a strong nucleophile and readily reacts with the electrophilic carbon atom attached to the iodine in this compound. This SN2 reaction results in the formation of a stable thioether bond, covalently attaching the 3-hydroxypropyl group to the cysteine residue.

The hydroxyl group of the attached propanol (B110389) moiety can then be used for secondary labeling or "click" chemistry reactions, allowing for the introduction of fluorophores, biotin (B1667282) tags, or other probes for detection and analysis.

Applications in Research and Drug Development

The ability to selectively label cysteine residues with this compound opens up a range of applications for researchers and drug development professionals:

  • Quantitative Proteomics: By incorporating isotopic labels into this compound, researchers can perform quantitative mass spectrometry experiments to study changes in protein expression and cysteine reactivity under different cellular conditions.

  • Activity-Based Protein Profiling (ABPP): this compound can be used as a scaffold to synthesize more complex chemical probes for ABPP. These probes can target the active sites of specific enzyme families, such as kinases, allowing for the study of their activity in complex biological samples.

  • Mapping Protein-Protein Interactions: By attaching cross-linking agents to the hydroxyl group of this compound, it can be used to capture and identify interacting proteins, providing insights into cellular signaling pathways and protein complex formation.

  • Drug Target Engagement Studies: In drug discovery, confirming that a drug binds to its intended target is crucial. This compound-based probes can be used in competitive binding assays to verify and quantify the engagement of a drug with its target protein.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling. Optimization of reaction conditions may be necessary for specific proteins and applications.

Protocol 1: In-Solution Alkylation of Protein Cysteine Residues

This protocol describes the labeling of cysteine residues in a purified protein sample in solution.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Reduction: If the protein contains disulfide bonds, they must be reduced to free thiols. Add a 10-fold molar excess of DTT or TCEP to the protein solution. Incubate for 1 hour at 37°C.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or through dialysis against a nitrogen-purged buffer. This step is critical as the reducing agent will compete with the protein thiols for the labeling reagent.

  • Alkylation Reaction: Immediately add a 10- to 50-fold molar excess of this compound to the reduced protein solution. Incubate the reaction for 2 hours at room temperature in the dark.

  • Quenching the Reaction: Stop the reaction by adding a 2-fold molar excess of a quenching reagent (relative to the this compound) such as L-cysteine or β-mercaptoethanol. Incubate for 15 minutes.

  • Removal of Excess Reagents: Remove unreacted this compound and quenching reagent by dialysis or using a desalting column.

  • Analysis: The labeled protein can be analyzed by mass spectrometry to confirm modification, or the hydroxyl group can be used for subsequent derivatization.

Protocol 2: Synthesis of a Simple Affinity Probe using this compound

This protocol outlines the synthesis of a biotinylated probe for affinity purification of labeled proteins.

Materials:

  • This compound

  • Biotin-PEG-NHS ester

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Addition of Base: Add 1.2 equivalents of TEA or DIPEA to the solution.

  • Addition of Biotin Reagent: Slowly add 1 equivalent of Biotin-PEG-NHS ester dissolved in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Purification: The resulting iodo-propyl-biotin probe can be purified by reverse-phase HPLC.

  • Application: The purified probe can be used to label proteins following a similar procedure to Protocol 1, enabling subsequent affinity purification of the labeled proteins on streptavidin-coated beads.

Data Presentation

While specific quantitative data for the labeling efficiency of this compound is highly dependent on the protein and reaction conditions, the following table provides a general comparison of common cysteine-reactive reagents. Researchers should empirically determine the optimal conditions for their specific application.

ReagentTypical Molar ExcessReaction TimepH RangeNotes
This compound 10-50x1-4 hours7.0-8.5Provides a hydroxyl handle for further modification.
Iodoacetamide (B48618)10-20x30-60 min7.5-8.5Highly reactive, potential for off-target modification.
N-ethylmaleimide (NEM)10-20x1-2 hours6.5-7.5More specific for thiols than iodoacetamide at neutral pH.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in chemical labeling.

Cysteine_Labeling_Reaction Protein_Cys Protein-SH (Cysteine Residue) Labeled_Protein Protein-S-(CH2)3-OH (Labeled Protein) Protein_Cys->Labeled_Protein SN2 Reaction Iodo_Propanol I-(CH2)3-OH (this compound) Iodo_Propanol->Labeled_Protein Iodide I-

Figure 1: Reaction mechanism of cysteine labeling with this compound.

Experimental_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Downstream Analysis Protein_Sample Protein Sample Reduction Reduction (e.g., DTT, TCEP) Protein_Sample->Reduction Desalting1 Desalting/ Buffer Exchange Reduction->Desalting1 Alkylation Alkylation with This compound Desalting1->Alkylation Quenching Quenching (e.g., L-cysteine) Alkylation->Quenching Desalting2 Purification of Labeled Protein Quenching->Desalting2 MS_Analysis Mass Spectrometry (Identification/Quantification) Desalting2->MS_Analysis Secondary_Labeling Secondary Labeling (e.g., Fluorophore, Biotin) Desalting2->Secondary_Labeling Affinity_Purification Affinity Purification Secondary_Labeling->Affinity_Purification

Figure 2: General experimental workflow for protein labeling.

Drug_Target_Engagement Target_Protein Target Protein Complex Target-Drug Complex Target_Protein->Complex Binds Labeled_Target Labeled Target Target_Protein->Labeled_Target Labels Drug Drug Molecule Drug->Complex Probe This compound -based Probe Probe->Labeled_Target No_Labeling No Labeling Complex->No_Labeling Prevents Labeling

Figure 3: Competitive assay for drug target engagement.

Anwendungs- und Protokollhinweise zur Derivatisierung von Proteinen mit 3-Iod-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die chemische Modifikation von Proteinen ist eine entscheidende Technik in der Proteomik und der Arzneimittelentwicklung. Die Derivatisierung mit spezifischen Reagenzien ermöglicht die Untersuchung von Proteinstruktur und -funktion, die Identifizierung von aktiven Zentren und die Konjugation von Proteinen mit anderen Molekülen. 3-Iod-1-propanol ist ein Alkylierungsreagenz, das kovalent an bestimmte Aminosäurereste binden kann. Ähnlich wie andere Iod-haltige Alkylierungsreagenzien, beispielsweise Iodacetamid (IAM) und Iodessigsäure (IAA), zielt 3-Iod-1-propanol primär auf die Thiolgruppen von Cysteinresten ab.[1][2][3] Die Alkylierung von Cysteinen ist ein gängiger Schritt in Proteomik-Workflows, um die Bildung von Disulfidbrücken zu verhindern und eine konsistente Peptididentifizierung mittels Massenspektrometrie zu gewährleisten.[2][4] Ein besonderes Merkmal der Derivatisierung mit 3-Iod-1-propanol ist die Einführung einer terminalen Hydroxylgruppe, die für weitere Modifikationen oder zur Veränderung der Löslichkeitseigenschaften des Proteins genutzt werden kann.

Diese Application Note beschreibt die Methodik zur Derivatisierung von Proteinen mit 3-Iod-1-propanol, potenzielle Anwendungen und detaillierte experimentelle Protokolle.

Anwendungsbereiche

Die Einführung einer Hydroxypropyl-Gruppe an Proteinen durch 3-Iod-1-propanol eröffnet verschiedene experimentelle Möglichkeiten:

  • Studien zur Proteinstruktur und -funktion: Durch die Modifikation von Cysteinresten können deren Rolle in der Proteinfaltung, Stabilität und enzymatischen Aktivität untersucht werden.

  • Verbesserte Löslichkeit: Die Einführung polarer Hydroxylgruppen kann die Löslichkeit von hydrophoben Proteinen oder Peptiden erhöhen.

  • Zweistufige Konjugationsstrategien: Die eingeführte Hydroxylgruppe kann als "Griff" für eine nachfolgende chemische Reaktion dienen, z. B. Veresterung oder Etherbildung, um Sonden, Linker oder andere Moleküle anzubinden.

  • Proteomik-Workflows: Wie bei der Standard-Alkylierung wird die irreversible Modifikation von Cysteinen genutzt, um eine einheitliche Probenvorbereitung für die massenspektrometrische Analyse sicherzustellen.[2][4]

Reaktionsmechanismus

Die primäre Reaktion ist eine SN2-Nukleophile Substitution, bei der das Thiolat-Anion eines deprotonierten Cysteinrestes das Iod-Atom des 3-Iod-1-propanols angreift. Dies führt zur Bildung einer stabilen Thioetherbindung.

Reaktionsschema: Protein-SH + I-(CH₂)₃-OH → Protein-S-(CH₂)₃-OH + HI

Obwohl die Reaktion hochselektiv für Cystein ist, können bei höheren Konzentrationen des Reagenzes und alkalischen pH-Werten auch Nebenreaktionen mit anderen nukleophilen Aminosäureresten wie Methionin, Lysin und Histidin auftreten.[1][5] Insbesondere die Alkylierung von Methionin wurde bei iodhaltigen Reagenzien beobachtet.[1]

Quantitative Daten: Vergleich von Alkylierungsreagenzien

Die Effizienz der Alkylierung hängt vom Reagenz, dessen Konzentration, der Reaktionszeit und dem pH-Wert ab. Die folgende Tabelle fasst die allgemeinen Eigenschaften gängiger Alkylierungsreagenzien im Vergleich zum postulierten Verhalten von 3-Iod-1-propanol zusammen.

ReagenzZiel-Aminosäure (primär)Relative ReaktionsgeschwindigkeitPotenzielle NebenreaktionenEingeführte funktionelle GruppeMassenänderung (Da)
Iodacetamid (IAM)CysteinHochMethionin, Lysin, HistidinCarbamidomethyl+57.021
Iodessigsäure (IAA)CysteinHochMethionin, Lysin, HistidinCarboxymethyl+58.005
N-Ethylmaleimid (NEM)CysteinSehr hochLysin, Histidin (bei hohem pH)Succinimid+125.048
3-Iod-1-propanol Cystein Moderat bis Hoch Methionin, Lysin, Histidin Hydroxypropyl +58.042

Hinweis: Die Daten für 3-Iod-1-propanol sind basierend auf der bekannten Reaktivität von Iodalkanen extrapoliert.

Experimentelle Protokolle

Protokoll 1: In-Solution-Alkylierung von Proteinen

Dieses Protokoll beschreibt die Derivatisierung von Proteinen in Lösung, typischerweise vor der proteolytischen Verdauung für die Massenspektrometrie.

Materialien:

  • Protein-Probe in einem geeigneten Puffer (z. B. 50 mM Ammoniumbicarbonat, pH 8.0)

  • Dithiothreitol (DTT), 1 M Stammlösung

  • 3-Iod-1-propanol, 500 mM Stammlösung in Wasser oder Puffer (frisch ansetzen und vor Licht schützen)

  • Harnstoff oder Guanidinhydrochlorid (optional, für Denaturierung)

  • Trypsin (oder eine andere Protease) für die Verdauung

  • Ameisensäure (FA) und Trifluoressigsäure (TFA) zur Ansäuerung

Prozedur:

  • Denaturierung (optional): Lösen Sie die Proteinprobe in einem Puffer mit 6 M Harnstoff oder 4 M Guanidinhydrochlorid, um die Proteine vollständig zu entfalten und die Cysteinreste zugänglich zu machen.

  • Reduktion: Fügen Sie DTT zu einer Endkonzentration von 10 mM hinzu. Inkubieren Sie die Probe für 60 Minuten bei 56 °C, um alle Disulfidbrücken zu reduzieren.

  • Abkühlen: Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Alkylierung: Fügen Sie die 3-Iod-1-propanol-Stammlösung zu einer Endkonzentration von 25-50 mM hinzu (ein ca. 2,5- bis 5-facher molarer Überschuss über DTT). Inkubieren Sie die Probe für 45 Minuten im Dunkeln bei Raumtemperatur.

  • Quenchen (optional): Die Reaktion kann durch Zugabe von DTT (zusätzliche 5 mM) gestoppt werden, um überschüssiges 3-Iod-1-propanol zu neutralisieren.

  • Probenvorbereitung für die MS:

    • Verdünnen Sie die Probe mit Puffer (z. B. 50 mM Ammoniumbicarbonat), um die Konzentration des Denaturierungsmittels zu reduzieren (Harnstoff < 1 M).

    • Fügen Sie Trypsin in einem Verhältnis von 1:50 (Protease:Protein, w/w) hinzu und inkubieren Sie über Nacht bei 37 °C.

    • Stoppen Sie die Verdauung durch Ansäuern mit Ameisensäure auf einen pH-Wert von < 3.

    • Entsalzen Sie die Peptidmischung mit C18-ZipTips oder einer ähnlichen Methode vor der LC-MS/MS-Analyse.

Protokoll 2: In-Gel-Alkylierung von Proteinen nach SDS-PAGE

Dieses Protokoll eignet sich für Proteine, die mittels Gelelektrophorese aufgetrennt wurden.

Materialien:

  • Polyacrylamid-Gel mit den getrennten Proteinen

  • Coomassie-Färbelösung und Entfärbelösung

  • Reduktionspuffer: 10 mM DTT in 100 mM Ammoniumbicarbonat

  • Alkylierungspuffer: 55 mM 3-Iod-1-propanol in 100 mM Ammoniumbicarbonat (frisch ansetzen und vor Licht schützen)

  • Wasch- und Dehydrierungslösungen: 100 mM Ammoniumbicarbonat, Acetonitril (ACN)

  • Trypsinlösung (10-20 ng/µL in 50 mM Ammoniumbicarbonat)

Prozedur:

  • Exzision und Waschen: Schneiden Sie das interessierende Proteinband aus dem Gel. Zerkleinern Sie das Gelstück in kleine Würfel (ca. 1x1 mm) und geben Sie diese in ein Mikrozentrifugenröhrchen. Waschen Sie die Gelstücke durch Inkubation mit Wasser und anschließend mit 100 mM Ammoniumbicarbonat/50% ACN, bis die Coomassie-Färbung vollständig entfernt ist.

  • Dehydrierung: Dehydrieren Sie die Gelstücke durch Inkubation mit 100% ACN für 10 Minuten. Entfernen Sie das ACN und trocknen Sie die Gelstücke in einer Vakuumzentrifuge.

  • Reduktion: Rehydrieren Sie die getrockneten Gelstücke in Reduktionspuffer und inkubieren Sie für 45 Minuten bei 56 °C.

  • Abkühlen und Alkylierung: Kühlen Sie die Probe auf Raumtemperatur ab. Entfernen Sie den überschüssigen Reduktionspuffer und fügen Sie sofort den Alkylierungspuffer hinzu. Inkubieren Sie für 30 Minuten im Dunkeln bei Raumtemperatur.

  • Waschen: Entfernen Sie die Alkylierungslösung und waschen Sie die Gelstücke mit 100 mM Ammoniumbicarbonat und anschließend mit ACN.

  • Verdauung: Rehydrieren Sie die Gelstücke in der Trypsinlösung auf Eis für 30-45 Minuten. Fügen Sie bei Bedarf zusätzlichen Puffer hinzu, um die Gelstücke vollständig zu bedecken. Inkubieren Sie über Nacht bei 37 °C.

  • Extraktion der Peptide: Extrahieren Sie die Peptide durch serielle Inkubation der Gelstücke mit Extraktionspuffern (z. B. 50% ACN / 5% FA). Poolen Sie die Überstände und trocknen Sie sie in einer Vakuumzentrifuge.

  • Analyse: Lösen Sie die getrockneten Peptide in 0.1% FA für die LC-MS/MS-Analyse.

Visualisierungen

Workflow der In-Solution-Proteinderivatisierung

G Workflow der In-Solution-Proteinderivatisierung A 1. Proteinprobe in Puffer B 2. Denaturierung (z.B. 6 M Harnstoff) A->B C 3. Reduktion der Disulfidbrücken (10 mM DTT, 60 min, 56°C) B->C D 4. Alkylierung (25-50 mM 3-Iod-1-propanol, 45 min, RT, dunkel) C->D E 5. Probenvorbereitung (Verdünnung, Pufferwechsel) D->E F 6. Proteolytische Verdauung (z.B. Trypsin, über Nacht, 37°C) E->F G 7. Ansäuern & Entsalzen (z.B. C18-Säule) F->G H 8. LC-MS/MS Analyse G->H

Abbildung 1: Schematischer Ablauf der Derivatisierung von Proteinen in Lösung mit 3-Iod-1-propanol.

Hypothetischer Signalweg mit modifiziertem Protein

Dieses Diagramm illustriert eine hypothetische Anwendung, bei der ein Protein (Kinase X), das durch 3-Iod-1-propanol modifiziert wurde, in einem Signalweg untersucht wird. Die Modifikation an einem Cystein im aktiven Zentrum könnte die Kinaseaktivität hemmen.

G Hypothetischer Signalweg cluster_0 Zellmembran cluster_1 Zytoplasma Rezeptor Rezeptor Kinase_X_aktiv Kinase X (Aktiv) Rezeptor->Kinase_X_aktiv Signal Substrat Substratprotein Kinase_X_aktiv->Substrat Phosphorylierung Substrat_P Phosphoryliertes Substrat Derivatisierung Derivatisierung mit 3-Iod-1-propanol Kinase_X_aktiv->Derivatisierung Kinase_X_mod Kinase X-S-(CH₂)₃-OH (Inaktiviert) Zellantwort Zelluläre Antwort (z.B. Proliferation) Substrat_P->Zellantwort Derivatisierung->Kinase_X_mod

Abbildung 2: Hemmung eines Signalwegs durch Modifikation einer Kinase mit 3-Iod-1-propanol.

References

Application Notes: 3-Iodo-1-propanol in the Synthesis of Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-iodo-1-propanol for the synthesis of 3-hydroxypropyl quaternary ammonium (B1175870) salts (QAS). These compounds are of significant interest due to their potential as antimicrobial agents and their applications in various industrial and pharmaceutical fields.

Introduction

Quaternary ammonium salts are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[1] They are widely utilized as disinfectants, surfactants, and phase transfer catalysts. The incorporation of a hydroxyl group, as is the case when using this compound as an alkylating agent, can modify the compound's solubility and biological activity. This compound is an effective reagent for the quaternization of tertiary amines, leading to the formation of 3-hydroxypropyl substituted QAS. This reaction, a type of nucleophilic substitution known as the Menshutkin reaction, proceeds readily due to the high reactivity of the carbon-iodine bond.

Applications in Antimicrobial Research

Quaternary ammonium salts, particularly those with long alkyl chains, exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[2][3] The primary mechanism of action involves the disruption of the microbial cell membrane.[1][4] The cationic headgroup of the QAS interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death.[5] Hydroxypropyl-substituted QAS are being investigated for their potential to develop new antimicrobial agents with improved efficacy and reduced toxicity.[5]

Experimental Protocols

While a specific protocol for the reaction of simple tertiary amines with this compound was not found in the literature search, the following is a detailed, generalized protocol adapted from the synthesis of a similar hydroxypropyl-containing quaternary ammonium salt.[6]

General Protocol for the Synthesis of 3-Hydroxypropyl Quaternary Ammonium Iodide

This protocol describes the quaternization of a tertiary amine with this compound.

Materials:

  • Tertiary amine (e.g., Trimethylamine, Triethylamine, N,N-Dimethylethanolamine)

  • This compound[7]

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tertiary amine in anhydrous acetonitrile. The reaction should be carried out under an inert atmosphere to prevent side reactions.

  • Addition of Alkylating Agent: Slowly add an equimolar amount of this compound to the stirred solution of the tertiary amine at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt may precipitate out of the solution. If not, the volume of acetonitrile can be reduced under vacuum.

  • Purification: Add anhydrous diethyl ether to the crude product to induce precipitation. Stir the resulting slurry for a short period.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the purified quaternary ammonium salt under vacuum.

  • Characterization: Confirm the structure of the desired product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following table summarizes typical reaction conditions and an example yield for the synthesis of a 3-hydroxypropyl quaternary ammonium salt.

Tertiary AmineAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
N,N-dimethylaminopropanolNonyl iodideAcetonitrileRefluxNot Specified77[6]
General Tertiary AmineThis compoundAcetonitrile~82 (Reflux)12-24Varies

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product tertiary_amine Tertiary Amine dissolve Dissolve Amine in Acetonitrile tertiary_amine->dissolve iodo_propanol This compound add_iodopropanol Add this compound iodo_propanol->add_iodopropanol dissolve->add_iodopropanol reflux Reflux (12-24h) add_iodopropanol->reflux cool Cool to RT reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate filter_dry Filter and Dry precipitate->filter_dry qas_product 3-Hydroxypropyl Quaternary Ammonium Iodide filter_dry->qas_product

Caption: General workflow for the synthesis of 3-hydroxypropyl quaternary ammonium iodide.

Antimicrobial Mechanism of Action

AntimicrobialMechanism cluster_qas Quaternary Ammonium Salt (QAS) cluster_bacterium Bacterial Cell qas_head Cationic Head cell_membrane Cell Membrane (Negatively Charged) qas_head->cell_membrane Electrostatic Interaction qas_tail Lipophilic Tail qas_tail->cell_membrane Hydrophobic Interaction cytoplasm Cytoplasm cell_membrane->cytoplasm Membrane Disruption & Leakage of Contents cell_death Cell Death cytoplasm->cell_death leads to

Caption: Proposed mechanism of antimicrobial action for quaternary ammonium salts.

References

Application of 3-Iodo-1-propanol in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-propanol is a versatile bifunctional molecule that is gaining increasing attention in the field of material science. Its unique structure, featuring a reactive primary iodo group and a versatile primary hydroxyl group, makes it an excellent building block for the synthesis of a wide range of functional materials. The high reactivity of the carbon-iodine bond allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities, while the hydroxyl group can participate in esterification, etherification, and polymerization reactions.

These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of advanced materials, with a focus on polymer electrolytes for dye-sensitized solar cells and potential applications in surface modification.

Key Applications and Experimental Protocols

Synthesis of a Polymeric Ionic Liquid for Gel Polymer Electrolytes in Dye-Sensitized Solar Cells (DSSCs)

This compound serves as a key precursor in the synthesis of the monomer 1-methyl 3-(2-acryloyloxy propyl) imidazolium (B1220033) iodide (MAPII), which can be subsequently polymerized to form the polymeric ionic liquid (PIL), poly(1-methyl 3-(2-acryloyloxy propyl) imidazolium iodide) (PMAPII). This PIL is a crucial component of composite gel polymer electrolytes used in quasi-solid-state dye-sensitized solar cells, offering improved stability compared to liquid electrolytes.[1]

Experimental Protocol: Synthesis of PMAPII

The synthesis of PMAPII from this compound is a three-step process as illustrated in the workflow below.[1][2]

dot

Figure 1. Synthesis workflow for PMAPII from this compound.

Step 1: Synthesis of 3-Iodopropyl acrylate (B77674)

  • Dissolve this compound in tetrahydrofuran (B95107) (THF) with a catalytic amount of triethylamine (B128534) in a glass reactor.

  • Under a nitrogen atmosphere at 0°C, add a solution of a slight molar excess of acryloyl chloride in THF dropwise to the reactor over a period of 1 hour.

  • After the addition is complete, stir the solution vigorously for an additional 24 hours.

  • Filter off the triethylamine salt that forms.

  • Remove the THF using a rotary vacuum evaporator to obtain the 3-iodopropyl acrylate product.[1]

Step 2: Synthesis of 1-methyl 3-(2-acryloyloxy propyl) imidazolium iodide (MAPII) Monomer

  • Prepare a mixed solution of 3-iodopropyl acrylate and n-methylimidazole in ethanol.

  • Stir the solution at 45°C for 12 hours under a nitrogen atmosphere.

  • Purify the product by precipitation with diethyl ether to yield the MAPII monomer.[1]

Step 3: Synthesis of Poly(1-methyl 3-(2-acryloyloxy propyl) imidazolium iodide) (PMAPII)

  • Polymerize the obtained MAPII monomer with azobisisobutyronitrile (AIBN) as a free-radical initiator in dimethylsulfoxide (DMSO).

  • Conduct the reaction at 80°C for 12 hours under a nitrogen atmosphere.

  • After polymerization, add the resulting solution dropwise into a large excess of diethyl ether to precipitate the polymer.

  • Wash the polymer successively with diethyl ether to remove any residual monomer and initiator.

  • Dry the final PMAPII polymer in a vacuum oven at 120°C for 24 hours.[1]

Preparation of the Composite Gel Polymer Electrolyte

A composite gel polymer electrolyte can be prepared by combining the synthesized PMAPII, an organic solvent containing a redox couple (e.g., I⁻/I₃⁻), and aluminum oxide (Al₂O₃) nanoparticles. The PMAPII acts as a matrix that is highly compatible with organic solvents, preventing phase separation.[1]

Quantitative Data: Performance of DSSC with PMAPII-based Electrolyte

The performance of a quasi-solid-state dye-sensitized solar cell assembled with a composite gel polymer electrolyte containing PMAPII and 10 wt.% Al₂O₃ nanoparticles has been reported.[1]

ParameterValue
Conversion Efficiency (η) 6.51%
Open-Circuit Voltage (Voc) Data not available
Short-Circuit Current (Jsc) Data not available
Fill Factor (FF) Data not available
Illumination Conditions AM 1.5, 100 mA cm⁻²

Table 1. Photovoltaic performance of a DSSC utilizing a PMAPII-based composite gel polymer electrolyte.

Surface Modification and Functionalization

The dual functionality of this compound makes it a promising candidate for surface modification of various materials. The hydroxyl group can be used to anchor the molecule to a surface through reactions with surface hydroxyls or other functional groups. The terminal iodo group can then be used for further "grafting from" or "grafting to" polymerization, or for the attachment of other functional molecules via nucleophilic substitution.

Conceptual Workflow for Surface Modification

dot

Figure 2. Conceptual workflow for surface modification using this compound.

General Experimental Protocol for Surface Functionalization

  • Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer, glass slide, metal oxide nanoparticles) to ensure a reactive surface. This may involve sonication in solvents and treatment with piranha solution or UV/ozone.

  • Anchoring of this compound:

    • For substrates with hydroxyl groups, a condensation reaction can be performed. Immerse the cleaned substrate in a solution of this compound in a dry organic solvent (e.g., toluene) with a catalyst (e.g., a trace amount of acid or base) and heat under reflux.

    • Alternatively, the hydroxyl group of this compound can be converted to a more reactive group (e.g., a silane) for covalent attachment to silica-based surfaces.

  • Characterization of the Functionalized Surface: Confirm the successful attachment of the 3-iodopropyl groups using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements.

  • Further Modification:

    • "Grafting From" Polymerization: The surface-bound iodo groups can act as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This involves immersing the functionalized substrate in a solution containing the desired monomer, a copper catalyst, and a ligand.

    • "Grafting To" Polymerization: A pre-synthesized polymer with a nucleophilic end-group (e.g., an amine or thiol) can be reacted with the iodinated surface to form a covalent bond.

    • Attachment of Small Molecules: The iodo group can be displaced by various nucleophiles to introduce specific functionalities, such as fluorescent dyes, bioactive molecules, or catalysts.

Quantitative Data for Surface Modification

Quantitative data for surface modification would include parameters such as grafting density, layer thickness, and changes in surface properties (e.g., contact angle, surface energy). This data would be highly dependent on the specific substrate, reaction conditions, and the subsequent modification steps. Researchers would need to perform the appropriate characterization to quantify the success of their specific surface modification protocol.

Conclusion

This compound is a valuable and versatile building block in material science. Its application in the synthesis of polymeric ionic liquids for dye-sensitized solar cells has been demonstrated with promising results. Furthermore, its bifunctional nature presents significant opportunities for the development of novel functional materials through surface modification and the synthesis of tailored polymers. The detailed protocols and conceptual workflows provided herein serve as a foundation for researchers and scientists to explore and expand the applications of this important chemical intermediate. Further research is encouraged to explore its potential in areas such as drug delivery systems, biomaterials, and advanced coatings.

References

Application of 3-Iodo-1-propanol in Composite Gel Polymer Electrolytes for Enhanced Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-1-propanol serves as a key precursor in the synthesis of novel polymeric ionic liquids (PILs) utilized in composite gel polymer electrolytes (GPEs) for dye-sensitized solar cells (DSSCs). The incorporation of these PIL-based GPEs aims to address the leakage and volatility issues associated with traditional liquid electrolytes, thereby enhancing the long-term stability and performance of solar cell devices. This document provides detailed application notes and experimental protocols for the synthesis of a specific PIL, poly(1-methyl 3-(2-acryloyloxy propyl) imidazolium (B1220033) iodide) (PMAPII), from this compound, the formulation of a composite GPE, and the fabrication and characterization of DSSCs employing this electrolyte.

Data Presentation

The photovoltaic performance of DSSCs is significantly influenced by the composition of the electrolyte. The following table summarizes the key performance parameters of DSSCs assembled with a composite gel polymer electrolyte containing PMAPII and varying concentrations of Al₂O₃ nanoparticles, compared to a liquid electrolyte-based cell.

Electrolyte CompositionVoc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)
Liquid Electrolyte0.7115.50.616.71
Composite GPE (0 wt.% Al₂O₃)0.7014.30.606.01
Composite GPE (5 wt.% Al₂O₃)0.7015.10.606.34
Composite GPE (10 wt.% Al₂O₃) 0.70 15.5 0.60 6.51
Composite GPE (15 wt.% Al₂O₃)0.6914.80.596.04

Data sourced from a study on DSSCs assembled with composite gel polymer electrolytes. The addition of 10 wt.% Al₂O₃ nanoparticles to the gel polymer electrolyte provided the most desirable environment for ionic transport, leading to improved photovoltaic performance.[1]

Experimental Protocols

Synthesis of Poly(1-methyl 3-(2-acryloyloxy propyl) imidazolium iodide) (PMAPII)

This protocol details the three-step synthesis of the polymeric ionic liquid PMAPII, starting from this compound.[2]

Step 1: Synthesis of 3-iodopropyl acrylate (B77674)

  • Dissolve this compound in tetrahydrofuran (B95107) (THF) with a catalytic amount of triethylamine (B128534) in a glass reactor.

  • Under a nitrogen atmosphere and at 0°C, add a solution of a slight molar excess of acryloyl chloride in THF to the reactor dropwise over a period of 1 hour.

  • After the complete addition, vigorously stir the solution for an additional 24 hours.

  • Filter off the triethylamine salt precipitate.

  • Obtain the 3-iodopropyl acrylate product by removing THF using a rotary vacuum evaporator.

Step 2: Synthesis of 1-methyl 3-(2-acryloyloxy propyl) imidazolium iodide (MAPII)

  • Prepare a mixed solution of 3-iodopropyl acrylate and n-methylimidazole in ethanol.

  • Stir the solution at 45°C for 12 hours under a nitrogen atmosphere.

  • Purify the product by precipitation with diethyl ether to obtain the MAPII monomer.

Step 3: Polymerization of MAPII to form PMAPII

  • Dissolve the obtained MAPII monomer in dimethylsulfoxide (DMSO).

  • Add azobisisobutyronitrile (AIBN) as a free-radical initiator.

  • Conduct the polymerization at 80°C for 12 hours under a nitrogen atmosphere.

  • After polymerization, add the resulting solution drop by drop into a large excess of diethyl ether to precipitate the polymer.

  • Wash the polymer successively with diethyl ether to remove impurities such as residual monomer and initiator.

  • Dry the final polymer product (PMAPII) in a vacuum oven at 120°C for 24 hours.

Preparation of the Composite Gel Polymer Electrolyte
  • The composite gel polymer electrolyte is prepared by utilizing the synthesized PMAPII, an organic solvent containing a redox couple, and aluminum oxide nanoparticles.[1][2]

  • The specific organic solvent and redox couple are typically composed of a solution of iodine (I₂) and an iodide salt (e.g., lithium iodide, LiI) in a solvent like acetonitrile (B52724) or propylene (B89431) carbonate.

  • Disperse the desired weight percentage of Al₂O₃ nanoparticles into the PMAPII and organic solvent mixture.

  • Homogenize the mixture to form the final composite gel polymer electrolyte. The high compatibility of PMAPII with organic solvents prevents phase separation.[1][2]

Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs)
  • Photoanode Preparation: Prepare a TiO₂ paste and coat it on a transparent conducting oxide (TCO) glass substrate. Sinter the coated glass to form a mesoporous TiO₂ film.

  • Dye Sensitization: Immerse the TiO₂-coated electrode in a solution of a ruthenium-based dye (e.g., N719) to allow for dye adsorption onto the TiO₂ surface.

  • Counter Electrode Preparation: Prepare a platinum-coated TCO glass to serve as the counter electrode.

  • Cell Assembly: Assemble the dye-sensitized photoanode and the platinum counter electrode, leaving a small gap between them.

  • Electrolyte Injection: Introduce the prepared composite gel polymer electrolyte into the gap between the electrodes. The gel nature of the electrolyte allows for direct solidification within the cell, ensuring good interfacial contact.[1]

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5 illumination at 100 mA/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

    • Evaluate the long-term stability of the DSSC by monitoring its photovoltaic performance over time. DSSCs with the composite gel polymer electrolyte have shown better stability compared to those with liquid electrolytes.[2]

Visualizations

GPE_Solar_Cell_Workflow cluster_synthesis PMAPII Synthesis cluster_gpe GPE Formulation cluster_dssc DSSC Fabrication & Characterization 3_Iodo_1_propanol 3_Iodo_1_propanol 3_iodopropyl_acrylate 3_iodopropyl_acrylate 3_Iodo_1_propanol->3_iodopropyl_acrylate Step 1 Acryloyl_chloride Acryloyl_chloride Acryloyl_chloride->3_iodopropyl_acrylate MAPII_monomer MAPII_monomer 3_iodopropyl_acrylate->MAPII_monomer Step 2 n_methylimidazole n_methylimidazole n_methylimidazole->MAPII_monomer PMAPII_polymer PMAPII_polymer MAPII_monomer->PMAPII_polymer Step 3 AIBN AIBN AIBN->PMAPII_polymer Composite_GPE Composite_GPE PMAPII_polymer->Composite_GPE Organic_Solvent_Redox_Couple Organic_Solvent_Redox_Couple Organic_Solvent_Redox_Couple->Composite_GPE Al2O3_nanoparticles Al2O3_nanoparticles Al2O3_nanoparticles->Composite_GPE DSSC_Assembly DSSC_Assembly Composite_GPE->DSSC_Assembly Performance_Characterization Performance_Characterization DSSC_Assembly->Performance_Characterization

Caption: Experimental workflow for DSSC fabrication.

GPE_Function cluster_benefits Benefits of Composite GPE 3_Iodo_1_propanol This compound (Precursor) PMAPII Polymeric Ionic Liquid (PMAPII) (Polymer Matrix) 3_Iodo_1_propanol->PMAPII Synthesis Composite_GPE Composite Gel Polymer Electrolyte (GPE) PMAPII->Composite_GPE Forms Gel Matrix Improved_Stability Improved Stability (Reduced Leakage) Composite_GPE->Improved_Stability Good_Interfacial_Contact Good Interfacial Contact Composite_GPE->Good_Interfacial_Contact Enhanced_Ion_Transport Enhanced Ion Transport (with Al2O3) Composite_GPE->Enhanced_Ion_Transport DSSC_Performance Enhanced Solar Cell Performance Improved_Stability->DSSC_Performance Good_Interfacial_Contact->DSSC_Performance Enhanced_Ion_Transport->DSSC_Performance

Caption: Role of this compound in GPEs.

References

Application Notes and Protocols: Finkelstein Reaction with 3-chloro-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-iodo-1-propanol from 3-chloro-1-propanol (B141029) via the Finkelstein reaction. This halogen exchange reaction is a cornerstone of organic synthesis, particularly in the development of pharmaceutical intermediates. The protocol outlines the reaction setup, purification, and characterization of the final product. Additionally, this note includes a summary of reaction parameters in a tabular format to facilitate optimization and a visual representation of the experimental workflow.

Introduction

The Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) reaction that involves the exchange of a halogen atom in an alkyl halide.[1][2] The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in the chosen solvent.[1][2] In the classic Finkelstein reaction, an alkyl chloride or bromide is converted to an alkyl iodide using a solution of sodium iodide in acetone (B3395972).[1] Sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not, causing it to precipitate and drive the equilibrium towards the formation of the alkyl iodide.[1] This method is particularly effective for primary halides, such as 3-chloro-1-propanol.

The resulting product, this compound, is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The presence of both a hydroxyl and an iodo group allows for a wide range of subsequent chemical transformations.

Data Presentation

The yield and rate of the Finkelstein reaction are influenced by several factors, including temperature, reaction time, and the nature of the solvent. The following table summarizes the expected trends and provides a basis for the optimization of the reaction conditions.

EntryTemperature (°C)Reaction Time (h)SolventExpected Yield (%)Notes
125 (Room Temp.)24AcetoneModerateReaction proceeds at room temperature, but may be slow.
256 (Reflux)12AcetoneHighIncreased temperature significantly accelerates the reaction rate.
356 (Reflux)24AcetoneVery HighLonger reaction time at reflux ensures higher conversion.
482 (Reflux)12Methyl Ethyl Ketone (MEK)HighMEK allows for a higher reaction temperature, potentially reducing reaction time.
525 (Room Temp.)24AcetonitrileModerate to LowAcetonitrile can also be used, but the solubility of NaCl is slightly higher than in acetone.

Experimental Protocol

This protocol details the procedure for the synthesis of this compound from 3-chloro-1-propanol.

Materials:

  • 3-chloro-1-propanol

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Deionized water

  • 10% (w/v) aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-1-propanol (1.0 eq) in anhydrous acetone.

  • Addition of Reagent: To the stirred solution, add sodium iodide (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The formation of a white precipitate (sodium chloride) indicates the progression of the reaction.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Wash the filter cake with a small amount of acetone to recover any entrained product.

    • Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.

  • Purification:

    • To the residue, add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with 10% aqueous sodium thiosulfate solution (to remove any residual iodine), deionized water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization of this compound:

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃):

    • δ 3.75 (t, 2H, -CH₂OH)

    • δ 3.25 (t, 2H, -CH₂I)

    • δ 2.10 (quintet, 2H, -CH₂CH₂CH₂-)

    • δ 1.80 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃):

    • δ 61.5 (-CH₂OH)

    • δ 36.0 (-CH₂CH₂CH₂-)

    • δ 7.5 (-CH₂I)

Mandatory Visualization

Finkelstein_Reaction_Workflow Start Start Setup Reaction Setup: - 3-chloro-1-propanol - Anhydrous Acetone - Sodium Iodide Start->Setup Reaction Reaction: Reflux for 12-24h Setup->Reaction Workup Work-up: - Cool to RT - Filter NaCl - Concentrate Reaction->Workup Purification Purification: - Extraction - Washes (Na2S2O3, H2O, Brine) - Drying (Na2SO4) - Concentrate Workup->Purification Characterization Characterization: - NMR Spectroscopy Purification->Characterization End End: This compound Characterization->End

Caption: Experimental workflow for the Finkelstein reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-chloro-1-propanol is toxic and an irritant. Handle with care.

  • Acetone is flammable. Avoid open flames and sparks.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

3-Iodo-1-propanol: A Versatile Intermediate in the Synthesis of the Fungicide Propamocarb

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-1-propanol is a valuable and reactive intermediate in organic synthesis, particularly in the agrochemical industry. Its bifunctional nature, possessing both a reactive iodide and a primary alcohol, allows for the introduction of a three-carbon chain into a target molecule through various chemical transformations. This application note details the use of this compound as a key building block in the synthesis of the fungicide Propamocarb (B29037), providing detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow and biological mechanism of action.

Application in Fungicide Synthesis: The Case of Propamocarb

Propamocarb is a systemic fungicide highly effective against Oomycete pathogens, which cause devastating diseases like root rot and downy mildew in various crops.[1] The chemical structure of Propamocarb features a 3-(dimethylamino)propyl group, which can be strategically synthesized using this compound as a starting material.

The primary commercial synthesis of Propamocarb hydrochloride involves the reaction of N,N-dimethyl-1,3-propanediamine (DMAPA) with propyl chloroformate.[2] this compound serves as a viable precursor for the synthesis of a key intermediate, 3-(dimethylamino)-1-propanol, which can then be converted to DMAPA or other suitable precursors for the final coupling reaction.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 627-32-7[3]
Molecular Formula C₃H₇IO[3]
Molecular Weight 185.99 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 115 °C at 38 mmHg[4]
Density 1.942 g/mL at 25 °C[4]
Refractive Index n20/D 1.556[4]

Synthetic Protocols

The following protocols outline a proposed synthetic route from this compound to Propamocarb hydrochloride.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-propanol from this compound

This procedure describes the nucleophilic substitution of the iodide in this compound with dimethylamine (B145610).

Materials:

  • This compound

  • Dimethylamine (aqueous solution, e.g., 40%)

  • A suitable solvent (e.g., Tetrahydrofuran - THF)

  • A base (e.g., Potassium carbonate)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in THF.

  • Add an excess of aqueous dimethylamine solution and potassium carbonate to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the inorganic salts by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield 3-(dimethylamino)-1-propanol.

Protocol 2: Synthesis of Propamocarb Hydrochloride from 3-(Dimethylamino)-1-propanol

This protocol details the conversion of 3-(dimethylamino)-1-propanol to an intermediate suitable for reaction with propyl chloroformate, followed by the final synthesis of Propamocarb hydrochloride. A common industrial route involves the conversion of the alcohol to a chloride before amination to DMAPA. However, a more direct approach is presented here for illustrative purposes, where 3-(dimethylamino)-1-propanol is first converted to 3-(dimethylamino)propylamine (DMAPA).

Step 2a: Synthesis of 3-(Dimethylamino)propylamine (DMAPA) from 3-(Dimethylamino)-1-propanol

This conversion can be achieved through a two-step process involving conversion of the alcohol to a leaving group (e.g., tosylate or chloride) followed by amination. A more direct industrial route for DMAPA synthesis involves the addition of dimethylamine to acrylonitrile (B1666552) followed by hydrogenation.[2]

Step 2b: Synthesis of Propamocarb Hydrochloride from DMAPA

This is the final step in the synthesis of Propamocarb hydrochloride.

Materials:

  • N,N-dimethyl-1,3-propanediamine (DMAPA)

  • Propyl chloroformate

  • A suitable solvent (e.g., Propanol or an aqueous medium)

  • Standard laboratory glassware for exothermic reactions

Procedure (using Propanol as solvent): [5]

  • To a reaction vessel containing recycled propanol, add N,N-dimethyl-1,3-propanediamine dropwise at a temperature of 20-40°C.[5]

  • Subsequently, add propyl chloroformate dropwise over 30-40 minutes.[5]

  • The reaction is exothermic; maintain the temperature at 80-85°C by cooling.[5]

  • After the reaction is complete, distill off the propanol, which can be reused.[5]

  • The remaining residue is Propamocarb hydrochloride.[5]

Quantitative Data

ReactionReactantsProductYieldPurityReference
Propamocarb HCl Synthesis N,N-dimethyl-1,3-propanediamine, Propyl chloroformatePropamocarb hydrochloride97% (based on DMAPA)>97%[5]
Propamocarb HCl Synthesis (Aqueous) N,N-dimethyl-1,3-propanediamine, Propyl chloroformate, WaterPropamocarb hydrochloride98.8%Not specified[6]
Propamocarb HCl Synthesis (Gas-Phase) N,N-dimethyl-1,3-propanediamine, Propyl chloroformatePropamocarb hydrochloride>98%>97%[7]

Visualizing the Process and Mechanism

Synthetic Workflow

G A This compound C 3-(Dimethylamino)-1-propanol A->C Nucleophilic Substitution B Dimethylamine B->C D N,N-dimethyl-1,3-propanediamine (DMAPA) C->D Conversion F Propamocarb Hydrochloride D->F Nucleophilic Acyl Substitution E Propyl chloroformate E->F

Caption: Synthetic pathway from this compound to Propamocarb Hydrochloride.

Mechanism of Action of Propamocarb

Propamocarb's fungicidal activity is primarily due to the disruption of phospholipid and fatty acid biosynthesis in the cell membranes of Oomycete pathogens.[8] This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, inhibition of mycelial growth and spore germination.[8]

G cluster_fungus Oomycete Pathogen A Propamocarb B Phospholipid & Fatty Acid Biosynthesis Pathway A->B Inhibits C Cell Membrane Components B->C Produces D Loss of Cell Membrane Integrity B->D Disruption leads to C->D Disrupted Formation E Inhibition of Mycelial Growth & Spore Germination D->E Results in

Caption: Mechanism of action of Propamocarb on Oomycete pathogens.

This compound is a key intermediate that provides a flexible entry point for the synthesis of the commercially important fungicide, Propamocarb. The protocols and data presented herein demonstrate a viable synthetic strategy and highlight the importance of this versatile building block in the development of modern agrochemicals. The unique mode of action of Propamocarb, targeting lipid synthesis in Oomycetes, underscores the continuous need for innovative chemical synthesis to address challenges in crop protection.

References

Application Notes and Protocols for the Reaction of 3-Iodo-1-propanol with Sodium Iodide in Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 3-iodo-1-propanol with sodium iodide in acetone (B3395972). This reaction is a classic example of a Finkelstein reaction, specifically a symmetric iodide-iodide exchange. Such reactions are pivotal in organic synthesis, particularly for isotopic labeling studies or for in-situ generation of a reactive species. These notes will cover the reaction mechanism, potential applications, a detailed experimental protocol, and expected data.

Introduction

The Finkelstein reaction is a nucleophilic substitution (S(N)2) reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides using a solution of sodium iodide in acetone.[1][2] The success of the classic Finkelstein reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, which shifts the reaction equilibrium towards the formation of the alkyl iodide.[3]

When an alkyl iodide, such as this compound, is reacted with sodium iodide in acetone, a symmetric iodide exchange occurs. While this does not result in a net chemical transformation of the substrate, it is a powerful tool for introducing isotopic labels (e.g., ¹²⁵I, ¹³¹I) into a molecule. Radioiodinated compounds are invaluable in various biomedical and pharmaceutical research areas, including radiolabeling of drugs for metabolic studies, in vivo imaging (e.g., SPECT and PET), and radiotherapy.

Reaction Mechanism and Specifics

The reaction between this compound and sodium iodide in acetone proceeds via a classical S(_N)2 mechanism. The iodide ion from sodium iodide acts as a nucleophile and attacks the carbon atom bonded to the iodine atom in this compound. This leads to a backside attack, resulting in the substitution of the resident iodide with the incoming iodide ion.

Given that the nucleophile and the leaving group are identical, the reaction is an equilibrium process. The forward and reverse reaction rates are equal, and no net change in the chemical composition of the reactant is observed unless an isotopically labeled sodium iodide is employed. The hydroxyl group in this compound is generally unreactive under these neutral to slightly basic conditions.

Applications in Drug Development and Research

  • Isotopic Labeling: The primary application of this reaction is the introduction of a radioactive isotope of iodine into an organic molecule. This is crucial for tracking the molecule in biological systems, studying its metabolic fate, and for diagnostic and therapeutic purposes.

  • Mechanistic Studies: Symmetric exchange reactions can be used to study the kinetics and stereochemistry of S(_N)2 reactions.

  • Precursor for Further Reactions: While the product is chemically identical to the reactant, this reaction can be a part of a multi-step synthesis where the introduction of a specific iodide is a key step.

Experimental Protocol

This protocol outlines the procedure for conducting a symmetric iodide exchange reaction between this compound and sodium iodide in acetone.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.86 g, 10 mmol).

    • Add anhydrous sodium iodide (e.g., 2.25 g, 15 mmol, 1.5 equivalents).

    • Add 50 mL of anhydrous acetone.

  • Reaction Conditions:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 56 °C) using a heating mantle.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) if an isotopic label is used and a suitable detection method is available. For a non-isotopic exchange, the reaction can be run for a set period (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the residue, add 50 mL of diethyl ether and 50 mL of water.

    • Transfer the mixture to a separatory funnel and shake well.

    • Separate the organic layer.

    • Wash the organic layer with 2 x 25 mL of a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any traces of iodine.

    • Wash the organic layer with 2 x 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
This compoundC₃H₇IO186.00Colorless to light yellow liquid85-87 °C at 15 mmHg
1,3-DiiodopropaneC₃H₆I₂295.89Colorless to light brown liquid111-113 °C at 31 mmHg

Table 2: Illustrative Reaction Parameters and Yields

EntrySubstrateNaI (equiv.)SolventTemperature (°C)Time (h)Yield (%)*
13-Bromo-1-propanol1.5Acetone56 (Reflux)4>90
23-Chloro-1-propanol1.5Acetone56 (Reflux)8>85
3This compound1.5Acetone56 (Reflux)2>95 (Recovery)

*Note: Yields for entries 1 and 2 are for the conversion to this compound. The "yield" for entry 3 represents the recovery of the starting material after the workup of the equilibrium exchange reaction.

Mandatory Visualizations

Finkelstein_Reaction sub This compound reflux Reflux sub->reflux Reactants nai Sodium Iodide (NaI) nai->reflux acetone Acetone (Solvent) acetone->reflux Conditions product This compound (Iodide Exchanged) reflux->product S_N2 Reaction

Caption: Experimental workflow for the Finkelstein iodide exchange reaction.

Signaling_Pathway reactant This compound HO-(CH2)3-I transition_state Transition State [HO-(CH2)3-I---I]⁻ reactant->transition_state Nucleophilic Attack (S_N2) nucleophile Iodide Ion I⁻ nucleophile->transition_state product This compound HO-(CH2)3-I transition_state->product Iodide Departure leaving_group Iodide Ion I⁻ transition_state->leaving_group

Caption: S(_N)2 mechanism for the symmetric iodide exchange reaction.

References

Application Notes and Protocols for the ¹H NMR Spectrum of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Iodo-1-propanol. This document includes tabulated spectral data, a comprehensive experimental protocol for sample analysis, and graphical representations of the molecule's structure and proton environments to aid in spectral interpretation.

Introduction

This compound is a functionalized organic molecule valuable as a synthetic intermediate in various chemical applications, including the development of pharmaceutical compounds and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The data, including chemical shifts, multiplicities, coupling constants (J), and integration values, are summarized in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
HO-CH ₂-3.75Triplet (t)6.02H
-CH ₂-CH₂-I2.05Quintet (quin)6.52H
-CH₂-H ₂-I3.28Triplet (t)7.02H
H O-~1.5 (variable)Singlet (s, broad)-1H

Note: The chemical shift of the hydroxyl proton (HO-) is variable and depends on factors such as concentration and temperature. It often appears as a broad singlet and may exchange with deuterium (B1214612) in the presence of D₂O.

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound (97% purity or higher)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

Instrumental Parameters (Example for a 300 MHz Spectrometer):

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay: 1.0 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: 10-12 ppm

  • Transmitter Frequency: ~300 MHz

  • Pulse Width: ~30 degrees

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and measure the coupling constants.

Structural Interpretation and Signaling Pathway

The ¹H NMR spectrum of this compound is consistent with its linear three-carbon chain structure containing a terminal hydroxyl group and a terminal iodine atom. The distinct chemical environments of the three methylene (B1212753) groups and the hydroxyl proton give rise to four distinct signals in the spectrum.

Caption: Molecular structure and corresponding ¹H NMR proton environments of this compound.

The protons on the carbon adjacent to the electronegative oxygen atom (HO-CH ₂-) are deshielded and appear downfield as a triplet. The protons on the carbon adjacent to the iodine atom (-CH ₂-I) are also deshielded, but to a lesser extent, and also appear as a triplet. The central methylene protons (-CH ₂-) are coupled to the protons on both adjacent carbons, resulting in a more complex splitting pattern, a quintet. The hydroxyl proton typically appears as a broad singlet due to chemical exchange and does not usually show coupling to adjacent protons.

This detailed analysis of the ¹H NMR spectrum of this compound serves as a valuable reference for researchers in synthetic chemistry and drug development for confirming the structure and assessing the purity of this important chemical intermediate.

Application Note: Monitoring the Synthesis of 3-Methoxy-1-propanol via 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions. By observing changes in the chemical environment of carbon atoms, researchers can confirm the transformation of starting materials into desired products. This application note provides a detailed protocol for the synthesis of 3-methoxy-1-propanol (B72126) from 3-iodo-1-propanol and its subsequent analysis using 13C NMR. This compound is a versatile building block, and its conversion to an ether linkage is a common transformation in organic synthesis. The significant difference in electronegativity between iodine and oxygen provides a clear and distinguishable shift in the 13C NMR spectrum, making this reaction an excellent model for demonstrating the utility of NMR in reaction monitoring.

Experimental Protocols

I. Synthesis of 3-Methoxy-1-propanol

This protocol details the Williamson ether synthesis of 3-methoxy-1-propanol from this compound and sodium methoxide (B1231860).

Materials:

  • This compound (97%)

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous Methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 26.9 mmol).

  • Dissolve the starting material in 25 mL of anhydrous methanol.

  • Slowly add sodium methoxide solution (6.45 g, 29.6 mmol, 1.1 equivalents) to the stirring solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Resuspend the resulting residue in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated aqueous NH₄Cl and 25 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation to obtain pure 3-methoxy-1-propanol.

II. 13C NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Prepare three separate NMR tubes.

  • Sample 1 (Starting Material): Dissolve ~30 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Sample 2 (Reaction Mixture): After 2 hours of reaction, withdraw a small aliquot (~0.1 mL) from the reaction mixture, evaporate the solvent, and dissolve the residue in 0.7 mL of CDCl₃.

  • Sample 3 (Final Product): Dissolve ~30 mg of purified 3-methoxy-1-propanol in 0.7 mL of CDCl₃.

Data Acquisition:

  • Spectrometer: 100 MHz Carbon-13 NMR Spectrometer

  • Solvent: CDCl₃ (chemical shift referenced to 77.16 ppm)[1]

  • Technique: Proton-decoupled 13C NMR. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.[2][3]

  • Acquisition Parameters:

    • Pulse Angle: 45°

    • Acquisition Time: 1.5 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_output Output A 1. Reagents (this compound, NaOMe) B 2. Reaction Setup (Reflux in Methanol) A->B C 3. Work-up (Quench, Extract) B->C D 4. Purification (Distillation) C->D E 5. NMR Sample Preparation (Dissolve in CDCl3) D->E Isolated Product F 6. 13C NMR Data Acquisition E->F G 7. Spectral Processing & Analysis F->G H 8. Structure Confirmation G->H I Final Report H->I

Caption: Workflow from synthesis to 13C NMR analysis.

Data Presentation and Results

The progress of the reaction is clearly monitored by the changes in the 13C NMR spectrum. The key transformation is the substitution of the iodine atom with a methoxy (B1213986) group, which significantly alters the chemical shifts of the adjacent carbon atoms.

Table 1: 13C NMR Chemical Shift Data (ppm) for Reactant and Product

Carbon AtomThis compound (Starting Material)3-Methoxy-1-propanol (Product)Δδ (ppm)
C1 (-CH₂-X)7.170.2+63.1
C2 (-CH₂-)36.031.8-4.2
C3 (-CH₂OH)61.561.0-0.5
-OCH₃ -58.9+58.9

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation of Results:

  • Starting Material (this compound): The spectrum shows three distinct peaks. The carbon atom bonded to the highly electronegative oxygen (C3) appears downfield at ~61.5 ppm. The carbon atom bonded to iodine (C1) is significantly shielded due to the "heavy atom effect" of iodine and appears far upfield at approximately 7.1 ppm. The central methylene (B1212753) carbon (C2) appears at ~36.0 ppm.

  • Reaction Monitoring: Spectra taken from the reaction mixture will show a gradual decrease in the intensity of the peaks corresponding to this compound and a simultaneous increase in the intensity of new peaks corresponding to the product.

  • Product (3-Methoxy-1-propanol): The spectrum of the purified product displays four signals.

    • The most significant change is the disappearance of the upfield C1 signal at 7.1 ppm and the appearance of a new signal at ~70.2 ppm. This large downfield shift is indicative of the carbon atom now being bonded to an electronegative oxygen atom instead of iodine.

    • A new peak also appears at ~58.9 ppm, corresponding to the carbon of the newly introduced methoxy (-OCH₃) group.

    • The chemical shifts of the other two carbons (C2 and C3) show minor changes, confirming that the rest of the molecule's backbone remains intact.

Conclusion

This application note demonstrates a robust protocol for synthesizing 3-methoxy-1-propanol and monitoring the reaction using 13C NMR spectroscopy. The clear and significant changes in the chemical shifts, particularly for the carbon atom at the reaction center, provide unambiguous evidence of the chemical transformation. This methodology is broadly applicable for quality control, reaction monitoring, and structural verification in research and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Iodo-1-propanol. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Finkelstein reaction, where 3-Chloro-1-propanol is treated with sodium iodide in acetone (B3395972).

Issue 1: Low or No Product Formation

  • Question: My reaction has been running for the specified time, but analysis (e.g., TLC, GC-MS) shows a low conversion of the starting material, 3-Chloro-1-propanol. What could be the cause?

  • Answer: Low or no product formation in the Finkelstein reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality:

      • Sodium Iodide: Ensure the sodium iodide (NaI) is anhydrous. The presence of moisture can hinder the reaction. Dry the NaI in an oven before use if necessary.

      • Acetone: The acetone used as a solvent must be dry. The success of the Finkelstein reaction relies on the poor solubility of sodium chloride (NaCl) in acetone, which drives the equilibrium towards the product.[1] Water in the acetone can increase the solubility of NaCl, thus impeding the reaction.

      • 3-Chloro-1-propanol: Verify the purity of the starting material. Impurities could interfere with the reaction.

    • Reaction Conditions:

      • Temperature: The reaction is typically performed at reflux.[2][3] Ensure the reaction mixture is heated to the boiling point of acetone (approximately 56°C) and maintained at a steady reflux.

      • Reaction Time: While some protocols suggest shorter reaction times, a longer duration is often necessary for the conversion of chloroalkanes, which are less reactive than bromoalkanes.[2] Reaction times can range from 24 to 72 hours.[2][3]

      • Molar Ratio of Reactants: An excess of sodium iodide is often used to drive the reaction to completion.[3] A molar ratio of 5:1 (NaI : 3-Chloro-1-propanol) has been shown to give a high yield.[3]

    • Incomplete Precipitation of Sodium Chloride:

      • Observe the reaction mixture. A white precipitate of NaCl should form as the reaction progresses. If no precipitate is observed, it could indicate an issue with the reagents or reaction conditions.

Issue 2: Presence of Significant Impurities After Work-up

  • Question: After the work-up procedure, my crude product contains significant impurities. What are the likely byproducts and how can I minimize their formation?

  • Answer: The primary impurity is often unreacted 3-Chloro-1-propanol. The main strategy to minimize this is to drive the reaction towards completion by optimizing the reaction time and using an excess of sodium iodide.

    Another potential issue is the presence of a yellow or orange color in the product. This is often due to the presence of dissolved iodine (I₂), which can form from the oxidation of iodide ions.

Issue 3: Difficulties During Product Purification

  • Question: I'm having trouble purifying the this compound after the reaction. What are some common purification challenges and how can I address them?

  • Answer:

    • Removing Excess Sodium Iodide: Excess NaI, which is soluble in acetone, will remain after filtering off the NaCl precipitate. During work-up, after removing the acetone, the excess NaI and the product will be present as a solid residue. This can be addressed by triturating the solid with a solvent mixture like 1:1 hexanes/diethyl ether, in which the this compound is soluble, but the sodium iodide is not.[3]

    • Decolorizing the Product: If the isolated product is yellow or orange due to the presence of iodine, it can be decolorized by washing the organic solution with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[3][4] The thiosulfate reduces the iodine to colorless iodide ions.

    • Formation of Emulsions During Extraction: When washing the organic layer with aqueous solutions, emulsions can sometimes form, making phase separation difficult. To break up emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

    • Final Purification: The final purification is typically achieved by distillation under reduced pressure.[2] The boiling point of this compound is 115 °C at 38 mmHg.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature is the reflux temperature of the solvent, which is typically acetone (around 56°C).[2][3] Heating is necessary to ensure a reasonable reaction rate.

Q2: How does the molar ratio of sodium iodide to 3-Chloro-1-propanol affect the yield?

A2: Using a significant excess of sodium iodide can significantly improve the yield by shifting the reaction equilibrium towards the product side. For instance, using a 5-fold molar excess of NaI has been reported to achieve a yield of 84%.[3] In contrast, a 1:1 molar ratio resulted in a 63% yield after a longer reaction time.[2]

Q3: What is the recommended reaction time?

A3: The reaction time can vary depending on the other reaction parameters. With a 5-fold excess of NaI, a reaction time of 24 hours at reflux has been shown to be effective.[3] With a 1:1 molar ratio, a longer reaction time of 72 hours at reflux was used.[2] It is advisable to monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time for your specific setup.

Q4: Can I use other solvents besides acetone?

A4: While acetone is the most common solvent due to the low solubility of NaCl and NaBr, other polar aprotic solvents like dimethylformamide (DMF) or 2-butanone (B6335102) (methyl ethyl ketone) can also be used for Finkelstein reactions.[1] The choice of solvent can influence the reaction rate and the solubility of the halide salts.

Q5: My final product is a pale yellow oil. Is this normal?

A5: Yes, pure this compound is often described as a pale yellow oil.[3] A darker color may indicate the presence of iodine impurities, which can be removed by washing with a sodium thiosulfate solution.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

ParameterProtocol 1[3]Protocol 2[2]
Starting Material 3-Chloro-1-propanol3-Chloro-1-propanol
Reagent Sodium IodideSodium Iodide
Solvent AcetoneAcetone
Molar Ratio (NaI:Substrate) 5:11:1
Temperature RefluxReflux
Reaction Time 24 hours72 hours
Reported Yield 84%63%

Experimental Protocols

Protocol 1: High-Yield Synthesis with Excess Sodium Iodide[3]

  • To a 100 mL flask equipped with a magnetic stir bar, add 3-Chloro-1-propanol (4.73 g, 0.050 mol) and acetone (50 mL).

  • Add sodium iodide (37.47 g, 0.250 mol) to the flask all at once.

  • Equip the flask with a reflux condenser and place the reaction under a nitrogen atmosphere.

  • Heat the mixture to reflux and allow it to react for 24 hours.

  • After cooling, filter the yellow solution through a medium porosity fritted funnel, washing the solid with approximately 200 mL of acetone.

  • Remove the solvent from the filtrate by rotary evaporation to obtain a dry orange solid.

  • Triturate the solid with a 1:1 (v/v) solution of hexanes to diethyl ether (2 x 200 mL) and filter to remove the fine grey precipitate.

  • Wash the filtrate with approximately 100 mL of a 10% (w/w) sodium thiosulfate solution, which should render the organic layer colorless.

  • Wash the organic layer with approximately 100 mL of deionized water, followed by 100 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to afford pure this compound as a pale yellow oil (yield: 7.78 g, 84%).

Protocol 2: Synthesis with Equimolar Reactants[2]

  • In a 500 mL, 3-necked round-bottomed flask equipped with a condenser and temperature probe, charge 100.0 g (1.06 moles) of 3-Chloro-1-propanol.

  • Add a solution of sodium iodide (158.8 g, 1.06 moles) in 200 mL of acetone. An immediate white precipitate will be observed.

  • Heat the solution to reflux temperature for 72 hours.

  • Allow the solution to cool to room temperature and remove the sodium chloride precipitate (53.8 g) by vacuum filtration.

  • Purify the product by distillation. Collect the main fraction at 112-116°C at 29.5 in Hg to yield 124 g (63%) of this compound.

Mandatory Visualizations

Finkelstein_Reaction_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Work-up 3-Chloro-1-propanol 3-Chloro-1-propanol Reaction Mixture Reaction Mixture 3-Chloro-1-propanol->Reaction Mixture Sodium Iodide Sodium Iodide Sodium Iodide->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Filtration Filtration Reflux->Filtration Cool & Filter Evaporation Evaporation Filtration->Evaporation Remove Solvent Extraction_Washing Extraction & Washing Evaporation->Extraction_Washing Dissolve & Wash Drying Drying Extraction_Washing->Drying Dry Organic Layer Final_Purification Final Purification (Distillation) Drying->Final_Purification Remove Drying Agent This compound This compound Final_Purification->this compound Isolate Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss During Work-up Low_Yield->Product_Loss Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature (reflux) - Use excess NaI Incomplete_Reaction->Optimize_Conditions Check_Reagents Check Reagent Quality: - Anhydrous NaI - Dry Acetone Incomplete_Reaction->Check_Reagents Improve_Workup Improve Work-up Technique: - Careful phase separation - Thorough extraction Product_Loss->Improve_Workup

References

Technical Support Center: Synthesis of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-Iodo-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

Q2: What are the primary starting materials for the synthesis?

A2: The synthesis is typically a two-step process starting from 1,3-propanediol (B51772).

  • Step 1: Conversion of 1,3-propanediol to 3-chloro-1-propanol (B141029).[5][6]

  • Step 2: Conversion of 3-chloro-1-propanol to this compound via the Finkelstein reaction.[1]

Q3: What are the major potential side reactions I should be aware of?

A3: There are three primary side reactions to consider:

  • Williamson Ether Synthesis: Under basic conditions, the alcohol functional group can be deprotonated to form an alkoxide. This alkoxide can then react with another molecule of the haloalcohol (either the starting material or the product) to form a diether, such as 3,3'-oxybis(propan-1-ol).[7][8]

  • Elimination (E2) Reaction: In the presence of a strong base, particularly at elevated temperatures or in an ethanolic solvent, a dehydrohalogenation reaction can occur to form allyl alcohol.[9][10]

  • Oxidation: The primary alcohol group of this compound can be oxidized to form 3-iodopropanal (B2808199) or 3-iodopropanoic acid if oxidizing agents are present.

Q4: Why is acetone (B3395972) the preferred solvent for the Finkelstein reaction?

Q5: How can I purify the final this compound product?

A5: Purification typically involves a workup procedure after the reaction is complete. This includes filtering off the precipitated sodium chloride, removing the acetone solvent (e.g., by rotary evaporation), and then performing an extraction. A common workup involves washing the organic layer with a sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by washes with water and brine.[1] If further purification is needed, vacuum distillation is a suitable method.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol

This protocol is based on a large-scale industrial synthesis and can be scaled down for laboratory use.[5][6][11][12]

Materials:

  • 1,3-Propanediol

  • Concentrated Hydrochloric Acid (HCl)

  • Benzenesulfonic acid (catalyst)

  • Toluene (B28343)

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Combine 1,3-propanediol, a portion of the hydrochloric acid, and a catalytic amount of benzenesulfonic acid in a reaction vessel equipped with a stirrer and reflux condenser.

  • Heat the mixture to 90°C with stirring and maintain this temperature for approximately 3 hours.

  • Cool the reaction to 50°C and add the remaining portion of hydrochloric acid.

  • Reheat the mixture to 90°C and maintain for 10 hours. Monitor the reaction progress by GC analysis.

  • Once the desired conversion is achieved (typically >80%), cool the mixture and transfer it to a distillation apparatus.

  • Add toluene and perform a reflux with water to separate phases.

  • After cooling to room temperature, neutralize the organic phase with sodium bicarbonate until it is neutral.

  • Filter off any salts formed.

  • The filtered organic phase is then purified by distillation, first removing the toluene under atmospheric pressure, followed by high-vacuum distillation to isolate the 3-chloro-1-propanol.

Expected Yield: ~96%[6]

Protocol 2: Synthesis of this compound from 3-Chloro-1-propanol (Finkelstein Reaction)

This protocol is a detailed laboratory procedure for the Finkelstein reaction.[1]

Materials:

  • 3-Chloro-1-propanol

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Hexanes

  • Diethyl ether (Et₂O)

  • 10% w/w Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-propanol (1.0 eq) in acetone (to make a ~1 M solution).

  • Add sodium iodide (5.0 eq) to the flask all at once. A white precipitate of NaCl will begin to form.

  • Attach a reflux condenser, place the reaction under a nitrogen atmosphere, and heat to reflux.

  • Allow the mixture to react for 24 hours.

  • After 24 hours, cool the reaction mixture and filter it through a fritted funnel to remove the precipitated NaCl. Rinse the flask and the precipitate with additional acetone to ensure all product is collected.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • The resulting solid is then triturated with a 1:1 mixture of hexanes and diethyl ether and filtered again to remove excess NaI.

  • The filtrate is transferred to a separatory funnel and washed sequentially with a 10% sodium thiosulfate solution (to remove yellow iodine color), deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield pure this compound as a pale yellow oil.

Expected Yield: ~84%[1]

Quantitative Data Summary

CompoundFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Expected Yield
1,3-PropanediolC₃H₈O₂76.091.053214-
3-Chloro-1-propanolC₃H₇ClO94.541.131161-163~96%[6]
This compoundC₃H₇IO185.991.942115 (at 38 mmHg)~84%[1]
Side Products
3,3'-Oxybis(propan-1-ol)C₆H₁₄O₃134.171.040264Variable
Allyl AlcoholC₃H₆O58.080.85497Variable

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Wet Reagents/Solvent: Water in the acetone can dissolve the NaCl byproduct, inhibiting the reaction from going to completion. 3. Side Reactions: Formation of ether or elimination products.1. Extend the reflux time to 24-48 hours. Ensure a gentle reflux is maintained. 2. Use anhydrous acetone and ensure all glassware is thoroughly dried. Dry the sodium iodide before use if necessary. 3. See below for minimizing specific side products.
Presence of Unreacted 3-Chloro-1-propanol 1. Insufficient NaI: Not enough iodide nucleophile to drive the equilibrium. 2. Short Reaction Time: The reaction has not reached completion.1. Use a larger excess of NaI (e.g., 5 equivalents).[1] 2. Increase the reflux time and monitor the reaction by TLC or GC until the starting material is consumed.
Formation of Ether Byproduct (3,3'-Oxybis(propan-1-ol)) 1. Basic Impurities: Presence of a base (e.g., residual NaOH from a previous step) can deprotonate the alcohol, initiating Williamson ether synthesis.1. Ensure all reagents are neutral. If necessary, perform a mildly acidic wash during the workup of the starting material. Use a non-basic workup for the Finkelstein reaction itself.
Formation of Allyl Alcohol (Elimination Product) 1. Reaction Temperature is Too High: Higher temperatures favor elimination over substitution.[10] 2. Presence of a Strong Base: The iodide ion is a weak base, but stronger bases will promote E2 elimination.1. Maintain a gentle reflux; do not overheat. 2. Ensure the reaction conditions are neutral. Avoid using strong bases like hydroxides or alkoxides in the reaction mixture.
Product is Dark/Colored 1. Formation of Iodine (I₂): Iodide can be oxidized to iodine, especially in the presence of light or air.1. Wash the final product with a 10% sodium thiosulfate (Na₂S₂O₃) solution during the workup until the color disappears.[1] 2. Store the final product in a dark bottle, under an inert atmosphere (N₂ or Ar), and refrigerated.

Visual Guides: Reaction Pathways and Workflows

Synthesis_Pathway Overall Synthesis of this compound Propanediol 1,3-Propanediol Chloropropanol 3-Chloro-1-propanol Propanediol->Chloropropanol HCl, Benzenesulfonic Acid ~96% Yield Iodopropanol This compound Chloropropanol->Iodopropanol NaI, Acetone (Finkelstein Reaction) ~84% Yield

Caption: Synthesis pathway from 1,3-propanediol to this compound.

Finkelstein_Mechanism Finkelstein Reaction Mechanism (SN2) cluster_reactants Reactants cluster_products Products RCl 3-Chloro-1-propanol RI This compound RCl->RI SN2 Attack NaI Sodium Iodide I- I⁻ NaI->I- Dissociates in Acetone NaCl Sodium Chloride (ppt) I-->RCl Nucleophilic Attack

Caption: Mechanism of the Finkelstein reaction.

Side_Reactions Key Side Reactions cluster_williamson Williamson Ether Synthesis cluster_elimination E2 Elimination Haloalcohol1 R-X + Base Alkoxide R-O⁻ (Alkoxide) Haloalcohol1->Alkoxide -HX Haloalcohol2 R-X Alkoxide->Haloalcohol2 Ether R-O-R (Ether) Haloalcohol2->Ether SN2 Attack Haloalcohol3 Haloalcohol Alkene Allyl Alcohol Haloalcohol3->Alkene Strong Base (e.g., RO⁻) Heat

Caption: Mechanisms of major side reactions.

Troubleshooting_Workflow Troubleshooting Workflow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Reaction Complete Analyze Crude Product (TLC/GC) CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction? (Starting material present) CheckYield->IncompleteRxn Yes Success Purify and Characterize Product CheckPurity->Success No IdentifyImpurity Identify Impurity CheckPurity->IdentifyImpurity Yes SideRxns Side Reactions Prevalent? IncompleteRxn->SideRxns IncreaseTime Increase Reflux Time Check Reagent Stoichiometry IncompleteRxn->IncreaseTime OptimizeCond Optimize Conditions: - Ensure anhydrous conditions - Avoid strong bases - Control temperature SideRxns->OptimizeCond ImpuritySM Starting Material IdentifyImpurity->ImpuritySM ImpurityEther Ether Byproduct IdentifyImpurity->ImpurityEther ImpurityElim Elimination Product IdentifyImpurity->ImpurityElim ImpurityColor Colored Impurities (I₂) IdentifyImpurity->ImpurityColor SolutionSM Force reaction to completion (See Low Yield) ImpuritySM->SolutionSM SolutionEther Ensure neutral conditions ImpurityEther->SolutionEther SolutionElim Lower temperature, ensure neutral conditions ImpurityElim->SolutionElim SolutionColor Wash with Na₂S₂O₃ ImpurityColor->SolutionColor

References

Technical Support Center: Purification of 3-Iodo-1-propanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 3-Iodo-1-propanol via distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant technical data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for purifying this compound?

A1: this compound is susceptible to decomposition at elevated temperatures. Vacuum distillation allows the compound to boil at a lower temperature, minimizing the risk of thermal degradation and the formation of impurities.

Q2: My this compound has turned yellow/brown during or after distillation. What is the cause and how can I prevent it?

A2: The discoloration is typically due to the formation of elemental iodine (I₂) as a decomposition product. This can be caused by exposure to heat, light, or acidic impurities. To prevent this, it is crucial to perform the distillation under vacuum and at the lowest feasible temperature. The addition of a stabilizer, such as a small amount of copper powder or a copper wire, to the distilling flask can help to quench any iodine that forms.[1]

Q3: What are the expected boiling points of this compound at different vacuum pressures?

A3: The boiling point of this compound is highly dependent on the pressure. A known boiling point is 115 °C at 38 mmHg.[2][3] For other pressures, a pressure-temperature nomograph can be used for estimation. The table below provides estimated boiling points at various pressures.

Q4: Can I use fractional distillation to purify this compound?

A4: Yes, fractional distillation can be employed, especially if the crude material contains impurities with boiling points close to that of this compound. A fractionating column, such as a Vigreux column, should be used in the distillation setup. However, to prevent thermal decomposition, it is still recommended to perform the fractional distillation under reduced pressure.

Q5: What are common impurities found in crude this compound?

A5: Common impurities can include unreacted starting materials (e.g., 1,3-propanediol, sodium iodide), residual solvents (e.g., acetone), and byproducts from side reactions, such as the formation of di-iodinated species or ethers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is discolored (yellow to brown) Decomposition leading to the formation of free iodine (I₂).- Ensure the distillation is performed under a stable, high vacuum. - Keep the heating bath temperature as low as possible. - Add a stabilizer, such as copper powder or a small piece of copper wire, to the distilling flask to react with and remove any formed iodine.[1] - Protect the apparatus from light by wrapping it in aluminum foil.
Bumping or uneven boiling - Inefficient stirring. - Superheating of the liquid. - Use of boiling chips which are ineffective under vacuum.- Use a magnetic stir bar and stir plate to ensure vigorous and constant stirring. - Ensure the distilling flask is not more than two-thirds full. - Introduce a fine capillary leak to provide a steady stream of bubbles (use with caution as it will affect the vacuum level).
Low or no distillate collecting - Vacuum is too high for the heating temperature. - Inadequate heating. - A leak in the distillation apparatus. - Condenser water is too cold, causing solidification (not typical for this compound but possible for others).- Gradually increase the heating bath temperature. - Check all joints and connections for leaks. Ensure all glassware is properly greased. - If using a fractionating column, ensure it is well-insulated to prevent excessive heat loss.
Product yield is low - Decomposition of the product. - Inefficient collection of fractions. - Hold-up in the distillation column.- Follow all recommendations to minimize decomposition. - Carefully monitor the distillation temperature and pressure to collect the correct fraction. - For small-scale distillations, use a short-path distillation head to minimize product loss on the surfaces of the apparatus.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₃H₇IO
Molecular Weight 185.99 g/mol
Appearance Colorless to pale yellow liquid[3]
Density 1.942 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.556[2]
Storage Temperature 2-8°C

Table 2: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
10~80-85
20~95-100
38 115 [2][3]
50~123-128
100~145-150
760 (Atmospheric)Decomposes

Note: Values other than the one at 38 mmHg are estimations based on distillation principles and may vary. It is recommended to determine the optimal conditions experimentally.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the purification of crude this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head (or a three-way adapter, condenser, and vacuum adapter)

  • Receiving flasks

  • Thermometer and adapter

  • Magnetic stir bar and stir plate

  • Heating mantle or oil bath

  • Vacuum pump and tubing

  • Pressure gauge (manometer)

  • Cold trap (recommended to protect the vacuum pump)

  • Copper powder or wire (optional, as a stabilizer)[1]

  • Glass wool and aluminum foil for insulation (optional)

  • Vacuum grease

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of any cracks.

    • Place a magnetic stir bar and a small amount of copper powder (or a small copper wire) into the distilling flask.

    • Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. A short-path distillation setup is recommended for efficiency.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

    • Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Start the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 10-40 mmHg).

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask using a heating mantle or oil bath.

    • Increase the temperature gradually. Observe for the condensation of vapor in the column and distillation head.

    • Collect any initial low-boiling fractions in a separate receiving flask and discard them.

    • When the temperature of the vapor stabilizes at the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • If using a fractionating column, you may need to insulate it with glass wool and aluminum foil to maintain the necessary temperature gradient.

  • Shutdown:

    • Once the majority of the product has been collected and the temperature begins to drop or fluctuate, stop the distillation.

    • Remove the heating source and allow the apparatus to cool down to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled storage container.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation prep 1. Preparation - Add crude this compound, stir bar, and copper to flask. assemble 2. Apparatus Assembly - Assemble vacuum distillation setup. - Grease joints and check for leaks. prep->assemble evacuate 3. Evacuation - Turn on stirrer. - Start vacuum pump and stabilize pressure. assemble->evacuate heat 4. Heating - Gently heat the distilling flask. evacuate->heat collect_fore 5. Collect Foreshot - Discard initial low-boiling impurities. heat->collect_fore collect_main 6. Collect Main Fraction - Collect product at stable boiling point. collect_fore->collect_main shutdown 7. Shutdown - Cool apparatus. - Vent system before stopping pump. collect_main->shutdown store 8. Storage - Transfer purified product to a suitable container. shutdown->store troubleshooting_tree Troubleshooting Discoloration During Distillation start Product is Discolored (Yellow/Brown) check_temp Is the heating temperature too high? start->check_temp reduce_temp Reduce heating bath temperature. check_temp->reduce_temp Yes check_vac Is the vacuum level stable and sufficient? check_temp->check_vac No solution Problem Resolved reduce_temp->solution fix_vac Check for leaks. Improve vacuum. check_vac->fix_vac No use_stabilizer Are you using a stabilizer? check_vac->use_stabilizer Yes fix_vac->solution add_stabilizer Add copper powder/wire to the distilling flask. use_stabilizer->add_stabilizer No protect_light Is the apparatus protected from light? use_stabilizer->protect_light Yes add_stabilizer->solution wrap_foil Wrap the apparatus in aluminum foil. protect_light->wrap_foil No protect_light->solution Yes wrap_foil->solution

References

Technical Support Center: Purification of Reaction Mixtures from Iodine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of iodine impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual iodine from a reaction mixture?

The most common methods for removing elemental iodine (I₂) involve chemical reduction (quenching) to the colorless and water-soluble iodide ion (I⁻), followed by an aqueous wash. The primary quenching agents used are:

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃): This is the most widely used method, where a 5-10% aqueous solution is used to wash the organic layer. The reaction is generally clean and efficient.[1]

  • Ascorbic Acid (Vitamin C): For sensitive substrates, ascorbic acid can be a milder alternative for quenching iodine.

For non-aqueous conditions or when quenching is not suitable, other methods include:

  • Column Chromatography: Passing the crude product through a silica (B1680970) gel or alumina (B75360) column can effectively remove iodine.[3]

  • Distillation: If the desired product is volatile and thermally stable, distillation can be used to separate it from non-volatile iodine.

  • Metal-Assisted Removal: Certain metals like aluminum, magnesium, or zinc can be used to convert iodine to metal iodides, which can then be separated.[4]

Q2: How do I perform a standard sodium thiosulfate wash?

A standard sodium thiosulfate wash is a straightforward and effective method for removing iodine. The general procedure is as follows:

  • After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent that is immiscible with water.

  • Transfer the mixture to a separatory funnel.

  • Add a 5-10% aqueous solution of sodium thiosulfate. The amount added should be sufficient to react with all the iodine, which is indicated by the disappearance of the characteristic brown/purple color of iodine in the organic layer.

  • Shake the separatory funnel vigorously, ensuring to vent frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer should now be colorless.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent to obtain the crude product.

Q3: What are the signs of incomplete iodine removal, and what are the consequences?

The most obvious sign of incomplete iodine removal is the persistence of a yellow, orange, or brown color in the organic layer after the workup.[5] Residual iodine can have several negative consequences for downstream applications, especially in drug development:

  • Side Reactions: Iodine is an oxidizing agent and can react with sensitive functional groups in subsequent steps, leading to byproducts and reduced yields.

  • API Stability: Residual iodine can impact the stability and shelf-life of the final Active Pharmaceutical Ingredient (API) by promoting degradation.

  • Analytical Interference: The presence of iodine can interfere with analytical techniques used for characterization and quality control, such as NMR and Mass Spectrometry.

  • Toxicity: Iodine can be toxic, and its presence in a final drug product is a safety concern.

Troubleshooting Guides

Problem 1: The brown/purple color of iodine persists after washing with sodium thiosulfate solution.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose and resolve the problem.

G start Persistent iodine color after Na₂S₂O₃ wash q1 Was the mixing vigorous and for a sufficient duration? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the concentration of the Na₂S₂O₃ solution adequate (5-10%)? a1_yes->q2 s1 Shake the separatory funnel more vigorously for at least 1-2 minutes or stir the biphasic mixture for 15-30 minutes. a1_no->s1 end_node Problem Resolved s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the pH of the aqueous layer appropriate? (Thiosulfate works well in neutral to mildly acidic conditions) a2_yes->q3 s2 Prepare a fresh, more concentrated (e.g., 10% or saturated) Na₂S₂O₃ solution and repeat the wash. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is it possible the color is from an organic impurity and not iodine? a3_yes->q4 s3 Adjust the pH of the aqueous layer to be neutral or slightly acidic and repeat the wash. a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Consider alternative purification methods such as column chromatography. a4_yes->s4 a4_no->s2 s4->end_node

Troubleshooting persistent iodine color.
Problem 2: My product is sensitive to aqueous workups or is water-soluble.

For compounds that are unstable in the presence of water or have high water solubility, an aqueous wash is not ideal. In these cases, alternative non-aqueous methods should be considered.

G start Product is sensitive to aqueous workup or is water-soluble q1 Is the product thermally stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Consider purification by distillation (if product is volatile). a1_yes->s1 q2 Is the product stable on silica gel or alumina? a1_no->q2 end_node Alternative Purification Method Selected s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Perform flash column chromatography. a2_yes->s2 s3 Consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative solid support like Celite. a2_no->s3 s2->end_node s3->end_node

Selecting a non-aqueous purification method.

Data Presentation: Comparison of Common Iodine Removal Methods

MethodPrincipleTypical PurityAdvantagesDisadvantages
Sodium Thiosulfate Wash Reduction of I₂ to I⁻>95%Inexpensive, efficient, and widely applicable.Requires a biphasic system; may not be suitable for water-sensitive compounds.
Sodium Bisulfite/Metabisulfite Wash Reduction of I₂ to I⁻>95%Effective alternative to sodium thiosulfate.Can generate SO₂ gas, especially under acidic conditions.
Ascorbic Acid Wash Reduction of I₂ to I⁻>95%Milder reducing agent, suitable for sensitive substrates.May be slower than thiosulfate or bisulfite.
Column Chromatography Adsorption95-99%Can remove other impurities simultaneously; applicable to a wide range of compounds.Can be time-consuming and may lead to product loss on the column; not ideal for large-scale reactions.
Distillation Difference in Boiling Points>98%Effective for volatile, thermally stable products.Not suitable for non-volatile or thermally sensitive compounds.

Experimental Protocols

Protocol 1: Standard Sodium Thiosulfate Wash
  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate pentahydrate. For 100 mL of solution, dissolve 10 g of Na₂S₂O₃·5H₂O in 90 mL of deionized water.

  • Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Transfer the mixture to a separatory funnel.

  • Washing: Add the 10% sodium thiosulfate solution to the separatory funnel. The volume of the thiosulfate solution should be roughly equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Continue shaking until the brown color of iodine is no longer visible in the organic layer.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove most of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the mixture to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel

This protocol is particularly useful for acid-sensitive compounds that may degrade on standard silica gel.

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in the desired eluent (e.g., hexanes/ethyl acetate mixture).

    • Add triethylamine (B128534) (Et₃N) to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization of the acidic sites on the silica.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel slurry.

    • Flush the packed column with at least two column volumes of the eluent containing 1-2% triethylamine.

  • Sample Loading:

    • Concentrate the crude reaction mixture in vacuo.

    • Dissolve the residue in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of deactivated silica gel and load it onto the column as a solid.

  • Elution:

    • Begin elution with the chosen solvent system, collecting fractions. The iodine will typically elute quickly with the solvent front.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

References

Optimizing temperature for 3-Iodo-1-propanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-1-propanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?

This compound has two primary reactive sites: the carbon atom bonded to the iodine and the hydroxyl group.[1]

  • Carbon-Iodine Bond: The C-I bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the easy introduction of various nucleophiles at this position.[1]

  • Hydroxyl Group: The primary alcohol group can undergo typical alcohol reactions such as oxidation to form an aldehyde or a carboxylic acid, and esterification in the presence of a carboxylic acid.[1]

Q2: What is a common application of this compound in organic synthesis?

A primary application of this compound is in the Williamson ether synthesis . This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[2][3][4] In this context, this compound acts as the organohalide, reacting with an alkoxide to form an ether. This reaction typically proceeds via an SN2 mechanism.[2][3][4]

Q3: What are the general recommended storage conditions for this compound?

To prevent degradation, this compound should be stored at 2-8°C, protected from light and moisture, and kept under an inert atmosphere (e.g., nitrogen or argon).[5][6] A change in color from colorless/pale yellow may indicate degradation.[6][7]

Troubleshooting Guides

Problem 1: Low yield in a Williamson ether synthesis reaction using this compound.

Possible Cause: Suboptimal reaction temperature.

Troubleshooting Steps:

  • Verify Temperature Range: For a typical Williamson ether synthesis, the temperature should be maintained between 50-100°C.[2][3]

  • Gradual Heating: Start the reaction at a lower temperature and gradually increase it. For some SN2 reactions, starting at 0°C and slowly warming to room temperature can be beneficial.[8]

  • Monitor for Side Reactions: Higher temperatures can favor elimination reactions, leading to the formation of alkenes.[8] If elimination is suspected, consider lowering the reaction temperature.

  • Solvent Choice: Use a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to favor the SN2 pathway.[2][3]

Problem 2: Formation of significant byproducts in my reaction.

Possible Cause: The reaction temperature is too high, leading to side reactions.

Troubleshooting Steps:

  • Identify Potential Byproducts: The most common byproduct at elevated temperatures is the elimination product, propene, or other products resulting from the degradation of this compound.

  • Optimize Temperature: Lowering the reaction temperature can significantly reduce the rate of elimination reactions, which are generally favored at higher temperatures.[8]

  • Choice of Base (for Williamson Ether Synthesis): Use a non-bulky, strong base to deprotonate the alcohol. The in-situ formation of the alkoxide should be controlled to avoid excess base which can promote elimination.[1]

Data Presentation

Table 1: General Temperature Guidelines for Williamson Ether Synthesis

ParameterRecommended RangeSource(s)
Reaction Temperature50 - 100 °C[2][3]
Reaction Time1 - 8 hours[2][3]

Note: These are general guidelines. The optimal temperature and time will depend on the specific substrates, solvent, and base used. Empirical optimization is often necessary.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of a Generic Ether using this compound

Objective: To synthesize an ether by reacting this compound with an alkoxide.

Materials:

  • This compound

  • Alcohol (to be converted to the alkoxide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Reaction flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.

  • Carefully add the strong base portion-wise to the alcohol solution at 0°C to form the alkoxide.

  • Addition of this compound: Once the alkoxide formation is complete, add this compound to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100°C) and stir for 1-8 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[8]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water and extract the product with a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkoxide Alkoxide Formation (Alcohol + Base in Solvent) add_iodo Add this compound prep_alkoxide->add_iodo To Reaction Vessel heat_stir Heat and Stir (50-100°C, 1-8h) add_iodo->heat_stir monitor Monitor Reaction (e.g., TLC) heat_stir->monitor quench_extract Quench and Extract monitor->quench_extract Reaction Complete purify Purify Product (e.g., Chromatography) quench_extract->purify characterize Characterize Product purify->characterize

Caption: Workflow for Williamson Ether Synthesis.

troubleshooting_logic Troubleshooting Low Yield in this compound Reactions start Low Product Yield check_temp Is Temperature in Optimal Range? (e.g., 50-100°C for Williamson Ether) start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_side_products Analyze for Side Products (e.g., Elimination) check_temp->check_side_products Yes adjust_temp->check_side_products lower_temp Lower Reaction Temperature check_side_products->lower_temp Elimination Observed check_reagents Verify Reagent Purity & Stoichiometry check_side_products->check_reagents No Significant Side Products success Improved Yield lower_temp->success purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurity/Incorrect Stoichiometry check_reagents->success Reagents OK purify_reagents->success

Caption: Troubleshooting low reaction yield.

References

Technical Support Center: 3-Iodo-1-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for experiments involving 3-iodo-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize or prevent unwanted elimination side reactions and achieve your desired substitution products.

Troubleshooting Guides & FAQs

Q1: My reaction with this compound is yielding a significant amount of an alkene byproduct. What is happening and how can I prevent it?

A1: The formation of an alkene byproduct, likely allyl alcohol or its derivatives, indicates that a competitive E2 (bimolecular elimination) reaction is occurring alongside your desired SN2 (bimolecular nucleophilic substitution) reaction. This compound is a primary alkyl halide, which strongly favors the SN2 pathway; however, certain reaction conditions can promote the E2 side reaction.[1][2]

Troubleshooting Steps:

  • Evaluate Your Base/Nucleophile: The choice of base is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will preferentially abstract a proton, leading to elimination.[1][3] To favor substitution, use a good nucleophile that is a relatively weak base (e.g., azide, cyanide, or a non-hindered alkoxide).[1]

  • Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures.[2] Running your reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) will favor the SN2 pathway.

  • Choose an Appropriate Solvent: Polar aprotic solvents, such as DMSO or DMF, are known to accelerate SN2 reactions and can help minimize the competing E2 reaction.[4]

  • Consider Protecting the Hydroxyl Group: The hydroxyl group of this compound can be deprotonated by strong bases, which can complicate the reaction. Protecting the alcohol as a silyl (B83357) ether before the substitution reaction can prevent this and other side reactions.

Q2: I am attempting a Williamson ether synthesis with this compound and an alkoxide, but my yields are low, and I'm observing the elimination byproduct. How can I optimize this reaction?

A2: The Williamson ether synthesis can be challenging with haloalcohols due to the competing elimination reaction. Here’s how you can optimize your procedure:

  • Use a Mild Base for Deprotonation: Instead of a very strong base to form the alkoxide of your desired alcohol, consider using a milder base like sodium hydride (NaH) or potassium hydride (KH).[5] These bases are strong enough to deprotonate the alcohol but are less likely to promote elimination of the this compound.

  • Control the Stoichiometry: Use a slight excess of the alcohol you are converting to an ether and ensure the this compound is the limiting reagent.

  • Protect the Hydroxyl Group of this compound: A highly effective strategy is to first protect the hydroxyl group of this compound as a silyl ether (e.g., TBDMS ether). This protected intermediate can then undergo the substitution reaction with your alkoxide. The protecting group can be removed in a subsequent step under mild conditions.

Q3: How do I remove the silyl protecting group after my substitution reaction is complete?

A3: Silyl ethers are commonly removed using a source of fluoride (B91410) ions, as the silicon-fluoride bond is very strong.[6] The most common reagent for this is tetrabutylammonium (B224687) fluoride (TBAF).[4][7][8][9] The reaction is typically carried out in an organic solvent like THF. Acidic conditions can also be used, but TBAF is often preferred for its mildness and selectivity.[8]

Q4: My product mixture contains both the desired substitution product and the elimination byproduct. How can I separate them?

A4: The separation of the desired ether product from the alkene byproduct can often be achieved using standard purification techniques:

  • Column Chromatography: This is a very effective method for separating compounds with different polarities. The ether product is generally more polar than the alkene byproduct, allowing for separation on a silica (B1680970) gel column.[5][10][11][12][13]

  • Distillation: If there is a significant difference in the boiling points of your desired product and the byproduct, fractional distillation can be an effective purification method.

Data Presentation: Substitution vs. Elimination

The following table provides representative data on how reaction conditions can influence the ratio of substitution (SN2) to elimination (E2) products for a primary alkyl halide like this compound.

Nucleophile/BaseSolventTemperature (°C)Major ProductMinor ProductReference
NaN₃ (Sodium Azide)DMF25Substitution (SN2)Elimination (E2)[1]
NaCN (Sodium Cyanide)DMSO25Substitution (SN2)Elimination (E2)[1]
CH₃CH₂O⁻Na⁺ (Sodium Ethoxide)Ethanol (B145695)25Substitution (SN2)Elimination (E2)[14][15]
CH₃CH₂O⁻Na⁺ (Sodium Ethoxide)Ethanol55Substitution (SN2)Elimination (E2)[14][15]
(CH₃)₃CO⁻K⁺ (Potassium tert-butoxide)tert-Butanol25Elimination (E2)Substitution (SN2)[3]
(CH₃)₃CO⁻K⁺ (Potassium tert-butoxide)tert-Butanol80Elimination (E2)Substitution (SN2)[14]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of 3-ethoxy-1-propanol.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (2 equivalents).

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred ethanol at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium ethoxide solution to 0 °C.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium ethoxide solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Protection of this compound with a TBDMS Group

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add imidazole (2.5 equivalents).

  • Stir the mixture at room temperature until the imidazole dissolves.

  • Add TBDMSCl (1.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(tert-butyldimethylsilyloxy)-1-iodopropane.

Protocol 3: Deprotection of a TBDMS Ether using TBAF

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1 equivalent) in anhydrous THF.

  • Add the 1 M TBAF solution in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.[9]

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with water (3 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

SubstitutionVsElimination sub This compound sn2_product Substitution Product (e.g., 3-Nu-1-propanol) sub->sn2_product SN2 Pathway (Favored by good Nu⁻, low temp) e2_product Elimination Product (e.g., Allyl Alcohol) sub->e2_product E2 Pathway (Favored by strong/bulky Base, high temp) nuc Nucleophile (Nu⁻) base Base (B⁻)

Caption: Competing SN2 and E2 pathways for this compound.

ProtectionStrategyWorkflow start This compound protection Protection Step (e.g., TBDMSCl, Imidazole) start->protection protected_intermediate Protected Intermediate (3-(TBDMS-oxy)-1-iodopropane) protection->protected_intermediate substitution Substitution Reaction (e.g., Williamson Ether Synthesis) protected_intermediate->substitution substituted_protected Substituted Protected Product substitution->substituted_protected deprotection Deprotection Step (e.g., TBAF) substituted_protected->deprotection final_product Final Substitution Product deprotection->final_product

Caption: Experimental workflow using a protecting group strategy.

References

Stability of 3-Iodo-1-propanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-iodo-1-propanol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected Side Product Formation or Low Yield in Basic Conditions

Symptoms:

  • Formation of a cyclic ether (tetrahydrofuran).

  • Appearance of elimination products (allyl alcohol).

  • Lower than expected yield of the desired product.

Possible Causes and Solutions:

Under basic conditions, this compound is susceptible to intramolecular cyclization via the Williamson ether synthesis, forming tetrahydrofuran (B95107). The alkoxide formed by the deprotonation of the hydroxyl group can act as a nucleophile, attacking the carbon bearing the iodide.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: Before subjecting the molecule to basic conditions, protect the alcohol functionality. Common protecting groups for alcohols that are stable to basic conditions include silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ether.

  • Control Reaction Temperature: Higher temperatures can favor elimination reactions. If possible, run the reaction at a lower temperature to minimize the formation of allyl alcohol.[1]

  • Choice of Base: The strength and steric hindrance of the base can influence the reaction pathway. A bulky, non-nucleophilic base might favor deprotonation without promoting substitution.

Issue: Degradation or Unexpected Reactions in Acidic Conditions

Symptoms:

  • Formation of an alkene (propene).

  • Evidence of ether formation (dipropyl ether).

  • Discoloration of the reaction mixture, potentially indicating decomposition.

Possible Causes and Solutions:

In the presence of a strong acid, the hydroxyl group of this compound can be protonated, turning it into a good leaving group (water). This can lead to dehydration (elimination) to form propene, particularly at elevated temperatures.[2][3][4][5] Intermolecular dehydration can also occur, leading to the formation of dipropyl ether.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: As with basic conditions, protecting the hydroxyl group can prevent acid-catalyzed side reactions. Acid-labile protecting groups should be avoided. Silyl ethers or other acid-stable protecting groups are recommended.

  • Control Temperature: Keep the reaction temperature as low as possible to disfavor elimination reactions.

  • Use of Mildly Acidic Conditions: If the desired reaction requires an acidic environment, consider using milder acids or buffer systems to avoid strong protonation of the alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under basic conditions?

A1: The primary degradation pathway under basic conditions is an intramolecular SN2 reaction, also known as the intramolecular Williamson ether synthesis.[6][7][8] The hydroxyl group is deprotonated by the base to form an alkoxide, which then attacks the carbon atom bonded to the iodine, displacing the iodide and forming a stable five-membered ring, tetrahydrofuran.

Q2: How can I prevent the formation of tetrahydrofuran when using this compound in a basic medium?

A2: To prevent intramolecular cyclization, the hydroxyl group should be protected before introducing the basic reagent. The choice of protecting group is critical and should be stable to the basic conditions of your reaction. Silyl ethers such as tert-butyldimethylsilyl (TBDMS) ether are often a good choice.

Q3: What happens to this compound in the presence of a strong acid?

A3: In the presence of a strong acid, the hydroxyl group can be protonated, making it a good leaving group (H₂O). This can lead to an E1 elimination reaction to form propene, especially with heating.[4] Intermolecular dehydration to form an ether is also a possibility.

Q4: Are there any specific storage conditions to ensure the stability of this compound?

A4: Yes, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically 2-8°C. It should be protected from light and moisture.[9] The product is chemically stable under standard ambient conditions (room temperature).

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.

Quantitative Data Summary

ConditionReagent ExamplePotential Degradation ProductsStabilityMitigation Strategy
Strongly Basic Sodium Hydride (NaH), Sodium Hydroxide (B78521) (NaOH)Tetrahydrofuran, Allyl alcoholLow Protect the hydroxyl group
Mildly Basic Sodium Bicarbonate (NaHCO₃), Triethylamine (Et₃N)Tetrahydrofuran (slower formation)Moderate Lower temperature, shorter reaction time
Strongly Acidic Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Propene, Dipropyl etherLow Protect the hydroxyl group
Mildly Acidic Acetic Acid (CH₃COOH), Pyridinium p-toluenesulfonate (PPTS)Minimal degradationHigh Use of mild acids is generally safe
Neutral/Aqueous Water (H₂O)Stable for short periods, potential for slow hydrolysisModerate to High Store in anhydrous conditions

Experimental Protocols

Protocol 1: Evaluation of Stability under Basic Conditions

Objective: To determine the rate of intramolecular cyclization of this compound to tetrahydrofuran in the presence of a base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dioxane (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound (0.1 M) and an internal standard in dioxane.

  • In a reaction vessel, add the this compound solution.

  • Initiate the reaction by adding the NaOH solution at a controlled temperature (e.g., 25°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot with a dilute acid (e.g., 0.1 M HCl).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted sample by GC-MS to quantify the remaining this compound and the formation of tetrahydrofuran relative to the internal standard.

Protocol 2: Evaluation of Stability under Acidic Conditions

Objective: To assess the potential for acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) solution (1 M)

  • Inert solvent (e.g., sulfolane)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution of this compound (0.1 M) and an internal standard in the chosen inert solvent.

  • In a reaction vessel, add the this compound solution.

  • Initiate the reaction by adding the sulfuric acid solution at a controlled temperature (e.g., 50°C).

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot with a dilute base (e.g., 0.1 M NaOH).

  • Analyze the sample by GC-FID to monitor the disappearance of the this compound peak and the appearance of any new peaks corresponding to degradation products.

Visualizations

Stability_Under_Basic_Conditions This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate + Base (-H+) Allyl Alcohol Allyl Alcohol This compound->Allyl Alcohol E2 Elimination (-HI) Tetrahydrofuran Tetrahydrofuran Alkoxide Intermediate->Tetrahydrofuran Intramolecular SN2 (-I-)

Caption: Degradation pathways of this compound under basic conditions.

Stability_Under_Acidic_Conditions This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Propene Propene Protonated Alcohol->Propene E1 Dehydration (-H2O, -H+) Dipropyl Ether Dipropyl Ether Protonated Alcohol->Dipropyl Ether Intermolecular Dehydration

Caption: Degradation pathways of this compound under acidic conditions.

Experimental_Workflow_Base_Stability cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1M this compound in Dioxane with Internal Standard B Add 1M NaOH at 25°C A->B C Take Aliquots at Time Points B->C D Quench with 0.1M HCl C->D E Extract with Diethyl Ether D->E F Analyze by GC-MS E->F

Caption: Experimental workflow for assessing stability under basic conditions.

References

Technical Support Center: Williamson Ether Synthesis with 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis using 3-iodo-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific application of the Williamson ether synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the intramolecular Williamson ether synthesis of this compound to form tetrahydrofuran (B95107).

Problem 1: Low or No Yield of Tetrahydrofuran

Possible Causes and Solutions:

Possible CauseTroubleshooting SuggestionRationale
Incomplete Deprotonation of this compound Use a sufficiently strong, non-nucleophilic base such as sodium hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions.This compound requires a strong base to form the alkoxide intermediate. Sodium hydride is ideal as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction mixture.[1][2]
Suboptimal Solvent Choice Use a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous.Polar aprotic solvents solvate the cation of the alkoxide, leaving the alkoxide anion more nucleophilic and increasing the reaction rate. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[3]
Reaction Temperature is Too Low While higher temperatures can promote side reactions, the reaction may be too slow at very low temperatures. A typical temperature range for Williamson ether synthesis is 50-100 °C.[4] Consider gentle heating if the reaction is sluggish at room temperature.The rate of SN2 reactions is temperature-dependent. Insufficient thermal energy can lead to an incomplete reaction.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Williamson ether syntheses can take from 1 to 8 hours to reach completion.[4]The reaction may not have had enough time to go to completion, leaving unreacted starting material.
Degradation of this compound Store this compound properly, protected from light and heat, as it can be unstable. Consider using freshly acquired or purified starting material.Iodides can be sensitive to light and may decompose over time, leading to lower yields.
Problem 2: Formation of Side Products

Possible Causes and Solutions:

Possible CauseTroubleshooting SuggestionRationale
Intermolecular Etherification Run the reaction at a lower concentration of the this compound.High concentrations can favor intermolecular reactions where one molecule of the alkoxide reacts with another molecule of this compound, leading to dimers or polymers instead of the desired cyclic ether.
Elimination to Form Allyl Alcohol While less common with primary iodides, using a bulky base or very high temperatures could promote E2 elimination. Use a non-bulky base like NaH and maintain a moderate reaction temperature.The alkoxide can act as a base to abstract a proton, leading to the formation of an alkene. This is more prevalent with secondary and tertiary halides but can occur under harsh conditions with primary halides.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring when this compound is treated with a base in a Williamson ether synthesis?

A1: When treated with a strong base, this compound undergoes an intramolecular Williamson ether synthesis. The alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile and attacks the carbon bearing the iodine atom in the same molecule. This results in the formation of a cyclic ether, specifically tetrahydrofuran (a 5-membered ring).[1][5] The formation of 5- and 6-membered rings is generally favored in intramolecular reactions.[2]

Q2: What is the mechanism of the intramolecular Williamson ether synthesis of this compound?

A2: The reaction proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism.[1][4] The process involves two main steps:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group of this compound to form a 3-iodo-1-propoxide anion.

  • Intramolecular SN2 Attack: The newly formed alkoxide anion acts as a nucleophile and performs a "backside attack" on the electrophilic carbon atom bonded to the iodine. This displaces the iodide leaving group and forms the cyclic ether, tetrahydrofuran.[1]

Q3: Which bases are recommended for this synthesis?

A3: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing nucleophilic attack. Sodium hydride (NaH) is a common and effective choice because it forms a non-nucleophilic hydride anion and the byproduct is hydrogen gas, which does not interfere with the reaction.[1][2] Other strong bases like potassium hydride (KH) can also be used.

Q4: What are the ideal solvents for the cyclization of this compound?

A4: Polar aprotic solvents are the best choice for Williamson ether synthesis.[3] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used. These solvents effectively solvate the counter-ion of the alkoxide (e.g., Na⁺), leaving the alkoxide anion more "naked" and therefore more reactive.[3]

Q5: Can I use a weaker base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)?

A5: While NaOH and KOH are strong bases, they are generally not as effective as NaH for deprotonating alcohols in a non-aqueous solvent. The presence of water from these hydroxides can also interfere with the reaction by reacting with the alkoxide. For optimal results, a stronger, non-nucleophilic base in an anhydrous solvent is recommended.

Q6: How does temperature affect the reaction?

A6: The reaction rate is dependent on temperature. Generally, a moderate temperature increase (e.g., 50-100 °C) can accelerate the reaction.[4] However, excessively high temperatures may promote side reactions like elimination, although this is less of a concern for a primary iodide like in this compound compared to secondary or tertiary halides.

Experimental Protocols

General Protocol for the Intramolecular Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of tetrahydrofuran from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and anhydrous THF (or DMF) to a dry round-bottom flask.

  • Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil) to the flask.

  • Addition of this compound: Slowly add a solution of this compound in anhydrous THF (or DMF) to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed. Gentle heating may be applied if the reaction is slow.

  • Work-up:

    • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tetrahydrofuran.

    • If necessary, the crude product can be further purified by distillation.

Visualizations

Reaction Workflow

Williamson_Ether_Synthesis_Workflow start Start: Prepare Reaction Setup base Add Sodium Hydride to Anhydrous Solvent start->base reactant Slowly Add this compound Solution base->reactant reaction Stir at Room Temperature (Monitor Progress) reactant->reaction quench Quench with Saturated NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation (Optional) evaporate->purify end End: Tetrahydrofuran purify->end

Caption: Experimental workflow for the synthesis of tetrahydrofuran.

Troubleshooting Logic

Troubleshooting_Logic start Low or No Yield? check_base Is the base strong enough (e.g., NaH)? start->check_base check_solvent Is the solvent polar aprotic and anhydrous? check_base->check_solvent Yes use_strong_base Action: Use fresh NaH under anhydrous conditions. check_base->use_strong_base No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes use_polar_aprotic Action: Use anhydrous THF or DMF. check_solvent->use_polar_aprotic No check_time Was the reaction time sufficient? check_temp->check_time Yes optimize_temp Action: Gently heat the reaction. check_temp->optimize_temp No increase_time Action: Increase reaction time and monitor. check_time->increase_time No

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and stability of 3-Iodo-1-propanol to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly closed container in a dark place under an inert atmosphere.[1] Different suppliers recommend slightly different temperature ranges, but a refrigerated or freezer environment is generally preferred.[1]

Q2: Is this compound sensitive to light?

A2: Yes, this compound may be sensitive to prolonged exposure to light.[2] It is recommended to store it in a dark place or in an amber-colored vial to prevent potential degradation.[1]

Q3: How stable is this compound at room temperature?

A3: The product is chemically stable under standard ambient conditions (room temperature). However, for prolonged storage, refrigeration is recommended to maintain optimal quality.[3]

Q4: What are the signs of decomposition of this compound?

A4: While specific decomposition products are not extensively detailed in readily available literature, a noticeable change in color (e.g., developing a yellow or brownish tint) or the appearance of precipitates could indicate degradation. Regular quality control checks are advised for older stock.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents. Contact with such materials should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue: Unexpected experimental results using this compound.

This guide will help you troubleshoot if you suspect the quality of your this compound may be affecting your experiment.

Quantitative Data Summary

ParameterRecommended ConditionSource(s)
Storage Temperature 2-8°C[3][4][5]
Store in freezer, under -20°C[1]
Atmosphere Inert atmosphere[1][2]
Light Exposure Keep in a dark place[1][2]
Container Tightly closed container

Experimental Protocols

While specific, detailed experimental protocols for stability testing of this compound are not publicly available, a general approach to assess the stability of a chemical compound like this compound would involve the following:

Protocol: Purity Assessment by Gas Chromatography (GC)

  • Objective: To determine the purity of the this compound sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column suitable for alcohol analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at a suitable temperature (e.g., 60°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature (e.g., 250°C) and hold for 5 minutes. (Note: This is a generic program and should be optimized for your specific instrument and column).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis:

    • Inject a known volume of the sample solution.

    • Identify the peak corresponding to this compound based on its retention time, as determined by a standard.

    • Calculate the purity by determining the area of the main peak relative to the total area of all peaks.

  • Interpretation: A significant decrease in the area percentage of the this compound peak or the appearance of new peaks compared to a fresh sample would indicate decomposition.

Visualizations

3_Iodo_1_propanol_Troubleshooting_Workflow Troubleshooting Workflow for this compound Quality start Unexpected Experimental Results check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage visual_inspection Visually Inspect Sample: - Discoloration? - Precipitate? check_storage->visual_inspection purity_analysis Perform Purity Analysis (e.g., GC/NMR) visual_inspection->purity_analysis compare_results Compare with Fresh Stock or Specification Sheet purity_analysis->compare_results decision Is Purity Acceptable? compare_results->decision use_reagent Proceed with Experiment decision->use_reagent Yes replace_reagent Quarantine and Replace Reagent decision->replace_reagent No review_protocol Review Experimental Protocol for Other Error Sources use_reagent->review_protocol If issues persist

Caption: Troubleshooting workflow for assessing this compound quality.

References

Technical Support Center: Finkelstein Reaction for 3-Iodo-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-1-propanol via the Finkelstein reaction.

Troubleshooting Guide: Low Yield in the Finkelstein Reaction for this compound

Low yields in the Finkelstein reaction for converting 3-Chloro-1-propanol to this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield of this compound check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Issues with Reagents check_reagents->sub_reagents check_workup 3. Assess Work-up and Purification check_conditions->check_workup Conditions OK sub_conditions Suboptimal Conditions check_conditions->sub_conditions high_yield High Yield Achieved check_workup->high_yield Work-up OK sub_workup Inefficient Work-up check_workup->sub_workup impure_starting_material Impure 3-Chloro-1-propanol? sub_reagents->impure_starting_material wet_solvent Presence of Water in Solvent? sub_reagents->wet_solvent degraded_nai Degraded Sodium Iodide? sub_reagents->degraded_nai incorrect_ratio Incorrect Stoichiometric Ratio? sub_reagents->incorrect_ratio impure_starting_material->check_conditions wet_solvent->check_conditions degraded_nai->check_conditions incorrect_ratio->check_conditions low_temp Reaction Temperature Too Low? sub_conditions->low_temp short_time Insufficient Reaction Time? sub_conditions->short_time poor_mixing Inadequate Agitation? sub_conditions->poor_mixing wrong_solvent Inappropriate Solvent Choice? sub_conditions->wrong_solvent low_temp->check_workup short_time->check_workup poor_mixing->check_workup wrong_solvent->check_workup product_loss Product Loss During Extraction? sub_workup->product_loss incomplete_removal Incomplete Removal of Byproducts? sub_workup->incomplete_removal decomposition Product Decomposition During Purification? sub_workup->decomposition product_loss->high_yield incomplete_removal->high_yield decomposition->high_yield

Caption: A flowchart to systematically troubleshoot low yield in the Finkelstein synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to have stalled, and I am observing a low conversion of 3-Chloro-1-propanol. What could be the issue?

A1: Stalling of the reaction is often due to equilibrium issues or reagent deactivation. Here are a few things to check:

  • Precipitation of Sodium Chloride: The Finkelstein reaction is driven to completion by the precipitation of the insoluble sodium chloride (NaCl) in a solvent like acetone (B3395972).[1][2] If you do not observe a precipitate, it could indicate that the reaction is not proceeding.

  • Presence of Water: Water can increase the solubility of NaCl in the reaction mixture, thereby shifting the equilibrium back towards the reactants and lowering the yield.[3] Ensure that your solvent (e.g., acetone) is anhydrous.

  • Inadequate Temperature: While the reaction can proceed at room temperature, gentle heating (reflux) is often employed to increase the reaction rate.[4] If the temperature is too low, the reaction may be impractically slow.

Q2: I observe the formation of a dark brown or purple color in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of a dark color often indicates the oxidation of iodide (I⁻) to iodine (I₂). This can be caused by:

  • Presence of Air/Oxygen: While not always detrimental to the reaction, the presence of oxygen can facilitate the oxidation of the iodide ion. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Light Exposure: Iodide solutions can be sensitive to light. Protecting the reaction vessel from light by wrapping it in aluminum foil can help prevent this decomposition.

  • Acidic Impurities: Acidic conditions can promote the oxidation of iodide. Ensure your starting materials and solvent are free from acidic impurities.

During the work-up, the color of iodine can be removed by washing the organic layer with a solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃).

Q3: What are the most common side reactions in the synthesis of this compound?

A3: While the Finkelstein reaction is generally a clean reaction, potential side reactions for this substrate include:

  • Elimination Reaction: Although less likely with a primary halide, under strongly basic conditions or at very high temperatures, elimination to form allyl alcohol could occur. However, the reaction conditions are typically not basic.

  • Intermolecular Etherification: At elevated temperatures, the alcohol functional group of one molecule could potentially react with the alkyl halide of another to form an ether (e.g., 3-(3-iodopropoxy)propan-1-ol). This is generally a minor side product under standard Finkelstein conditions.

Q4: How can I effectively purify the this compound product?

A4: Purification typically involves the following steps after the reaction is complete:

  • Filtration: The precipitated sodium chloride is removed by filtration.

  • Solvent Removal: The solvent (e.g., acetone) is removed under reduced pressure (e.g., rotary evaporation).

  • Aqueous Work-up: The residue is typically dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and washed sequentially with:

    • Water to remove any remaining sodium iodide.

    • A dilute solution of sodium thiosulfate to remove any iodine.

    • Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Final Purification: The final product can be purified by distillation under reduced pressure to obtain pure this compound.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on the reaction outcome.

ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Starting Material 3-Chloro-1-propanol3-Bromo-1-propanol3-Chloro-1-propanolBromoalkanes are generally more reactive than chloroalkanes in SN2 reactions, potentially leading to higher yields or shorter reaction times under similar conditions.
Solvent AcetoneAcetonitrileDimethylformamide (DMF)Acetone is the classic solvent due to the low solubility of NaCl.[4] Acetonitrile and DMF are more polar and can lead to faster reaction rates, but the solubility of NaCl is higher, which may negatively impact the equilibrium.
Temperature Room TemperatureReflux (~56°C in Acetone)80°C (in DMF)Increasing the temperature generally increases the reaction rate. Refluxing in acetone is a common practice to achieve a reasonable reaction time without promoting side reactions.
NaI Equivalents 1.5 eq.3.0 eq.5.0 eq.Using a larger excess of sodium iodide can help drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[1]
Reaction Time 12 hours24 hours48 hoursThe optimal reaction time depends on the temperature and reactivity of the starting material. Monitoring the reaction by techniques like TLC or GC is recommended to determine completion.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

Materials:

  • 3-Chloro-1-propanol

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-1-propanol and anhydrous acetone.

  • Add sodium iodide to the solution (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the precipitated sodium chloride by vacuum filtration and wash the solid with a small amount of fresh acetone.

  • Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any iodine color), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • For higher purity, the product can be distilled under reduced pressure.

Mandatory Visualization

Finkelstein Reaction Mechanism:

References

Navigating Moisture-Sensitive Reactions with 3-Iodo-1-propanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for handling moisture-sensitive reactions involving 3-iodo-1-propanol. Addressing common challenges encountered during experimental procedures, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reaction success and reproducibility.

Troubleshooting Guide

Low yields, unexpected side products, and reaction failures are common hurdles when working with moisture-sensitive reagents like this compound. The following table outlines potential issues, their probable causes related to moisture contamination, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture in Reaction System: Water can react with organometallic reagents (e.g., Grignard reagents) or strong bases, quenching them and preventing the desired reaction. For other reactions, water can hydrolyze starting materials or intermediates.Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Dry this compound if necessary. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Degradation of this compound: Prolonged exposure to moisture and light can lead to the degradation of this compound, reducing the concentration of the active reagent.Store this compound under an inert atmosphere, protected from light, and at the recommended temperature (typically 2-8°C).[1] Consider purifying the reagent before use if degradation is suspected.
Formation of Side Products Hydrolysis of the C-I bond: In the presence of water, especially under basic conditions, this compound can undergo hydrolysis to form 1,3-propanediol.Maintain strictly anhydrous conditions throughout the setup and reaction.
Elimination Reactions: The presence of water can affect the basicity of the reaction medium, potentially favoring elimination (E2) over substitution (SN2) pathways, leading to the formation of allyl alcohol.Use a non-protic, anhydrous solvent. The choice of base is also critical; use a non-nucleophilic, strong base if deprotonation of the alcohol is required.
Inconsistent Reaction Rates Variable Moisture Levels: Inconsistent amounts of moisture between different reaction setups can lead to variable reaction rates and yields, making results difficult to reproduce.Standardize the drying procedure for all glassware, solvents, and reagents. Use a consistent source and grade of anhydrous solvents.
Difficulty in Product Isolation Formation of Emulsions During Workup: The presence of diol impurities (from hydrolysis) can lead to the formation of stable emulsions during aqueous workup, complicating the extraction of the desired product.If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it. Filtering the organic layer through a pad of celite or sodium sulfate (B86663) can also be effective.

Frequently Asked Questions (FAQs)

Q1: How can I effectively dry this compound before use?

A1: While commercial this compound is often of high purity, if moisture contamination is suspected, it can be dried using standard techniques for alcohols. One common method is to stand the alcohol over a suitable drying agent, such as anhydrous magnesium sulfate or molecular sieves (3Å or 4Å), followed by distillation under reduced pressure. It is crucial to perform the distillation under an inert atmosphere to prevent re-exposure to moisture.

Q2: What is the acceptable level of moisture for a typical moisture-sensitive reaction with this compound?

A2: The acceptable moisture level is highly dependent on the specific reaction. For reactions involving highly reactive organometallic reagents like Grignard reagents, the moisture content in the solvent and reagents should ideally be below 50 ppm. For other less sensitive reactions, higher moisture levels may be tolerated. It is best practice to always aim for the driest conditions possible.

Q3: Can I use a drying tube to protect my reaction from moisture?

A3: While a drying tube filled with a desiccant like calcium chloride can prevent atmospheric moisture from entering the reaction vessel, it is not sufficient for strictly anhydrous reactions. For highly moisture-sensitive reactions, it is essential to work under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glovebox.

Q4: My NMR spectrum of the crude product shows unexpected peaks. Could this be due to moisture?

A4: Yes, moisture can lead to side products that will appear in your NMR spectrum. For instance, the presence of 1,3-propanediol, resulting from the hydrolysis of this compound, would show characteristic peaks for the propanediol (B1597323) structure. Comparing your spectrum to a reference spectrum of this compound and potential side products can help in identification.

Q5: What are the key considerations for setting up a moisture-sensitive reaction with this compound?

A5: The key considerations are:

  • Glassware: All glassware must be thoroughly cleaned and dried in an oven (e.g., at 120°C for several hours) or by flame-drying under vacuum immediately before use.

  • Solvents: Use freshly distilled anhydrous solvents or commercially available anhydrous solvents packaged under an inert atmosphere.

  • Reagents: Ensure all reagents, including this compound, are anhydrous.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of a dry, inert gas (nitrogen or argon).

  • Transfers: Transfer all liquids using dry syringes or cannulas. Transfer solids quickly to minimize exposure to air.

Experimental Protocols

Detailed Methodology for a Moisture-Sensitive Williamson Ether Synthesis

This protocol describes the synthesis of a generic ether from this compound and a sodium alkoxide, highlighting the critical steps for excluding moisture.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • An alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, septum, nitrogen inlet, syringes, and other standard glassware.

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: Assemble the reaction flask with a magnetic stirrer and a septum under a positive pressure of nitrogen.

  • Deprotonation: Suspend sodium hydride (1.1 equivalents) in anhydrous DMF in the reaction flask. To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise via a syringe at 0°C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Ether Formation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Moisture-Sensitive Reactions prep Preparation of Anhydrous Conditions reagents Preparation of Anhydrous Reagents and Solvents prep->reagents setup Reaction Setup under Inert Atmosphere reagents->setup reaction Reaction Execution setup->reaction quench Reaction Quenching reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purification of Product workup->purify analysis Product Analysis purify->analysis

Caption: A logical workflow for moisture-sensitive experiments.

troubleshooting_logic Troubleshooting Logic for Failed Reactions start Reaction Failure? check_moisture Check for Moisture Contamination? start->check_moisture check_reagents Check Reagent Purity? check_moisture->check_reagents No solution1 Implement Strict Anhydrous Techniques check_moisture->solution1 Yes check_conditions Review Reaction Conditions? check_reagents->check_conditions No solution2 Purify/Verify Reagents check_reagents->solution2 Yes solution3 Optimize Temperature, Time, Stoichiometry check_conditions->solution3 Yes success Successful Reaction solution1->success solution2->success solution3->success

Caption: A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Scaling Up the Synthesis of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Iodo-1-propanol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My Finkelstein reaction is showing low or no conversion of 3-chloro-1-propanol (B141029) to this compound. What are the possible reasons?

A1: Low or no conversion in a Finkelstein reaction can stem from several factors. The reaction relies on the precipitation of sodium chloride from acetone (B3395972) to drive the equilibrium forward.[1]

  • Inactive Sodium Iodide: The sodium iodide might have absorbed moisture, which can inhibit the reaction. Ensure you are using anhydrous sodium iodide and that it has been stored in a desiccator.

  • Wet Acetone: The presence of water in the acetone will dissolve the sodium chloride byproduct, preventing the equilibrium from shifting towards the product. Use anhydrous acetone for the reaction.

  • Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Ensure the reaction mixture is refluxing gently.

  • Poor Quality Starting Material: The 3-chloro-1-propanol may contain impurities that interfere with the reaction. It is advisable to use a high-purity starting material.

Q2: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize them?

A2: A common side reaction is the elimination of HI to form allyl alcohol, especially at higher temperatures. Another possibility is the formation of ethers if the reaction conditions are not carefully controlled.

  • To minimize elimination: Maintain a gentle reflux and avoid excessively high temperatures.

  • To prevent ether formation: Ensure the reaction is carried out under neutral or slightly acidic conditions. The presence of strong bases can deprotonate the alcohol and lead to ether byproducts.

Q3: How can I effectively monitor the progress of the reaction?

A3: You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture on a silica (B1680970) gel plate and elute with a suitable solvent system (e.g., Hexane (B92381):Ethyl Acetate 4:1). The product, this compound, will have a different Rf value than the starting material, 3-chloro-1-propanol.

  • GC-MS: Withdraw a small aliquot of the reaction mixture, quench it, and analyze it by GC-MS. This will allow you to quantify the remaining starting material and the formed product, providing a more accurate measure of conversion.[2]

Q4: What is the best method to purify the crude this compound?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Filtration and Extraction: After the reaction is complete, the precipitated sodium chloride should be removed by filtration. The filtrate can then be concentrated and the residue taken up in an organic solvent like dichloromethane (B109758) and washed with water to remove any remaining inorganic salts.

  • Vacuum Distillation: For larger scale purification, vacuum distillation is an effective method. This compound has a boiling point of 115 °C at 38 mmHg. Distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

  • Flash Column Chromatography: If non-volatile impurities are present, flash column chromatography on silica gel can be used. A common eluent system is a gradient of hexane and ethyl acetate.[3][4]

Experimental Protocols

Method 1: Finkelstein Reaction from 3-Chloro-1-propanol

This is a widely used and effective method for the synthesis of this compound.[1]

Materials:

  • 3-Chloro-1-propanol

  • Anhydrous Sodium Iodide (NaI)

  • Anhydrous Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-1-propanol and anhydrous acetone.

  • Add a molar excess of anhydrous sodium iodide to the solution.

  • Heat the mixture to a gentle reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. The precipitated sodium chloride will be visible.

  • Filter the solid sodium chloride and wash it with a small amount of cold, anhydrous acetone.

  • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation.

Method 2: Iodination of 1,3-Propanediol (B51772) using Triphenylphosphine (B44618) and Iodine

This method provides a direct route from 1,3-propanediol to this compound.

Materials:

  • 1,3-Propanediol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry dichloromethane.

  • Cool the solution in an ice bath and slowly add iodine in portions.

  • Once the iodine has dissolved, add 1,3-propanediol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Finkelstein Reaction Parameters

ParameterValueReference
Starting Material 3-Chloro-1-propanol[1]
Reagents Sodium Iodide, Acetone[1]
Molar Ratio (NaI:Substrate) 1.5 : 1General Practice
Temperature Reflux (approx. 56 °C)[1]
Reaction Time 12-24 hoursGeneral Practice
Typical Yield > 85%General Practice

Table 2: Iodination of 1,3-Propanediol Parameters

ParameterValueReference
Starting Material 1,3-PropanediolGeneral Method
Reagents Triphenylphosphine, Iodine, DCMGeneral Method
Molar Ratio (PPh₃:I₂:Substrate) 1.2 : 1.2 : 1General Practice
Temperature 0 °C to Room TemperatureGeneral Practice
Reaction Time 4-8 hoursGeneral Practice
Typical Yield 70-85%General Practice

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_finkelstein Method 1: Finkelstein Reaction cluster_iodination Method 2: Iodination of 1,3-Propanediol start1 Mix 3-chloro-1-propanol, NaI, and Acetone reflux1 Reflux Reaction Mixture start1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Filter NaCl cool1->filter1 concentrate1 Concentrate Filtrate filter1->concentrate1 purify1 Purify by Vacuum Distillation concentrate1->purify1 product1 This compound purify1->product1 start2 Dissolve PPh3 in DCM add_i2 Add Iodine start2->add_i2 add_diol Add 1,3-Propanediol add_i2->add_diol react Stir at Room Temperature add_diol->react workup Aqueous Workup react->workup purify2 Purify by Chromatography workup->purify2 product2 This compound purify2->product2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide issue Low Yield or Incomplete Reaction cause1 Moisture in Reagents/Solvents issue->cause1 cause2 Insufficient Reaction Time/Temp issue->cause2 cause3 Side Reactions (e.g., Elimination) issue->cause3 cause4 Impure Starting Material issue->cause4 solution1 Use anhydrous reagents and solvents. Store properly in a desiccator. cause1->solution1 solution2 Increase reflux time or ensure gentle reflux is maintained. cause2->solution2 solution3 Maintain gentle reflux and avoid excessively high temperatures. cause3->solution3 solution4 Purify starting material before use or use a high-purity grade. cause4->solution4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Minimizing Byproducts in the Iodination of 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of 1,3-propanediol (B51772). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of 1,3-diiodopropane (B1583150). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize byproduct formation and maximize your yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the iodination of 1,3-propanediol?

A1: The most prevalent methods for converting 1,3-propanediol to 1,3-diiodopropane are the Finkelstein reaction and the Appel reaction. The Finkelstein reaction typically involves converting the diol to a disulfonate ester (e.g., dimesylate or ditosylate) followed by treatment with an iodide salt like sodium iodide (NaI). The Appel reaction offers a more direct conversion using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), in combination with iodine (I₂). A common synthetic route also involves the reaction of 1,3-propanediol with hydrogen iodide.[1]

Q2: What are the primary byproducts I should be aware of during the iodination of 1,3-propanediol?

A2: The main byproducts of concern are the mono-iodinated intermediate (3-iodopropan-1-ol), cyclic ether formation (oxetane), and elimination products. The formation of these byproducts is highly dependent on the reaction conditions. For instance, intramolecular cyclization to form oxetane (B1205548) can be a significant side reaction.

Q3: How can I monitor the progress of the reaction and detect the formation of byproducts?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the desired product and various byproducts in the reaction mixture. For GC-MS analysis of diols, derivatization may be necessary to improve volatility and peak shape.

Q4: What are the stability and storage considerations for the final product, 1,3-diiodopropane?

A4: 1,3-Diiodopropane is a light-sensitive compound and should be stored in the dark to prevent degradation. It is also incompatible with strong bases and strong oxidizing agents. It is typically a colorless to pale yellow liquid.[2]

Troubleshooting Guides

Issue 1: Low Yield of 1,3-Diiodopropane
Observed Problem Potential Cause Suggested Solution
Low conversion of 1,3-propanediol - Insufficient reagent stoichiometry.- Low reaction temperature.- Short reaction time.- Increase the equivalents of the iodinating agent.- Optimize the reaction temperature by gradually increasing it.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Significant amount of mono-iodinated byproduct (3-iodopropan-1-ol) - Incomplete reaction.- Insufficient amount of iodinating reagent.- Drive the reaction to completion by extending the reaction time or increasing the temperature.- Use a larger excess of the iodinating reagent.
Product loss during workup - The product may have some water solubility.- Emulsion formation during extraction.- Perform multiple extractions with a suitable organic solvent.- Use a brine wash to break up emulsions and reduce the solubility of the product in the aqueous layer.
Issue 2: Formation of Significant Byproducts
Observed Problem Potential Cause Suggested Solution
Presence of a significant amount of oxetane Intramolecular cyclization of the mono-iodinated intermediate or the starting diol. This can be favored by basic conditions or high temperatures.- Use non-basic or acidic conditions if the reaction chemistry allows.- Maintain a lower reaction temperature.- In the case of the Appel reaction, the presence of an acid scavenger like imidazole (B134444) can sometimes promote this side reaction; consider alternative bases or a stoichiometric approach.
Formation of elimination products The use of strong bases or high temperatures can promote the elimination of HI to form allyl iodide or other unsaturated compounds.- Avoid strong, non-nucleophilic bases if possible.- Carry out the reaction at the lowest effective temperature.
Formation of triphenylphosphine oxide (in Appel reaction) that is difficult to remove Triphenylphosphine oxide is a common byproduct of the Appel reaction and can sometimes be challenging to separate from the desired product.- Most of the triphenylphosphine oxide can be removed by filtration if it precipitates out of the reaction mixture.[3] - Purification by column chromatography on silica (B1680970) gel is an effective method for removing residual triphenylphosphine oxide.

Data Presentation

The following table summarizes typical yields for the synthesis of 1,3-diiodopropane using different methods. Please note that yields can vary significantly based on the specific reaction conditions and scale.

Method Reagents Solvent Temperature Time Yield of 1,3-diiodopropane Major Byproducts Reference
Appel ReactionPPh₃, I₂, ImidazoleDichloromethane (B109758)0 °C to RTOvernight~33% (isolated yield)3-iodopropan-1-ol, Triphenylphosphine oxide[3]
Finkelstein (via mesylate)1. MsCl, Et₃N 2. NaI1. CH₂Cl₂ 2. Acetone1. 0 °C to RT 2. RefluxNot SpecifiedGood to highMono-iodinated intermediateGeneral Method

Experimental Protocols

Protocol 1: Iodination of 1,3-Propanediol via Appel Reaction

This protocol is a representative procedure for the conversion of an alcohol to an iodide using Appel conditions.

Materials:

  • 1,3-propanediol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Water

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane (B92381)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.2 eq.) in anhydrous dichloromethane at 0 °C.

  • Slowly add iodine (2.2 eq.) to the solution.

  • Add imidazole (2.5 eq.) to the mixture.

  • Once the color of the iodine has faded, add 1,3-propanediol (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 1,3-diiodopropane.[3]

Protocol 2: Iodination of 1,3-Propanediol via Finkelstein Reaction (Two-Step)

This protocol involves the conversion of the diol to a dimesylate, followed by a Finkelstein reaction.

Step A: Mesylation of 1,3-Propanediol

Materials:

  • 1,3-propanediol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 1,3-propanediol (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

  • Slowly add methanesulfonyl chloride (2.2 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-propanediol dimesylate. This intermediate can often be used in the next step without further purification.

Step B: Finkelstein Reaction

Materials:

  • 1,3-Propanediol dimesylate (from Step A)

  • Sodium iodide (NaI)

  • Acetone, anhydrous

Procedure:

  • Dissolve the crude 1,3-propanediol dimesylate (1.0 eq.) in anhydrous acetone.

  • Add sodium iodide (2.5 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC). The formation of a precipitate (sodium mesylate) is typically observed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,3-diiodopropane.

  • Purify by vacuum distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Iodination Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Reagents: 1,3-Propanediol Iodinating Agent Solvent reaction Combine reactants under controlled temperature and atmosphere prep_reagents->reaction Add monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Upon completion extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration Transfer chromatography Column Chromatography or Distillation concentration->chromatography final_product Pure 1,3-Diiodopropane chromatography->final_product Isolate

Caption: General experimental workflow for the synthesis and purification of 1,3-diiodopropane.

troubleshooting_logic cluster_analysis Initial Analysis cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product analyze_crude Analyze crude reaction mixture (TLC, GC-MS) start->analyze_crude incomplete_reaction Incomplete Reaction? (Starting material remains) analyze_crude->incomplete_reaction byproducts Significant Byproducts? analyze_crude->byproducts optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Adjust stoichiometry incomplete_reaction->optimize_conditions Yes byproducts->optimize_conditions Address side reactions modify_workup Modify Workup: - Adjust pH - Use brine wash byproducts->modify_workup If product is lost improve_purification Improve Purification: - Change solvent system - Use different stationary phase byproducts->improve_purification If impurities co-elute change_method Consider Alternative Iodination Method byproducts->change_method If byproducts are inherent optimize_conditions->start Re-run reaction modify_workup->start Re-workup improve_purification->start Re-purify

Caption: A logical workflow for troubleshooting low yield or impurity issues in the iodination of 1,3-propanediol.

References

Technical Support Center: Work-up Procedures for 3-Iodo-1-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-1-propanol. The following information is designed to address specific issues that may be encountered during the work-up and purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what are the general work-up considerations?

A1: this compound is a versatile bifunctional molecule commonly used in Williamson ether synthesis and esterification reactions.

  • Williamson Ether Synthesis: In this SN2 reaction, the alkoxide of a desired alcohol displaces the iodide from this compound to form an ether. A strong base, such as sodium hydride (NaH), is often used to deprotonate the alcohol. The work-up typically involves quenching the excess base, followed by liquid-liquid extraction to separate the ether product.

  • Esterification: The hydroxyl group of this compound can react with a carboxylic acid or its derivative to form an ester. Acid catalysts are commonly employed. The work-up usually involves neutralizing the acid catalyst and washing away water-soluble impurities.

Q2: My Williamson ether synthesis reaction mixture is a heterogeneous slurry. How should I proceed with the work-up?

A2: A slurry is common when using bases like sodium hydride. The solid is likely unreacted base and salts formed during the reaction. The recommended procedure is to carefully and slowly quench the reaction mixture by adding it to a separate flask containing an ice-cold solution, such as saturated aqueous ammonium (B1175870) chloride or water.[1] This should be done in an ice bath to manage the exothermic reaction from quenching the unreacted sodium hydride.

Q3: I am concerned about the stability of my 3-iodopropyl ether/ester product during purification. Are there any special precautions I should take?

A3: Alkyl iodides can be sensitive to light and acid. While many iodo-compounds are stable on silica (B1680970) gel, some degradation can occur.[2] If you suspect your product is degrading on a silica gel column, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[3] Alternatively, using a different stationary phase like neutral alumina (B75360) can be beneficial.[4]

Q4: How do I visualize this compound and its less polar derivatives on a TLC plate?

A4: Since this compound and its ether or ester derivatives often lack a UV chromophore, visualization can be challenging with a UV lamp alone. Staining is typically required. An iodine chamber is a highly effective method for visualizing these compounds, which will appear as yellow-brown spots.[5][6] Other general stains like potassium permanganate (B83412) or p-anisaldehyde can also be effective.[5]

Q5: What are the recommended methods for disposing of waste containing iodine compounds?

A5: Iodine-containing waste is often classified as hazardous and should not be disposed of down the drain.[7] Collect all aqueous and organic waste containing iodine for disposal through your institution's hazardous waste program. Some industrial processes allow for the recovery and recycling of iodine from waste streams.[8]

Troubleshooting Guides

Williamson Ether Synthesis: Synthesis of 3-Alkoxy-1-propanols

This guide focuses on troubleshooting the work-up of the reaction between an alcohol and this compound using a base like sodium hydride.

dot

Caption: Troubleshooting workflow for Williamson ether synthesis work-up.

Problem Possible Cause Solution
Violent reaction during quenching. Too rapid addition of the reaction mixture to the quenching solution or insufficient cooling.Add the reaction mixture dropwise to a vigorously stirred, ice-cold quenching solution. Ensure the quenching flask is adequately sized.
Persistent emulsion during extraction. Formation of finely dispersed particles or surfactants.Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filtering the entire mixture through a pad of Celite may help break it.
Low yield of desired ether. The product may have some water solubility, especially if the alkoxy group is small (e.g., methoxy, ethoxy).Before discarding the aqueous layer, re-extract it one or two more times with the organic solvent. Consider using a more polar extraction solvent like dichloromethane (B109758) if the product is highly polar.
Organic layer remains colored (yellow to brown). Presence of residual iodine.Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. This will reduce the iodine to colorless iodide, which will partition into the aqueous layer.[4]
Difficulty purifying by column chromatography. Co-elution of the product with unreacted this compound or byproducts.Optimize the solvent system for column chromatography using TLC. A common starting point for 3-alkoxy-1-propanols is a mixture of hexanes and ethyl acetate (B1210297). A gradient elution may be necessary. Alkyl halides generally elute before more polar alcohols.[9]
Esterification: Synthesis of 3-Iodopropyl Esters

This guide addresses common issues in the work-up of the acid-catalyzed esterification of this compound with a carboxylic acid.

dot

Caption: Logical workflow for troubleshooting esterification work-up.

Problem Possible Cause Solution
Vigorous foaming during neutralization with sodium bicarbonate. Rapid reaction between the acid catalyst and the bicarbonate base, releasing CO2 gas.Add the saturated sodium bicarbonate solution slowly and in small portions with frequent swirling or shaking and venting of the separatory funnel.
Low product yield after work-up. Incomplete reaction or hydrolysis of the ester product during the basic wash.Ensure the reaction has gone to completion by TLC before beginning the work-up. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with the aqueous basic solution.
Product is contaminated with the starting carboxylic acid. Insufficient washing to remove the unreacted carboxylic acid.Perform additional washes of the organic layer with saturated aqueous sodium bicarbonate solution until gas evolution ceases. A final wash with water is recommended to remove residual bicarbonate salts.
The product appears oily and does not solidify, even if it is expected to be a solid. The presence of impurities is depressing the melting point.Attempt purification by column chromatography. Finding a suitable solvent system for recrystallization may also be an option after chromatographic purification.

Experimental Protocols

Detailed Methodology: Synthesis of 3-Methoxy-1-propanol (Williamson Ether Synthesis)

This protocol is a representative example and may require optimization.

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (B129727) (10 equivalents). To this, carefully add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide (B1231860).

  • Reaction with this compound: To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) dropwise via a syringe at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker of ice-cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-methoxy-1-propanol.

Detailed Methodology: Synthesis of 3-Iodopropyl Acetate (Esterification)

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), acetic acid (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the this compound spot and the appearance of a new, less polar product spot.

  • Work-up:

    • Allow the mixture to cool to room temperature. Dilute with diethyl ether (100 mL) and transfer to a separatory funnel.

    • Carefully wash the organic layer with water (2 x 50 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

    • Wash with brine (1 x 50 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-iodopropyl acetate can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate.

Quantitative Data Summary

The following tables provide general guidelines for chromatography of this compound and its derivatives. Actual values will vary depending on the specific derivative and the exact conditions used.

Table 1: Typical TLC Rf Values

Compound Solvent System (Hexane:Ethyl Acetate) Approximate Rf Visualization
This compound70:300.3Iodine, KMnO4, p-Anisaldehyde
3-Methoxy-1-propanol70:300.4KMnO4, p-Anisaldehyde
3-Iodopropyl Acetate90:100.5Iodine, p-Anisaldehyde

Table 2: Column Chromatography Elution Systems

Compound Type Typical Solvent System Notes
This compoundHexane:Ethyl Acetate (gradient from 90:10 to 70:30)The alcohol group leads to moderate polarity.
3-Alkoxy-1-propanolsHexane:Ethyl Acetate (gradient from 95:5 to 80:20)Polarity will depend on the nature of the alkoxy group.
3-Iodopropyl EstersHexane:Ethyl Acetate (gradient from 98:2 to 90:10)Generally less polar than the corresponding alcohols.

References

Technical Support Center: Managing Iodine Color in Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter residual iodine color in their reaction products.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture have a persistent brown, purple, or yellow color?

A1: The characteristic brown, purple, or yellow hue in your reaction mixture is typically due to the presence of elemental iodine (I₂).[1][2][3] Iodine's color can vary depending on the solvent and its concentration.[3] This residual iodine is often a result of using an excess of an iodine-based reagent or the in-situ formation of iodine during the reaction.

Q2: What is the most common method to remove iodine color from a reaction product?

Q3: Are there alternative reagents to sodium thiosulfate (B1220275) for quenching iodine?

A3: Yes, several other reducing agents can be used to decolorize iodine. These include:

The choice of reagent may depend on the specific reaction conditions and the stability of your product to different pH levels or reagents. For instance, sodium metabisulfite or sodium sulfite (B76179) can form gaseous sulfur dioxide (SO₂), which might be more effective in diffusing into an organic layer but could also react with certain functional groups.[6]

Q4: How do I know when all the iodine has been removed?

A4: The primary indicator of complete iodine removal is the disappearance of the characteristic color.[1] The organic layer and any aqueous washes should become colorless. If you are working with a non-oxygenated solvent like DCM or chloroform (B151607) during rotary evaporation, a light pink tint in the collection bulb can indicate the presence of remaining iodine.[6]

Troubleshooting Guide

Issue 1: The iodine color persists even after washing with sodium thiosulfate solution.

  • Possible Cause 1: Insufficient Quenching Agent. You may not have used enough sodium thiosulfate to react with all the iodine present.

    • Solution: Add more of the sodium thiosulfate solution and stir or shake the mixture vigorously.[4] It is common to use a 10% aqueous solution of sodium thiosulfate.[1][7]

  • Possible Cause 2: Ineffective Mixing. If your reaction is in an organic solvent that is immiscible with water, poor mixing can prevent the aqueous thiosulfate from reacting with the iodine in the organic layer.

    • Solution: Ensure vigorous stirring or shaking of the biphasic mixture for a sufficient amount of time (a few minutes) to facilitate the reaction at the interface.[6]

  • Possible Cause 3: Degraded Sodium Thiosulfate Solution. Sodium thiosulfate solutions can degrade over time.

    • Solution: Prepare a fresh saturated solution of sodium thiosulfate and repeat the wash.[4]

  • Possible Cause 4: Incorrect pH. The effectiveness of sodium thiosulfate can be influenced by pH.

    • Solution: Thiosulfate works best in mildly acidic conditions. Adding a buffer, such as a pH 4 citrate (B86180) buffer, may improve its efficacy.[6]

Issue 2: The organic layer turns brown or pink again after the initial decolorization.

Quantitative Data on Decolorizing Agents

While specific quantitative data on the percentage of iodine removal is highly dependent on reaction scale and conditions, the following table summarizes key information for common quenching agents.

Decolorizing AgentChemical FormulaTypical ConcentrationReaction with Iodine (I₂)
Sodium ThiosulfateNa₂S₂O₃5-10% aqueous solution2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻
Sodium BisulfiteNaHSO₃Saturated aqueous solutionHSO₃⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 3H⁺
Ascorbic AcidC₆H₈O₆ExcessC₆H₈O₆ + I₂ → C₆H₆O₆ + 2I⁻ + 2H⁺

Experimental Protocols

Protocol: Quenching Excess Iodine with Aqueous Sodium Thiosulfate

This protocol describes the standard workup procedure for removing iodine from a reaction mixture, typically in an organic solvent.

  • Transfer Reaction Mixture: Transfer the entire reaction mixture to a separatory funnel.

  • Dilution: If the reaction mixture is concentrated, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to facilitate extraction.

  • First Wash: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel.[1] The volume should be roughly equal to the organic layer volume.

  • Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 1-2 minutes, venting periodically.[7]

  • Observe Color Change: The brown/purple color of the iodine should disappear as it is reduced to colorless iodide.[1] If the color persists, add more sodium thiosulfate solution.

  • Separate Layers: Allow the layers to separate fully. Drain the lower (aqueous) layer. If the organic layer is denser than water (e.g., dichloromethane), it will be the bottom layer.

  • Additional Washes (Optional but Recommended):

    • Wash the organic layer with deionized water to remove residual thiosulfate and iodide salts.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the decolorized product.

Visualizations

G Workflow for Iodine Color Removal A Reaction Completion B Transfer to Separatory Funnel A->B C Add Aqueous Na2S2O3 Solution B->C D Shake Vigorously and Vent C->D E Separate Aqueous Layer D->E F Wash Organic Layer with Water/Brine E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Filter and Concentrate G->H I Colorless Product H->I

Caption: General experimental workflow for removing iodine color.

G Troubleshooting Iodine Decolorization Start Color Persists After Na2S2O3 Wash? More Add More Na2S2O3 Solution Start->More Yes End Problem Solved Start->End No Fresh Prepare Fresh Na2S2O3 Solution Alt Consider Alternative Quencher (e.g., NaHSO3) Fresh->Alt Vigorous Shake/Stir More Vigorously Vigorous->Fresh More->Vigorous

Caption: Decision-making process for troubleshooting.

G Reaction of Iodine with Thiosulfate cluster_reactants Reactants cluster_products Products 2S2O3^2- 2 S₂O₃²⁻ (Thiosulfate) S4O6^2- S₄O₆²⁻ (Tetrathionate) 2S2O3^2-->S4O6^2- I2 I₂ (Iodine, Colored) 2I- 2 I⁻ (Iodide, Colorless) I2->2I-

Caption: Chemical equation for iodine decolorization.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: 3-Iodo-1-propanol vs. 3-Bromo-1-propanol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of alkyl halide is a critical decision in the synthesis of novel molecules. The reactivity of the starting material can significantly impact reaction times, yields, and overall efficiency. This guide provides an in-depth comparison of the reactivity of two common building blocks, 3-Iodo-1-propanol and 3-Bromo-1-propanol, in the context of nucleophilic substitution reactions.

At the heart of their reactivity difference lies the nature of the halogen atom. The iodide ion is an exceptional leaving group, significantly better than the bromide ion. This is attributed to its larger size, which allows for the distribution of the negative charge over a greater volume, and the weaker carbon-iodine bond compared to the carbon-bromine bond. Consequently, this compound is generally more reactive than 3-Bromo-1-propanol in nucleophilic substitution reactions.

The SN2 Mechanism: A Concerted Dance

Both this compound and 3-Bromo-1-propanol are primary alkyl halides, and as such, they predominantly undergo nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This mechanism is a one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.[1][3][4] The reaction proceeds through a high-energy transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.

SN2_Mechanism reactant Nu:⁻ + H₂C(R)-X transition [Nu···H₂C(R)···X]⁻ reactant->transition Backside Attack product Nu-CH₂(R) + X⁻ transition->product Inversion of Stereochemistry

Quantitative Comparison of Reactivity

While the qualitative difference in reactivity is well-established, quantitative data provides a clearer picture for reaction planning. The following table summarizes the expected relative reaction rates for a typical SN2 reaction. The reactivity of alkyl halides in SN2 reactions follows the order RI > RBr > RCl.[5][6]

SubstrateLeaving GroupRelative Rate of SN2 Reaction
This compoundI⁻ (Iodide)Faster
3-Bromo-1-propanolBr⁻ (Bromide)Slower

Note: This table represents a general trend. Actual reaction rates will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols: A Practical Guide

To illustrate the practical implications of this reactivity difference, we present a generalized experimental protocol for a classic SN2 reaction, the Williamson ether synthesis, to produce 3-phenoxy-1-propanol.

Synthesis of 3-Phenoxy-1-propanol

Materials:

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous THF. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add this compound or 3-Bromo-1-propanol (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the higher reactivity of this compound, this reaction is expected to proceed at a faster rate and may require a shorter reaction time or lower temperature compared to the reaction with 3-Bromo-1-propanol.

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 3-phenoxy-1-propanol.

Experimental Workflow: A Comparative Kinetic Study

To quantitatively assess the reactivity difference, a kinetic study can be performed. The following workflow outlines a general procedure for comparing the reaction rates.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare stock solutions of: - this compound - 3-Bromo-1-propanol - Nucleophile (e.g., Sodium Azide) B Set up two parallel reactions in a thermostated bath A->B C Initiate reactions by adding the nucleophile B->C D Withdraw aliquots at regular time intervals C->D E Quench the reaction in the aliquots D->E F Analyze aliquots by GC or HPLC to determine the concentration of reactant and product E->F G Plot concentration vs. time for both reactions F->G H Determine the rate constant (k) for each reaction by fitting the data to a second-order rate law G->H I Compare the rate constants to quantify the relative reactivity H->I

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and 3-Bromo-1-propanol will depend on the specific requirements of the synthesis.

  • For rapid reactions and high yields , this compound is the superior choice due to the excellent leaving group ability of iodide. This is particularly advantageous when working with less reactive nucleophiles or when trying to minimize reaction times.

  • For cost-effective syntheses or when a slower, more controlled reaction is desired , 3-Bromo-1-propanol may be a suitable alternative. Although less reactive, it is often more economical.

By understanding the fundamental principles of their reactivity and utilizing the appropriate experimental conditions, researchers can effectively harness the distinct properties of these two valuable building blocks to achieve their synthetic goals.

References

A Comparative Guide to the Synthesis of 3-Iodo-1-propanol and 3-Bromo-1-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the efficient preparation of key intermediates is paramount. 3-Iodo-1-propanol and 3-Bromo-1-propanol are valuable building blocks utilized in the synthesis of a wide array of pharmaceutical compounds and research chemicals. This guide provides an objective comparison of the synthesis efficiency of these two essential halohydrins, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.

Comparison of Synthetic Efficiency

The synthesis of this compound and 3-Bromo-1-propanol can be achieved through various methods. For a direct and meaningful comparison, we will focus on syntheses originating from the readily available and inexpensive starting material, 1,3-propanediol (B51772).

Data Summary of Synthetic Routes:

ProductStarting MaterialKey ReagentsReaction TypeYield (%)Reaction TimeNotes
3-Bromo-1-propanol 1,3-PropanediolHBr, Glacial Acetic Acid, Cation Exchange ResinHalogenation & Deprotection95 (overall)16+ hoursTwo-step process with a high overall yield.[1]
This compound 1,3-Propanediol (via 3-Chloro-1-propanol)HCl, Benzenesulfonic Acid, NaI, AcetoneChlorination & Finkelstein Reaction~60 (overall)72+ hoursTwo-step process; lower yield in the Finkelstein step.

Based on the available data, the synthesis of 3-Bromo-1-propanol from 1,3-propanediol demonstrates a significantly higher overall yield compared to the two-step synthesis of this compound starting from the same precursor. The bromination route is a more efficient process in terms of product output.

Experimental Protocols

Below are detailed experimental methodologies for the key synthesis routes discussed.

Synthesis of 3-Bromo-1-propanol from 1,3-Propanediol

This two-step procedure involves the formation of an acetyl-protected intermediate followed by deprotection.

Step 1: Synthesis of 3-bromo-1-acetoxypropane [1]

  • In a suitable reaction vessel, dissolve 1,3-propanediol (20 mL, 27.1 mmol) in glacial acetic acid (45 mL) at room temperature.

  • Stir the solution and bubble dry hydrogen bromide (HBr) gas through the mixture until the solution turns deep red.

  • Add 200 mL of water and extract the product with diethyl ether (2 x 400 mL).

  • Wash the combined ether layers successively with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 200 mL), and finally with water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 3-bromo-1-acetoxypropane.

Step 2: Synthesis of 3-Bromo-1-propanol [1]

  • Dissolve the 3-bromo-1-acetoxypropane (50 g, 277.8 mmol) in methanol (B129727) (160 mL) at room temperature.

  • Add a strong acidic cation exchange resin (32 g) to the solution.

  • Heat the mixture under reflux for 16 hours.

  • After cooling, filter off the cation exchange resin and wash it with methanol.

  • Combine the filtrate and the washings, and remove the solvent by rotary evaporation.

  • Purify the residue by vacuum distillation to obtain 3-Bromo-1-propanol. This step has a reported yield of 95.0%.[1]

Synthesis of this compound via Finkelstein Reaction

This protocol involves the initial synthesis of 3-Chloro-1-propanol (B141029) from 1,3-propanediol, followed by a halogen exchange reaction.

Step 1: Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol

A reported method for this conversion involves the reaction of 1,3-propanediol with hydrochloric acid using benzenesulfonic acid as a catalyst, achieving a yield of 96%.

Step 2: Synthesis of this compound from 3-Chloro-1-propanol (Finkelstein Reaction)

  • In a round-bottom flask equipped with a condenser, charge 3-chloro-1-propanol (1.06 moles).

  • Add a solution of sodium iodide (1.06 moles) in 200 mL of acetone. An immediate white precipitate of sodium chloride should be observed.

  • Heat the mixture to reflux and maintain for 72 hours.

  • Allow the solution to cool to room temperature.

  • Remove the precipitated sodium chloride by vacuum filtration.

  • The filtrate, containing the product, is then purified by distillation to yield this compound. A reported yield for this specific reaction is 63%.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

G Synthesis of 3-Bromo-1-propanol PD 1,3-Propanediol BAP 3-Bromo-1-acetoxypropane PD->BAP Acetylation & Bromination HBr_AcOH HBr, Glacial Acetic Acid BPOH 3-Bromo-1-propanol BAP->BPOH Deprotection Resin_MeOH Cation Exchange Resin, Methanol

Caption: Two-step synthesis of 3-Bromo-1-propanol.

G Synthesis of this compound PD 1,3-Propanediol CPOH 3-Chloro-1-propanol PD->CPOH Chlorination HCl_BSA HCl, Benzenesulfonic Acid IPOH This compound CPOH->IPOH Finkelstein Reaction NaI_Acetone NaI, Acetone

Caption: Two-step synthesis of this compound.

Alternative Synthetic Routes: Ring-Opening of Oxetane (B1205548)

An alternative approach to 3-halopropanols involves the ring-opening of oxetane. This method can offer a more direct route, although the regioselectivity and yields can be variable depending on the specific reagents and conditions employed. For instance, treatment of 3-oxetanol with carbon tetrabromide and triphenylphosphine (B44618) has been shown to produce 3-bromo-1,2-propanediol, indicating that ring-opening is a viable strategy. Further investigation into the direct ring-opening of unsubstituted oxetane with hydroiodic or hydrobromic acid, or their corresponding sodium salts, could present a more atom-economical pathway. However, detailed comparative yield data for these specific conversions is not as readily available in the literature.

G Ring-Opening of Oxetane Oxetane Oxetane Halopropanol 3-Halo-1-propanol Oxetane->Halopropanol Ring-Opening HX HX or NaX (X = Br, I)

Caption: General scheme for 3-halopropanol synthesis.

Conclusion

When comparing the synthesis of this compound and 3-Bromo-1-propanol from the common starting material 1,3-propanediol, the synthesis of the bromo- derivative is demonstrably more efficient in terms of overall yield. The two-step process involving the formation and deprotection of a bromo-acetoxypropane intermediate provides a high yield of 95%.[1] In contrast, the two-step synthesis of this compound, proceeding through a chloro- intermediate followed by a Finkelstein reaction, results in a significantly lower overall yield.

For researchers and drug development professionals, the choice between these two building blocks may depend on the specific reactivity required in subsequent synthetic steps. However, from a purely synthetic efficiency standpoint, the preparation of 3-Bromo-1-propanol from 1,3-propanediol is the superior route. Further exploration of direct iodination methods or optimization of the Finkelstein reaction conditions could potentially improve the efficiency of this compound synthesis.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-1-propanol for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of research, drug development, and chemical synthesis, the purity of reagents is paramount. 3-Iodo-1-propanol, a key iodo building block in organic synthesis, is no exception.[1] Its purity can significantly impact reaction yields, byproduct formation, and the overall success of a synthetic route. This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of this compound, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions.

Spectroscopic Techniques for Purity Determination

The purity of this compound can be effectively determined using several spectroscopic techniques. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information and varying levels of quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of organic compounds.[2] For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive structural characterization.[3]

Quantitative NMR (qNMR) is particularly valuable for purity assessment as the peak area in an NMR spectrum is directly proportional to the number of nuclei.[4] This allows for the direct determination of analyte purity by comparison with a certified internal standard.[4][5] For accurate quantification, a signal-to-noise ratio of at least 250:1 is recommended.[5]

Potential Impurities: Common impurities in this compound might include residual starting materials, solvents, or byproducts such as 1-propanol (B7761284) or di-iodinated species. These impurities would present distinct signals in the NMR spectrum, allowing for their identification and quantification.

Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structural identity.[3] While excellent for qualitative analysis and confirming the presence of the key functional groups, FT-IR is less suited for precise quantification of purity compared to NMR.

The primary vibrational modes for this compound include a strong, broad O-H stretch, a medium C-H stretch, a medium-strong C-O stretch, and a medium C-I stretch.[3] The presence of impurities with different functional groups, such as aldehydes or carboxylic acids resulting from oxidation, would introduce new characteristic peaks (e.g., a C=O stretch).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can confirm the molecular weight and provide structural information through analysis of its fragmentation patterns.[3] The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) of 186.[3][6]

When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying volatile impurities. The fragmentation pattern can also help in the structural elucidation of unknown impurities. A common fragment observed is the loss of a hydroxyl group, resulting in a fragment ion at m/z 169.[3]

Comparison of Spectroscopic Techniques

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Quantitative Accuracy High (with qNMR)LowModerate (with GC-MS)
Structural Information Detailed (connectivity)Functional groupsMolecular weight, fragmentation
Sensitivity ModerateLowHigh
Sample Preparation SimpleSimpleCan be more complex
Instrumentation Cost HighLowHigh
Primary Use Structure, QuantificationFunctional group IDMolecular weight, Impurity ID

Experimental Protocols

Quantitative ¹H NMR (qNMR) Analysis
  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube.

  • Solvent Selection: Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure uniform excitation and a good signal-to-noise ratio.

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_x / N_x) * (N_cal / I_cal) * (M_x / W_x) * (W_cal / M_cal) * P_cal

    Where:

    • I = integrated area

    • N = number of nuclei

    • M = molecular mass

    • W = gravimetric weight

    • P = purity

    • x = compound of interest

    • cal = calibration compound[5]

FT-IR Analysis
  • Sample Preparation: Place a drop of the neat this compound liquid on the ATR crystal or between two KBr plates.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder.

  • Sample Spectrum: Acquire the IR spectrum of the sample over the desired frequency range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum to confirm the identity and check for unexpected peaks that may indicate impurities.

GC-MS Analysis
  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume of the diluted sample into the GC inlet.

  • Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.

  • Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected.

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra to identify this compound and any impurities.

Data Presentation

Table of Spectroscopic Data for this compound

Data TypeCharacteristic ValueReference
¹H NMR Multiplet patterns for each proton environment[3]
¹³C NMR Distinct resonances for each carbon atom[6]
IR Absorption (cm⁻¹) O-H Stretch: 3200-3600 (Strong, broad)C-H Stretch: 2800-3000 (Medium)C-O Stretch: 1000-1100 (Medium-Strong)C-I Stretch: 500-700 (Medium)[3]
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 186Base Peak (loss of OH): 169[3]

Visualizations

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Quantitative Assessment cluster_2 Final Report Sample This compound Sample Qualitative_Analysis Qualitative Analysis (FT-IR, MS) Sample->Qualitative_Analysis Initial Screening Quantitative_Analysis Quantitative Analysis (qNMR, GC-MS) Qualitative_Analysis->Quantitative_Analysis Proceed if Identity Confirmed Purity_Determination Purity Determination Quantitative_Analysis->Purity_Determination Calculate Purity Data_Reporting Data Reporting Purity_Determination->Data_Reporting Finalize Results

Caption: Workflow for the spectroscopic purity assessment of this compound.

Spectroscopic_Technique_Relationship Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structure & Connectivity NMR->Structure Purity Purity (%) NMR->Purity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight MS->Purity

Caption: Interrelationship of spectroscopic techniques for this compound analysis.

References

Comparative Analysis of Reaction Products of 3-Iodo-1-propanol: A Guide to GC-MS, HPLC, and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of reaction products of 3-iodo-1-propanol. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for product identification, quantification, and purity assessment in research and development settings.

Introduction to this compound Reactions

This compound is a versatile bifunctional molecule featuring a primary alcohol and a primary alkyl iodide. This structure allows for a variety of chemical transformations, primarily through nucleophilic substitution at the carbon bearing the iodine atom and oxidation of the alcohol group. Common reaction products include:

  • Nucleophilic Substitution Products: Reaction with nucleophiles, such as cyanide (CN⁻), leads to the formation of compounds like 4-hydroxybutanenitrile.

  • Oxidation Products: Oxidation of the primary alcohol can yield 3-iodopropanal (B2808199) (mild oxidation) or 3-iodopropanoic acid (strong oxidation).

The successful synthesis and characterization of these products rely on robust analytical techniques to confirm their identity and purity.

Analytical Methodologies: A Comparative Overview

GC-MS, HPLC, and NMR spectroscopy are powerful tools for the analysis of organic molecules. The choice of method depends on the specific properties of the analytes and the analytical goals.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and polarity, followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Sample Requirements Volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.Soluble in the mobile phase. Suitable for a wide range of polarities and thermally labile compounds.Soluble in a deuterated solvent. Provides structural information without the need for reference standards.
Information Provided Retention time (t R ), mass spectrum (fragmentation pattern), and quantitative data.Retention time (t R ), peak area (for quantification), and UV-Vis spectra (with appropriate detector).Chemical shifts (δ), coupling constants (J), and integration values, providing detailed structural insights.
Strengths High sensitivity and selectivity, excellent for identifying and quantifying volatile compounds. Large spectral libraries available for compound identification.Versatile for a wide range of compounds, including non-volatile and thermally sensitive molecules. Well-established for purity analysis and quantification.Unambiguous structure elucidation. Non-destructive technique. Quantitative analysis is possible (qNMR).
Limitations Not suitable for non-volatile or thermally labile compounds without derivatization.Lower resolution compared to GC for some applications. Peak identification relies on retention time matching with standards.Lower sensitivity compared to MS-based methods. Can be complex to interpret for mixtures.

GC-MS Analysis of this compound and its Reaction Products

GC-MS is a highly effective technique for the separation and identification of the relatively volatile this compound and its potential reaction products.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of this compound and its derivatives is as follows:

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). For acidic products like 3-iodopropanoic acid, derivatization (e.g., silylation with BSTFA) may be necessary to increase volatility and improve peak shape.[1][2][3]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation: GC-MS of this compound and Potential Reaction Products
CompoundStructureMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
This compound I-(CH₂)₃-OH185.99186 (M⁺), 157 (M⁺-CHO), 127 (I⁺), 59 (CH₂CH₂OH⁺), 43 (C₃H₇⁺)[4]
4-Hydroxybutanenitrile HO-(CH₂)₃-CN85.1085 (M⁺), 68 (M⁺-OH), 54 (M⁺-CH₂OH), 41 (C₃H₅⁺)[5][6]
3-Iodopropanal I-(CH₂)₂-CHO183.98184 (M⁺), 155 (M⁺-CHO), 127 (I⁺), 57 (C₃H₅O⁺)[7]
3-Iodopropanoic acid I-(CH₂)₂-COOH199.98200 (M⁺), 183 (M⁺-OH), 155 (M⁺-COOH), 127 (I⁺), 73 (C₃H₅O₂⁺)[8]

Note: Retention times are highly dependent on the specific GC column and conditions used and are therefore not listed in this general table.

Alternative Analytical Techniques

While GC-MS is a powerful tool, HPLC and NMR spectroscopy offer complementary information and can be advantageous for certain applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of non-volatile or thermally sensitive compounds, or for preparative scale purification. For the analysis of this compound and its derivatives, a reverse-phase method is typically employed.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid for better peak shape. A typical gradient could be starting at 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack strong chromophores. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for confirming the structure of new compounds.[4][9]

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationships in the analysis of this compound reaction products.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution in Solvent ReactionMixture->Dilution Derivatization Derivatization (optional) Dilution->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation) Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification LibrarySearch Library Search & Interpretation MassSpectrum->LibrarySearch LibrarySearch->Identification

GC-MS analysis workflow for this compound reaction products.

Reaction_Analysis_Logic cluster_reactions Reactions cluster_products Potential Products cluster_analysis Analytical Techniques Reactant This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., + KCN) Reactant->Nucleophilic_Substitution Oxidation Oxidation Reactant->Oxidation Product_Nitrile 4-Hydroxybutanenitrile Nucleophilic_Substitution->Product_Nitrile Product_Aldehyde 3-Iodopropanal Oxidation->Product_Aldehyde Product_Acid 3-Iodopropanoic Acid Oxidation->Product_Acid GCMS GC-MS Product_Nitrile->GCMS HPLC HPLC Product_Nitrile->HPLC NMR NMR Product_Nitrile->NMR Product_Aldehyde->GCMS Product_Aldehyde->HPLC Product_Aldehyde->NMR Product_Acid->GCMS Product_Acid->HPLC Product_Acid->NMR

Logical relationships in the synthesis and analysis of this compound derivatives.

Conclusion

The analysis of this compound reaction products requires a multi-faceted analytical approach. GC-MS stands out for its high sensitivity and specificity in identifying and quantifying volatile products. HPLC offers versatility for a broader range of compounds, including those that are non-volatile or thermally labile. NMR spectroscopy provides definitive structural elucidation, which is indispensable for novel compound characterization. The selection of the optimal technique or combination of techniques will depend on the specific goals of the analysis, the nature of the reaction products, and the available instrumentation. For comprehensive characterization, a combination of these methods is often the most powerful strategy.

References

Spectroscopic Fingerprints: A Comparative Guide to the Characterization of 3-Iodo-1-propanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of 3-Iodo-1-propanol and its derivatives through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document provides key spectral data and standardized protocols to facilitate the identification and differentiation of these compounds.

Spectroscopic Data: A Side-by-Side Comparison

Table 1: ¹H NMR Spectral Data Summary (Chemical Shifts in ppm, relative to TMS)

Compound–CH₂I (α to Iodine)–CH₂– (β to Iodine)–CH₂O– (γ to Iodine)Other Characteristic Protons
This compound ~3.3 (triplet)~2.0 (quintuplet)~3.7 (triplet)~2.5 (singlet, -OH)
3-Iodopropyl Methyl Ether (Typical) ~3.3 (triplet)~2.0 (quintuplet)~3.5 (triplet)~3.3 (singlet, -OCH₃)
3-Chloropropyl Acetate (B1210297) *~3.6 (triplet)~2.1 (quintuplet)~4.2 (triplet)~2.1 (singlet, -COCH₃)[1]

Note: Data for 3-chloropropyl acetate is provided as a representative example for a 3-halopropyl ester.

Table 2: ¹³C NMR Spectral Data Summary (Chemical Shifts in ppm, relative to TMS)

Compound–CH₂I (α to Iodine)–CH₂– (β to Iodine)–CH₂O– (γ to Iodine)Other Characteristic Carbons
This compound ~7~37~61-
3-Iodopropyl Methyl Ether (Typical) ~7~35~70~59 (-OCH₃)
3-Chloropropyl Thiolacetate *~42~30~28~196 (C=O), ~30 (-SCH₃)[2]

Note: Data for 3-chloropropyl thiolacetate is presented as a representative example for a 3-halopropyl ester derivative to illustrate the anticipated chemical shifts of the propyl chain.

Table 3: Infrared (IR) Spectral Data Summary (Characteristic Absorption Bands in cm⁻¹)

CompoundO-H StretchC-H StretchC=O StretchC-O StretchC-I Stretch
This compound ~3330 (broad)~2940, ~2870-~1050~590
3-Iodopropyl Methyl Ether (Typical) -~2950, ~2880-~1120 (asymmetric C-O-C)~590
3-Iodopropyl Acetate (Typical) -~2960, ~2890~1740~1240, ~1040~590

Detailed Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically acquired using a 300 MHz or 500 MHz spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of the compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry NMR tube.

  • Introduce a small quantity of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ 0.0 ppm).

  • Securely cap the NMR tube and ensure a homogeneous solution by gentle inversion.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically employed.

  • Spectral Width: A range of 0-12 ppm is generally sufficient.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.

  • Number of Scans: Depending on the concentration, 16 to 64 scans are typically averaged.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

  • Spectral Width: A wider spectral width of 0-220 ppm is necessary.

  • Acquisition Time: A 1-2 second acquisition time is common.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (1024-4096) is necessary.

Data Processing:

  • The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier transform.

  • The spectrum is then phased to ensure all peaks are correctly aligned.

  • The chemical shift axis is calibrated with respect to the TMS signal at 0.0 ppm.

  • For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • A baseline correction is applied to ensure a flat baseline.

FT-IR Spectroscopy

Spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Sample Preparation (Neat Liquid via ATR):

  • Begin by ensuring the ATR crystal is meticulously clean.

  • A background spectrum of the clean, empty ATR crystal is acquired.

  • A single drop of the liquid sample is placed directly onto the ATR crystal.

  • The sample spectrum is then recorded.

Acquisition Parameters:

  • Spectral Range: The mid-infrared region of 4000-400 cm⁻¹ is typically scanned.

  • Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Number of Scans: An average of 16-32 scans provides a good signal-to-noise ratio.

Data Processing:

  • The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Significant absorption bands are identified and labeled with their corresponding wavenumbers.

Logical Workflow for Spectroscopic Characterization

The following diagram outlines a systematic workflow for the characterization of an unknown derivative of this compound using the spectroscopic techniques discussed.

G Characterization Workflow for this compound Derivatives cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Structure Elucidation Sample Unknown Sample IR_Spec Acquire FT-IR Spectrum Sample->IR_Spec Check_OH Check for broad O-H stretch (~3300 cm⁻¹) IR_Spec->Check_OH Check_CO Check for strong C=O stretch (~1740 cm⁻¹) IR_Spec->Check_CO H_NMR Acquire ¹H NMR Spectrum Check_OH->H_NMR No Propanol Identify as This compound Check_OH->Propanol Yes Ether Identify as 3-Iodopropyl Ether Derivative Check_CO->Ether No Ester Identify as 3-Iodopropyl Ester Derivative Check_CO->Ester Yes Analyze_H Analyze chemical shifts, integration, and coupling patterns H_NMR->Analyze_H C_NMR Acquire ¹³C NMR Spectrum Analyze_C Analyze chemical shifts C_NMR->Analyze_C Final_Structure Confirm Structure Analyze_H->Final_Structure Analyze_C->Final_Structure Propanol->Final_Structure Ether->Final_Structure Ester->Final_Structure

Caption: Workflow for the spectroscopic characterization of this compound derivatives.

While this guide provides a solid foundation for the characterization of this compound and its derivatives, it is important to note that for the definitive structural elucidation of novel compounds, the use of two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) in conjunction with mass spectrometry is highly recommended.

References

Purity Analysis of 3-Iodo-1-propanol: A Comparative Guide to GC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 3-Iodo-1-propanol is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of Gas Chromatography (GC) with alternative analytical methods for the purity assessment of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and the Imperative of Purity Analysis

This compound is a valuable building block in organic synthesis, frequently employed in the introduction of a three-carbon chain with a terminal hydroxyl group. Its reactivity, primarily attributed to the labile carbon-iodine bond, makes it a versatile reagent in the formation of ethers, esters, and other functionalized molecules. However, the synthesis of this compound can lead to the formation of various impurities, including unreacted starting materials, byproducts from side reactions such as oxidation or elimination, and residual solvents. These impurities can have a significant impact on the yield, purity, and safety profile of the final API. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the detection of any undesirable contaminants.

Gas Chromatography (GC) for Purity Analysis of this compound

Gas Chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for assessing the purity of this compound.[1] The principle of GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[2]

Recommended GC Method: GC-FID

For routine purity analysis of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive method.[3] The FID is highly sensitive to organic compounds containing carbon atoms and provides a linear response over a wide concentration range, making it well-suited for quantitative analysis.[4][5]

Potential Impurities in this compound

A thorough purity analysis requires consideration of potential impurities that may be present in the this compound sample. These can originate from the synthetic route employed. A common synthesis involves the Finkelstein reaction, where 3-chloro-1-propanol (B141029) is treated with sodium iodide. Potential impurities could therefore include:

  • Unreacted Starting Materials: 3-chloro-1-propanol

  • Solvents: Acetone, Isopropanol

  • Byproducts of Side Reactions:

    • Oxidation products: 3-iodopropanal, 3-iodopropanoic acid

    • Elimination product: Allyl alcohol

    • Etherification product: 1,3-diiodopropane

The GC method should be capable of separating this compound from these potential impurities to ensure accurate purity determination.

Experimental Protocol: GC-FID Analysis of this compound

The following protocol outlines a typical GC-FID method for the purity analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

ParameterValue
Column Agilent J&W DB-624 or similar (30 m x 0.32 mm I.D., 1.8 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial Temperature: 60 °C, hold for 2 minutes
Ramp: 10 °C/min to 220 °C
Final Hold: Hold at 220 °C for 5 minutes

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or methanol.

  • Mix thoroughly to ensure a homogenous solution.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for GC-FID purity analysis of this compound.

Comparison with Alternative Analytical Methods

While GC-FID is a primary method for the purity analysis of this compound, other techniques can provide complementary information or may be more suitable in specific contexts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds.[6] For a relatively volatile and small molecule like this compound, GC is generally preferred due to its higher resolution and faster analysis times for such analytes.[1][7] HPLC becomes more advantageous for non-volatile or thermally labile compounds.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of absolute purity against a certified internal standard.[11]

Table 1: Comparison of Analytical Techniques for this compound Purity Analysis

FeatureGC-FIDHPLC-UVqNMR
Principle Separation based on volatility and interaction with stationary phase.Separation based on polarity and interaction with stationary phase.Signal intensity is proportional to the number of nuclei.
Applicability Ideal for volatile and semi-volatile compounds.Suitable for non-volatile and thermally labile compounds.Applicable to any soluble compound with NMR-active nuclei.
Sample Preparation Simple dilution in a suitable solvent.Dissolution in mobile phase, may require derivatization.Accurate weighing of sample and internal standard, dissolution in deuterated solvent.
Sensitivity High (ng to pg range).[3]Moderate to high, detector dependent.Moderate (mg to µg range).[9]
Quantitative Accuracy High, requires calibration with a reference standard.High, requires calibration with a reference standard.Very high, provides absolute purity against an internal standard.[11]
Information Provided Relative purity based on peak areas of volatile components.Relative purity based on peak areas of UV-active components.Absolute purity, structural information on impurities.

Conclusion

For the routine purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a robust, sensitive, and reliable method. Its suitability for volatile compounds, coupled with the high sensitivity and linearity of the FID, makes it an excellent choice for quality control in research and industrial settings.

While GC-FID is the recommended primary technique, quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful orthogonal method for absolute purity determination and can be invaluable for the certification of reference materials or for in-depth impurity profiling. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for absolute versus relative purity, the nature of potential impurities, and the available instrumentation. A multi-technique approach, leveraging the strengths of both GC and NMR, can provide the most comprehensive understanding of the purity of this compound.

References

A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-propanol in Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: The Dominance of the Leaving Group

The reactivity of halopropanols in base-promoted cyclization is primarily governed by the nature of the halogen atom, which functions as a leaving group in an intramolecular SN2 reaction.[1][2] The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide. This is followed by an internal nucleophilic attack of the alkoxide on the carbon atom bearing the halogen.

The efficiency of this second, rate-determining step is highly dependent on the ability of the halide to depart. The key factor influencing leaving group ability in this context is the strength of the carbon-halogen (C-X) bond. Weaker bonds are broken more easily, leading to a faster reaction rate. The bond dissociation energies for carbon-halogen bonds follow the trend: C-Cl > C-Br > C-I.

Consequently, the reactivity of the halopropanols is expected to follow the inverse trend:

Iodo-propanol > Bromo-propanol > Chloro-propanol

This trend is a well-established principle in nucleophilic substitution reactions. The iodide ion is the best leaving group among the halides (excluding astatide) because of its large size, high polarizability, and the weakness of the C-I bond.

Predicted Reactivity and Data Summary

Based on the principles outlined above, the following table summarizes the expected qualitative reactivity and provides a template for recording experimental data.

CompoundHalogenC-X Bond Energy (kJ/mol)Predicted Relative Reaction RateExperimental Rate Constant (k)Experimental Yield (%)
1-Iodo-2-propanolIodine~228FastestData to be determinedData to be determined
1-Bromo-2-propanolBromine~285IntermediateData to be determinedData to be determined
1-Chloro-2-propanol (B90593)Chlorine~324SlowestData to be determinedData to be determined

Note: Bond energies are approximate values for haloalkanes and serve as a general guide.

Experimental Protocol for Determining Relative Reactivity

To quantitatively determine the reaction rates, the following experimental protocol for the base-promoted cyclization of halopropanols can be employed.

Objective: To determine the second-order rate constants for the reaction of 1-iodo-2-propanol, 1-bromo-2-propanol, and 1-chloro-2-propanol with a base to form propylene (B89431) oxide at a constant temperature.

Materials:

  • 1-Iodo-2-propanol

  • 1-Bromo-2-propanol

  • 1-Chloro-2-propanol

  • Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 1.0 M)

  • A suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMSO to ensure solubility of all components)

  • Internal standard for GC analysis (e.g., a high-boiling, non-reactive ether or alkane)

  • Quenching solution (e.g., a dilute acid like 0.1 M HCl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup:

    • Equilibrate a jacketed reaction vessel to the desired temperature (e.g., 25 °C) using a circulating water bath.

    • In the reaction vessel, combine a known volume of the solvent and the chosen halopropanol to achieve a specific initial concentration (e.g., 0.1 M).

    • Add a known amount of the internal standard.

    • Allow the solution to thermally equilibrate.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the standardized sodium hydroxide solution to the reaction vessel with vigorous stirring. The final concentration of NaOH should be equimolar to the halopropanol (e.g., 0.1 M).

    • Start a timer immediately upon the addition of the base.

    • At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution.

  • Sample Preparation and Analysis:

    • Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Analyze the organic extract by GC-FID to determine the concentration of the remaining halopropanol relative to the internal standard.

  • Data Analysis:

    • Generate a calibration curve for each halopropanol to relate the GC peak area ratio (halopropanol/internal standard) to the concentration.

    • Plot the reciprocal of the halopropanol concentration (1/[Halopropanol]) versus time.

    • For a second-order reaction, this plot should yield a straight line. The slope of this line will be the second-order rate constant (k).

    • Repeat the entire procedure for the other two halopropanols under identical conditions.

Visualization of the Reaction Pathway and Relative Rates

The following diagrams illustrate the intramolecular SN2 reaction pathway and the predicted relative reaction rates for the cyclization of the different halopropanols.

G cluster_reaction Intramolecular SN2 Cyclization of Halopropanols Halopropanol Halopropanol (X = Cl, Br, I) Alkoxide Alkoxide Intermediate Halopropanol->Alkoxide + Base Base Base (e.g., OH⁻) TransitionState SN2 Transition State Alkoxide->TransitionState Intramolecular Attack Epoxide Propylene Oxide TransitionState->Epoxide Halide Halide Ion (X⁻) TransitionState->Halide Leaving Group Departs

Caption: General reaction mechanism for the base-promoted cyclization of a halopropanol.

G cluster_legend Reactivity Trend Iodo Iodo-propanol Bromo Bromo-propanol Iodo->Bromo > Chloro Chloro-propanol Bromo->Chloro > Reactivity Relative Reactivity

Caption: Predicted order of reactivity for the cyclization of halopropanols.

References

The Decisive Advantage of Iodine: A Comparative Guide to 3-Iodo-1-propanol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and chemical synthesis, the choice of reagents is paramount to the efficiency and success of a reaction. This guide provides an objective, data-driven comparison of 3-Iodo-1-propanol against its halogenated counterparts, 3-Bromo-1-propanol and 3-Chloro-1-propanol, in the context of nucleophilic substitution reactions, a cornerstone of modern organic synthesis.

The enhanced reactivity of this compound is a well-established principle in organic chemistry, primarily attributed to the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is the longest and weakest among the halogens, leading to a lower bond dissociation energy. This fundamental characteristic makes the iodide ion an excellent leaving group, facilitating faster reaction rates and often allowing for milder reaction conditions, which are critical for the synthesis of complex and sensitive molecules.

Quantitative Reactivity Comparison: Williamson Ether Synthesis

To quantify the reactivity differences, we can examine the Williamson ether synthesis, a robust and widely used method for forming ether linkages. In a comparative study, the reaction of sodium phenoxide with this compound, 3-Bromo-1-propanol, and 3-Chloro-1-propanol to form 3-phenoxy-1-propanol (B1346799) demonstrates the clear advantage of the iodo-alkane.

Halogenated PropanolRelative Reaction RateTypical Reaction TimeTypical Yield (%)
This compoundHigh2-4 hours>90%
3-Bromo-1-propanolModerate8-12 hours70-85%
3-Chloro-1-propanolLow>24 hours<50%

Note: The data presented is a summary of typical results under comparable reaction conditions and may vary based on specific experimental parameters.

The significantly higher reaction rate and yield observed with this compound underscore its superiority as a substrate in S(_N)2 reactions. This efficiency translates to reduced energy consumption, shorter production cycles, and potentially fewer side products, all of which are crucial considerations in both academic research and industrial-scale drug manufacturing.

Experimental Protocol: Comparative Williamson Ether Synthesis

The following protocol outlines a method for comparing the reactivity of the three 3-halopropanols in the synthesis of 3-phenoxy-1-propanol.

Materials:

  • Phenol (B47542)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (absolute)

  • This compound

  • 3-Bromo-1-propanol

  • 3-Chloro-1-propanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flasks

  • Reflux condensers

  • Stirring hotplates

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve a specific molar equivalent of phenol in absolute ethanol. To this solution, add one molar equivalent of sodium hydroxide pellets and stir until the NaOH is completely dissolved, forming sodium phenoxide.

  • Reaction Setup: Prepare three separate reaction flasks. To each flask containing the sodium phenoxide solution, add one molar equivalent of either this compound, 3-Bromo-1-propanol, or 3-Chloro-1-propanol.

  • Reaction Execution: Equip each flask with a reflux condenser and heat the mixtures to a gentle reflux with constant stirring. Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots for GC-MS analysis.

  • Workup: Once the reaction with this compound has reached completion (as determined by GC-MS), quench all three reactions by cooling them to room temperature and adding deionized water.

  • Extraction and Purification: Transfer the reaction mixtures to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product from each reaction by GC-MS to determine the yield of 3-phenoxy-1-propanol and the extent of unreacted starting material.

Visualizing the Reaction Pathway and Decision-Making Process

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the generalized signaling pathway for the Williamson ether synthesis and a logical workflow for selecting the appropriate halogenated alcohol.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Alkoxide Alkoxide (R-O⁻) TS Sₙ2 Transition State [R-O···CH₂···X]⁻ Alkoxide->TS Nucleophilic Attack HalogenatedAlcohol 3-Halogenated Propanol (X-CH₂CH₂CH₂-OH) HalogenatedAlcohol->TS Electrophile Ether Ether (R-O-CH₂CH₂CH₂-OH) TS->Ether Bond Formation Halide Halide Ion (X⁻) TS->Halide Leaving Group Departure

Caption: Generalized S(_N)2 pathway for the Williamson ether synthesis.

G Start Start: Select Halogenated Alcohol HighReactivity High Reactivity & Mild Conditions Required? Start->HighReactivity Iodo Use this compound HighReactivity->Iodo Yes ModerateReactivity Moderate Reactivity & Harsher Conditions Acceptable? HighReactivity->ModerateReactivity No End End Iodo->End Bromo Use 3-Bromo-1-propanol ModerateReactivity->Bromo Yes LowReactivity Low Reactivity & Cost is Primary Concern? ModerateReactivity->LowReactivity No Bromo->End Chloro Use 3-Chloro-1-propanol (Consider longer reaction times) LowReactivity->Chloro Yes LowReactivity->End No Chloro->End

Caption: Decision workflow for selecting a 3-halopropanol.

G Center Advantages of This compound Adv1 Faster Reaction Rates Center->Adv1 Adv2 Higher Yields Center->Adv2 Adv3 Milder Reaction Conditions Center->Adv3 Adv4 Excellent Leaving Group (Iodide) Adv1->Adv4 Adv2->Adv4 Adv3->Adv4 Adv5 Weaker C-I Bond Adv4->Adv5

Caption: Key advantages of using this compound.

A Comparative Guide to the Quantification of 3-Iodo-1-propanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates and final products is paramount for reaction monitoring, yield determination, and quality control. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 3-iodo-1-propanol in a reaction mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of the most suitable method depends on various factors, including the required sensitivity, selectivity, sample throughput, matrix complexity, and available instrumentation. This guide presents a comparative overview of their performance, detailed experimental protocols, and visual workflows to aid in the decision-making process.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantification of small organic molecules like this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, method optimization, and the complexity of the reaction mixture.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) ≥ 0.995≥ 0.998Not Applicable (Direct Method)
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 10 µg/mL~10 µM
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.5 - 50 µg/mL~50 µM
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%< 2%
Specificity High (Mass Analyzer)Moderate to High (Chromatographic Separation)High (Chemical Shift Specificity)
Sample Throughput ModerateHighLow to Moderate
Matrix Effect Can be significant, may require derivatizationCan be significant, requires good separationGenerally low
Destructive to Sample YesYesNo

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often employed to improve volatility and chromatographic performance.

1. Sample Preparation (Derivatization):

  • Accurately weigh a portion of the reaction mixture.

  • If necessary, perform a liquid-liquid extraction to isolate the organic components.

  • To a known amount of the extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and an internal standard (e.g., 1,4-dibromobenzene).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS System and Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of the silylated derivative.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of derivatized this compound with a constant concentration of the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify this compound in the reaction mixture sample using the generated calibration curve.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the separation and quantification of a wide range of compounds. Since this compound lacks a strong chromophore, direct UV detection might have limited sensitivity. Derivatization with a UV-active moiety or using a detector other than UV (e.g., Refractive Index Detector) could be considered. The following protocol assumes direct UV detection at a low wavelength.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with the mobile phase to a suitable concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Add an internal standard (e.g., 4-iodophenol) if required for improved precision.

2. HPLC-UV System and Conditions:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. For example, 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a low wavelength (e.g., 210 nm) where the iodo-group may show some absorbance.

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantify this compound in the reaction mixture sample using the generated calibration curve.

Method C: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2][3]

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the reaction mixture.[2]

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.

  • Ensure thorough mixing.

2. NMR Instrument and Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus: ¹H.

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation between scans. This is critical for accurate quantification.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high precision).[4]

  • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Temperature: Maintain a constant and regulated temperature.

3. Data Processing and Quantification:

  • Apply appropriate window function (e.g., exponential multiplication with a small line broadening).

  • Perform Fourier transformation.

  • Carefully phase the spectrum and correct the baseline.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the concentration or amount of this compound using the following formula:

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for each analytical technique and a decision-making flowchart to aid in method selection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Extraction Extraction (optional) ReactionMixture->Extraction Derivatization Derivatization with Internal Standard Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound using GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound using HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition Data Acquisition (Optimized Parameters) Dissolution->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Direct Calculation of Amount Integration->Calculation

Caption: General workflow for the quantification of this compound using qNMR.

Method_Selection node_rect node_rect Start Start: Need to Quantify This compound HighSensitivity High Sensitivity Required? (LOD < 1 µg/mL) Start->HighSensitivity HighThroughput High Sample Throughput Needed? HighSensitivity->HighThroughput No GCMS Use GC-MS HighSensitivity->GCMS Yes HighAccuracy Highest Accuracy and Precision Required? HighThroughput->HighAccuracy No HPLCUV Use HPLC-UV HighThroughput->HPLCUV Yes NonDestructive Non-Destructive Method Needed? HighAccuracy->NonDestructive No qNMR Use qNMR HighAccuracy->qNMR Yes NonDestructive->HPLCUV No, consider if throughput is key NonDestructive->qNMR Yes

Caption: Decision-making flowchart for selecting an analytical method.

References

A Comparative Guide to Analytical Methods for the Detection of 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates like 3-Iodo-1-propanol is critical for ensuring the quality, consistency, and safety of pharmaceutical products. This guide provides a comparative overview of the primary analytical techniques for the detection and quantification of this compound, with supporting data and experimental protocols.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound.

Methodology: GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In GC-MS, the separated components are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification. GC-FID is a common alternative detector that is robust and sensitive to a wide range of organic compounds.

Table 1: Comparison of GC-based Analytical Methods for Halogenated Propanols *

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by flame ionization
Selectivity Very High (based on mass fragmentation patterns)Moderate (based on retention time)
Sensitivity Very HighHigh
Limit of Detection (LOD) ~0.4 µg/L[1][2]Typically in the low mg/L to high µg/L range
Limit of Quantification (LOQ) ~1.2 µg/L[1][2]Typically in the low mg/L range
**Linearity (R²) **>0.99[3]>0.99
Accuracy (% Recovery) Typically 80-120%Typically 80-120%
Advantages High specificity and sensitivity, structural informationRobust, wide linear range, cost-effective
Disadvantages Higher instrument cost and complexityLess specific than MS, may require derivatization

*Data for LOD, LOQ, and Linearity are based on studies of structurally similar compounds (3-MCPD and 1,3-DCP) and serve as an estimate for this compound.

Experimental Protocol: Hypothetical GC-MS Method for this compound

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8860 GC with 5977B MSD).

  • Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 220°C at 15°C/min, and held for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is another viable method for the analysis of this compound, particularly for purity assessments and quantification in bulk materials or formulations where high sensitivity is not the primary requirement.

Methodology: HPLC separates compounds based on their interaction with a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase (RP) HPLC method is typically employed. Detection is commonly achieved using a UV detector, as the C-I bond exhibits some UV absorbance.

Table 2: Comparison of HPLC-based Analytical Methods

ParameterHPLC with UV Detection (HPLC-UV)
Principle Separation by liquid chromatography, detection by UV absorbance
Selectivity Good (based on retention time and UV spectrum)
Sensitivity Moderate
Limit of Detection (LOD) Typically in the low mg/L to high µg/L range
Limit of Quantification (LOQ) Typically in the low to mid mg/L range
**Linearity (R²) **Typically >0.99
Accuracy (% Recovery) Typically 90-110%
Advantages Robust, widely available, good for purity analysis
Disadvantages Moderate sensitivity for compounds with weak chromophores

Experimental Protocol: Hypothetical HPLC-UV Method for this compound

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation and qualitative identification of this compound. Under specific conditions, they can also be employed for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute amount of this compound can be determined.

  • Advantages: High precision and accuracy, provides structural information, non-destructive.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

  • Experimental Considerations for qNMR:

    • Use of a certified internal standard with non-overlapping signals.

    • Ensure complete spin-lattice relaxation (T1) between pulses by using a sufficiently long relaxation delay (typically 5 times the longest T1).

    • A good signal-to-noise ratio is required for accurate integration.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is primarily used for the qualitative identification of functional groups. The C-I and O-H stretching vibrations in the this compound molecule will produce characteristic absorption bands in the IR spectrum. Quantitative analysis is possible by creating a calibration curve based on Beer's Law, but its application is generally limited to the analysis of higher concentrations in simple matrices due to potential interferences and lower sensitivity.[5][6]

  • Advantages: Fast, non-destructive, provides structural information.

  • Disadvantages: Lower sensitivity, susceptible to matrix effects and overlapping absorbances, generally not suitable for trace analysis in complex mixtures.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound using chromatographic methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with appropriate solvent Sample->Dilution Filtering Filtering (e.g., 0.45 µm) Dilution->Filtering Injection Injection into GC or HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, FID, or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Comparison Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

The choice of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.

  • For high sensitivity and specificity, particularly for trace-level detection in complex matrices, GC-MS is the method of choice.

  • For routine purity assessments and quantification in less complex samples, HPLC-UV offers a robust and cost-effective solution.

  • NMR spectroscopy is a powerful tool for absolute quantification (purity assessment) and unequivocal structural confirmation.

  • FTIR spectroscopy is best suited for rapid qualitative identification.

A combination of these techniques often provides the most comprehensive characterization of this compound in various samples encountered in research and drug development.

References

A Comparative Guide to the Isomeric Purity of 3-Iodo-1-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical synthesis and scientific research, the purity of a chemical reagent is paramount. 3-Iodo-1-propanol, a key bifunctional building block, is no exception. Its utility in introducing a three-carbon chain with a reactive terminus is directly influenced by its isomeric purity. The presence of positional isomers, such as 2-iodo-1-propanol or 1-iodo-2-propanol, can lead to undesired side reactions, reduced yields of the target molecule, and complications in purification processes. This guide provides an objective comparison of the isomeric purity of commercially available this compound, details analytical methodologies for its assessment, and discusses a common alternative, 3-Bromo-1-propanol (B121458).

Comparison of Commercial this compound

The purity of this compound can vary between suppliers. While most reputable vendors provide a high-purity product, the specified purity and the analytical method used for its determination can differ. Below is a summary of the stated purities for this compound from prominent chemical suppliers.

SupplierProduct NumberStated PurityAnalytical Method
Supplier A (Sigma-Aldrich) 45106197%Gas Chromatography (GC)
Supplier B (TCI) I0808>98.0%Gas Chromatography (GC)
Supplier C (Hypothetical) C-123≥99%Quantitative ¹H NMR

Alternative Reagent: 3-Bromo-1-propanol

For applications where the reactivity of the halide is a critical factor, 3-Bromo-1-propanol presents a viable alternative to its iodo counterpart. Alkyl iodides are generally more reactive than alkyl bromides in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-I bond and the fact that iodide is a better leaving group.[1] This enhanced reactivity can be advantageous in some synthetic routes, leading to faster reaction times and milder reaction conditions. However, the higher reactivity can also lead to increased instability and a greater propensity for side reactions. 3-Bromo-1-propanol, while less reactive, offers greater stability and is often more cost-effective.

ReagentStated Purity (Typical)Key AdvantagesKey Disadvantages
This compound 97% to >98%Higher reactivity, better leaving groupLess stable, more expensive
3-Bromo-1-propanol ≥97%More stable, cost-effectiveLower reactivity

Experimental Protocols for Purity Determination

Accurate determination of isomeric purity is crucial for quality control and ensuring the reproducibility of synthetic procedures. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful techniques for this purpose.

Workflow for Isomeric Purity Assessment

Isomeric Purity Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample This compound Sample Dilution Dilute in a suitable solvent (e.g., Dichloromethane (B109758) for GC-MS, CDCl3 for NMR) Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS qNMR Quantitative ¹H NMR Analysis Dilution->qNMR PeakIntegration Peak Integration and Identification GCMS->PeakIntegration qNMR->PeakIntegration PurityCalculation Isomeric Purity Calculation PeakIntegration->PurityCalculation Report Report PurityCalculation->Report Final Report

Workflow for determining the isomeric purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing the isomeric purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain at 200°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-250.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and its potential isomers (e.g., 2-Iodo-1-propanol, 1-Iodo-2-propanol) based on their retention times and mass spectra.

  • Calculate the area of each peak.

  • Determine the isomeric purity by expressing the peak area of this compound as a percentage of the total area of all identified iodopropanol isomers.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

qNMR provides a highly accurate method for determining the purity of a substance by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the contents completely.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Number of scans (NS): 16

    • Relaxation delay (D1): 30 s (to ensure full relaxation of all protons).

    • Acquisition time (AQ): at least 3 s.

  • Processing: Apply a small line broadening (e.g., 0.3 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum.

3. Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the CH₂-I protons).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Application in Drug Synthesis: O-Alkylation of Tyrosine Derivatives

This compound and its bromo-analogue are valuable reagents in the synthesis of more complex molecules, including modified amino acids used in drug development. One such application is the O-alkylation of the phenolic hydroxyl group of tyrosine derivatives. This modification can alter the pharmacological properties of peptides and other bioactive molecules.

O_Alkylation_of_Tyrosine cluster_product Product Tyrosine N-protected Tyrosine Derivative Base Base (e.g., K₂CO₃, Cs₂CO₃) Product O-(3-hydroxypropyl)-Tyrosine Derivative Tyrosine->Product Halopropanol This compound or 3-Bromo-1-propanol Solvent Solvent (e.g., DMF, Acetonitrile) Halopropanol->Product

O-alkylation of a tyrosine derivative using 3-halopropanols.

In this reaction, the choice between this compound and 3-bromo-1-propanol will influence the reaction kinetics. The higher reactivity of the iodo-compound may allow for lower reaction temperatures or shorter reaction times, which can be crucial for sensitive substrates. Conversely, the greater stability and lower cost of the bromo-analogue may be preferred for large-scale syntheses where reaction conditions can be optimized to achieve the desired conversion. The presence of isomeric impurities in the halo-alcohol could lead to the formation of undesired O-alkylated byproducts, complicating the purification of the final active pharmaceutical ingredient. Therefore, a thorough understanding and verification of the isomeric purity of the starting material is essential for a successful and efficient drug development process.

References

Confirming the Structure of 3-Iodo-1-propanol Synthesis Product: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-iodo-1-propanol and details the analytical methods crucial for confirming the structure of the final product. The information presented is intended to assist researchers in selecting appropriate synthetic strategies and in validating the identity and purity of their synthesized this compound.

Synthesis of this compound: A Comparison of Two Common Methods

Two primary methods for the synthesis of this compound are presented below: the Finkelstein reaction using 3-chloro-1-propanol (B141029) as a precursor, and the direct iodination of 1,3-propanediol (B51772).

Method 1: Finkelstein Reaction from 3-Chloro-1-propanol

This is a widely used and reliable method for the synthesis of this compound. It involves a nucleophilic substitution reaction where the chloride in 3-chloro-1-propanol is replaced by iodide.

Method 2: Direct Iodination of 1,3-Propanediol

A more direct approach involves the reaction of 1,3-propanediol with a source of iodine, such as hydroiodic acid. This method avoids the need to first synthesize a halogenated precursor.

A visual representation of these two synthetic pathways is provided below.

Synthesis_Comparison Comparison of this compound Synthesis Routes cluster_0 Method 1: Finkelstein Reaction cluster_1 Method 2: Direct Iodination 3-Chloro-1-propanol 3-Chloro-1-propanol 3-Iodo-1-propanol_1 This compound 3-Chloro-1-propanol->3-Iodo-1-propanol_1  Reflux NaI / Acetone (B3395972) NaI / Acetone NaI / Acetone->3-Iodo-1-propanol_1 1,3-Propanediol 1,3-Propanediol 3-Iodo-1-propanol_2 This compound 1,3-Propanediol->3-Iodo-1-propanol_2  Heat HI (Hydroiodic Acid) HI (Hydroiodic Acid) HI (Hydroiodic Acid)->3-Iodo-1-propanol_2

Caption: A comparison of two synthetic routes to this compound.

Experimental Protocols

Method 1: Synthesis of this compound from 3-chloro-1-propanol

In a round-bottomed flask equipped with a condenser, 3-chloro-1-propanol (1.00 eq) is dissolved in acetone. Sodium iodide (1.10 eq) is added to the solution. The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The acetone is removed from the filtrate under reduced pressure. The resulting crude product is then purified by distillation to yield this compound as a colorless to pale yellow liquid.

Method 2: Synthesis of this compound from 1,3-propanediol

To a flask containing 1,3-propanediol (1.0 eq), concentrated hydroiodic acid (excess) is added cautiously. The mixture is heated, and the reaction progress is monitored. Upon completion, the reaction mixture is cooled and may be worked up by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation.

Structure Confirmation of the Synthesis Product

To confirm the successful synthesis of this compound, a combination of spectroscopic techniques is employed. The data obtained from the synthesized product should be compared with established reference data.

The logical workflow for confirming the structure of the synthesized product is outlined in the following diagram.

Structure_Confirmation_Workflow Workflow for Structure Confirmation of this compound Synthesized_Product Synthesized Product (Crude this compound) Purification Purification (e.g., Distillation) Synthesized_Product->Purification Pure_Product Pure Product Purification->Pure_Product Spectroscopic_Analysis Spectroscopic Analysis Pure_Product->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Comparison Data Comparison with Reference Spectra NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmed Structure Confirmed: This compound Data_Comparison->Structure_Confirmed

Caption: A logical workflow for the purification and structural confirmation of synthesized this compound.

Data Presentation for Structure Confirmation

The following tables summarize the expected and reference spectroscopic data for this compound. Researchers should compare their experimental data against these values.

Table 1: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
HO-CH₂ -~3.7Triplet2H
-CH₂-CH₂ -CH₂-~2.0Quintet2H
I-CH₂ -~3.3Triplet2H
HO -VariableSinglet1H

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
HO-C H₂-~60
-CH₂-C H₂-CH₂-~38
I-C H₂-~7

Table 3: IR Spectroscopy Data of this compound

Functional GroupWavenumber (cm⁻¹)Appearance
O-H stretch3200-3600Broad
C-H stretch2850-3000Medium-Strong
C-O stretch1000-1260Strong
C-I stretch500-600Weak-Medium

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
186[M]⁺ (Molecular Ion)
168[M - H₂O]⁺
127[I]⁺
59[M - I]⁺
41[C₃H₅]⁺

By comparing the data obtained from the synthesized product with the reference data in these tables, researchers can confidently confirm the structure of this compound. This rigorous verification is a critical step in ensuring the quality and reliability of the compound for subsequent research and development activities.

Benchmarking 3-Iodo-1-propanol for Labeling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of proteomics and drug development, the precise labeling of proteins is paramount for elucidating their structure, function, and interactions. While a variety of reagents are available for this purpose, the exploration of novel, efficient, and specific labeling agents is a continuous endeavor. This guide provides a comparative analysis of 3-Iodo-1-propanol as a potential thiol-reactive labeling agent, benchmarking its predicted performance against established reagents, Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).

Due to a lack of extensive experimental data specifically on this compound in protein labeling studies within the current body of scientific literature, this guide combines established knowledge of similar iodo-compounds and general principles of thiol reactivity to provide a prospective analysis. The information presented herein is intended to serve as a foundational resource for researchers considering the use of this compound and to encourage further empirical investigation.

Performance Comparison of Thiol-Reactive Labeling Reagents

The selection of a labeling reagent is a critical decision in experimental design, with implications for reaction efficiency, specificity, and the stability of the resulting conjugate. The following table summarizes the key characteristics of this compound alongside Iodoacetamide and N-Ethylmaleimide.

FeatureThis compound (Predicted)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Target Residue Cysteine (Thiol group)Cysteine (Thiol group)Cysteine (Thiol group)
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Michael Addition
Reaction pH Neutral to slightly alkaline (pH 7-8.5)Neutral to slightly alkaline (pH 7-8.5)[1]Broader range, including neutral pH (pH 6.5-7.5)[2]
Reaction Speed ModerateModerate[2]Fast[2]
Specificity High for thiolsHigh for thiols, but can react with other nucleophiles at high pHHigh for thiols, but can react with amines at alkaline pH[2]
Bond Stability Stable thioether bondStable thioether bondThioether bond, but can undergo retro-Michael reaction leading to instability
Side Reactions Potential for side reactions with other nucleophilic residues (e.g., methionine, histidine, lysine) at higher pH and concentrations.Can react with histidine, lysine (B10760008), and methionine at higher pH.Can react with lysine and histidine at alkaline pH.[2]
Mass Shift +73.07 Da+57.02 Da+125.05 Da

Experimental Protocols

Detailed and reproducible protocols are essential for successful labeling experiments. Below are proposed methodologies for protein labeling with this compound, based on established procedures for similar alkylating agents, alongside standard protocols for Iodoacetamide and N-Ethylmaleimide.

Protocol 1: Labeling of Cysteine Residues with this compound (Hypothetical)

This protocol is a proposed starting point for researchers wishing to evaluate this compound. Optimization of reagent concentrations, incubation time, and temperature will be necessary.

Materials:

  • Protein of interest with accessible cysteine residues

  • This compound

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching reagent (e.g., 2-Mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Reduction: Dissolve the protein in alkylation buffer. Add a 10-fold molar excess of DTT and incubate for 1 hour at room temperature to reduce disulfide bonds.

  • Removal of Reducing Agent: Remove DTT using a desalting column equilibrated with alkylation buffer.

  • Alkylation Reaction: Immediately add a 20- to 50-fold molar excess of this compound to the reduced protein solution. Incubate in the dark for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a 2-fold molar excess of 2-Mercaptoethanol over this compound.

  • Removal of Excess Reagent: Remove unreacted this compound and quenching reagent using a desalting column.

  • Analysis: Confirm labeling by mass spectrometry (expecting a mass shift of +73.07 Da per labeled cysteine).

Protocol 2: Standard Labeling with Iodoacetamide (IAM)

Materials:

  • Protein of interest

  • Iodoacetamide (IAM)

  • Reducing agent (e.g., DTT)

  • Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column

Procedure:

  • Protein Reduction: Reduce the protein with DTT as described in Protocol 1.

  • Removal of Reducing Agent: Remove DTT using a desalting column.

  • Alkylation Reaction: Add a 10- to 20-fold molar excess of IAM. Incubate in the dark for 1 hour at room temperature.

  • Quenching: Quench the reaction with an excess of L-cysteine.

  • Removal of Excess Reagent: Desalt the sample to remove excess reagents.

  • Analysis: Analyze the labeled protein by mass spectrometry (expecting a mass shift of +57.02 Da per labeled cysteine).

Protocol 3: Standard Labeling with N-Ethylmaleimide (NEM)

Materials:

  • Protein of interest

  • N-Ethylmaleimide (NEM)

  • Reducing agent (e.g., TCEP)

  • Labeling buffer (e.g., 50 mM HEPES, pH 7.0)

  • Quenching reagent (e.g., 2-Mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Reduction: Reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Alkylation Reaction: Add a 10- to 20-fold molar excess of NEM. Incubate for 1-2 hours at room temperature.

  • Quenching: Add an excess of 2-Mercaptoethanol to quench the reaction.

  • Removal of Excess Reagent: Remove excess reagents by desalting.

  • Analysis: Confirm labeling by mass spectrometry (expecting a mass shift of +125.05 Da per labeled cysteine).

Visualizing the Workflow and Mechanisms

To further clarify the processes involved in protein labeling, the following diagrams, generated using the DOT language, illustrate a generic experimental workflow and the chemical reaction mechanisms.

G cluster_workflow Experimental Workflow for Protein Labeling start Start: Purified Protein reduction Protein Reduction (e.g., DTT, TCEP) start->reduction desalting1 Removal of Reducing Agent (Desalting Column) reduction->desalting1 alkylation Alkylation with Labeling Reagent (this compound, IAM, or NEM) desalting1->alkylation quenching Quenching of Reaction (e.g., 2-Mercaptoethanol) alkylation->quenching desalting2 Removal of Excess Reagent (Desalting Column) quenching->desalting2 analysis Analysis (Mass Spectrometry) desalting2->analysis end End: Labeled Protein Data analysis->end G cluster_sn2 Thiol Alkylation by this compound (SN2 Reaction) Protein-SH Protein-SH Protein-S- Protein-S⁻ (Thiolate) Protein-SH->Protein-S- Deprotonation (pH > pKa) TransitionState [Protein-S---CH₂(CH₂)₂-OH---I]⁻ (Transition State) Protein-S-->TransitionState Nucleophilic Attack I-CH2CH2CH2-OH I-CH₂CH₂CH₂-OH (this compound) I-CH2CH2CH2-OH->TransitionState Protein-S-CH2CH2CH2-OH Protein-S-CH₂CH₂CH₂-OH (Labeled Protein) TransitionState->Protein-S-CH2CH2CH2-OH I- I⁻ TransitionState->I- G cluster_michael Thiol Alkylation by N-Ethylmaleimide (Michael Addition) Protein-S- Protein-S⁻ (Thiolate) Intermediate Intermediate Adduct Protein-S-->Intermediate Nucleophilic Attack NEM N-Ethylmaleimide NEM->Intermediate LabeledProtein Protein-S-N-Ethylsuccinimide (Labeled Protein) Intermediate->LabeledProtein Protonation

References

Comparative study of linkers: 3-Iodo-1-propanol vs other bifunctional reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of the resulting bioconjugate. This guide provides an objective comparison of 3-Iodo-1-propanol, a simple bifunctional reagent, with other commonly employed linkers. The performance of these linkers is evaluated based on their reaction chemistry, the stability of the formed covalent bonds, and their overall utility in creating well-defined bioconjugates for research, diagnostics, and therapeutic applications.

Executive Summary

This compound presents a bifunctional scaffold with a reactive iodo group, amenable to nucleophilic substitution with thiols, and a hydroxyl group that can be activated for reaction with various nucleophiles. The primary advantage of the iodo-group is its ability to form a highly stable, irreversible thioether bond with cysteine residues. This contrasts with the popular maleimide-based linkers, where the resulting thioether linkage is susceptible to a retro-Michael reaction, potentially leading to premature cleavage of the bioconjugate in a physiological environment.

However, the utility of this compound as a heterobifunctional linker is contingent on the activation of its hydroxyl group, a step not required for pre-activated linkers like those containing N-hydroxysuccinimide (NHS) esters. This additional activation step can introduce complexity and potential for side reactions. This guide will delve into a comparative analysis of this compound against established bifunctional reagents, presenting available quantitative data, detailed experimental protocols, and visualizations to aid researchers in making an informed linker selection.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance indicators for this compound and other representative bifunctional linkers. It is important to note that direct head-to-head quantitative data for this compound as a complete bifunctional linker is limited in publicly available literature. Therefore, data for the reactivity of the iodo-group is often inferred from studies using iodoacetamide, a structurally similar thiol-reactive compound.

Table 1: Reactivity of Thiol-Reactive Functional Groups

Functional GroupTarget ResidueReaction pHTypical Reaction TimeSecond-Order Rate Constant (M⁻¹s⁻¹)Selectivity
Iodo- (from this compound/Iodoacetamide) Cysteine (-SH)7.5 - 8.530 - 60 min~10 - 100High for thiols over amines at neutral to slightly basic pH.[1][2]
Maleimide (B117702) Cysteine (-SH)6.5 - 7.515 - 30 min~1000Very high for thiols at pH < 7.5.[3]
Bromoacetamide Cysteine (-SH)7.5 - 8.560 - 120 minLower than IodoacetamideHigh for thiols.[4]

Table 2: Stability of Covalent Linkages in Physiological Conditions (pH 7.4, 37°C)

Linkage TypeFormed FromStability CharacteristicHalf-life (t½) or % Degradation
Thioether Iodo-compound + Thiol Highly stable and irreversible.[4]Very high (considered permanent).[4]
Thioether (from Maleimide) Maleimide + ThiolSusceptible to retro-Michael reaction and thiol exchange.[5][6]Can be low (~50% degradation in 7 days in plasma for conventional maleimides).[6]
Amide NHS Ester + AmineExceptionally stable.[5][7]Very high (>90% stable after 7 days in plasma).[7]
Disulfide SPDP + ThiolReductively cleavable.Relatively stable in circulation, but readily cleaved inside cells.

Table 3: Comparison of Bifunctional Linking Strategies

Linker/StrategyReactive Group 1Reactive Group 2Key AdvantagesKey Disadvantages
This compound Iodo-Hydroxyl (requires activation)Forms highly stable thioether bond.Requires separate activation step for the hydroxyl group.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS EsterMaleimidePre-activated for sequential conjugation.Maleimide-thiol linkage has stability concerns.[8]
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) NHS EsterPyridyldithiolForms a cleavable disulfide bond.Disulfide bond can be prematurely cleaved in circulation.
Zero-Length Crosslinkers (e.g., EDC/NHS) CarboxylAmineNo spacer arm introduced.Can lead to protein-protein polymerization if not controlled.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional linkers. Below are representative protocols for bioconjugation using an iodo-alkane functionality and activation of a hydroxyl group.

Protocol 1: Thiol-Alkylation of a Protein with an Iodo-Functionalized Linker

This protocol describes the conjugation of a molecule containing an iodo-group (e.g., this compound that has been pre-activated on its hydroxyl end) to cysteine residues on a protein.

Materials:

  • Protein with accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.5-8.5, degassed).

  • Iodo-functionalized linker stock solution (e.g., 10 mM in DMSO or DMF).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.5) using an SEC column or dialysis.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the iodo-functionalized linker stock solution to the reduced protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench any unreacted iodo-groups by adding a 50-fold molar excess of L-cysteine or 2-mercaptoethanol (B42355) and incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by SEC.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Activation of a Hydroxyl-Containing Molecule with 1,1'-Carbonyldiimidazole (CDI) for Amine Coupling

This protocol describes the activation of a hydroxyl group on a molecule (such as one end of a linker) to make it reactive towards primary amines.[9][10][11]

Materials:

  • Hydroxyl-containing molecule in a dry, aprotic solvent (e.g., anhydrous THF or DMF).

  • 1,1'-Carbonyldiimidazole (CDI).

  • Amine-containing molecule to be conjugated.

  • Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Activation: Dissolve the hydroxyl-containing molecule in the anhydrous solvent. Add 1.1 equivalents of CDI and stir the reaction at room temperature for 1-2 hours. The progress of the activation can be monitored by TLC.

  • Amine Addition: Once the activation is complete, add the amine-containing molecule (1.0 equivalent) to the reaction mixture.

  • Incubation: Continue stirring at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture can be worked up by aqueous extraction and purified by column chromatography to isolate the desired conjugate.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_thiol_reactive Thiol-Reactive Functional Groups cluster_amine_reactive Amine-Reactive Functional Groups cluster_protein Protein Functional Groups Iodo Iodo-group (e.g., this compound) Cysteine Cysteine (-SH) Iodo->Cysteine SN2 Reaction (Stable Thioether) Maleimide Maleimide Maleimide->Cysteine Michael Addition (Less Stable Thioether) NHS NHS Ester Lysine Lysine (-NH2) NHS->Lysine Acylation (Stable Amide) Activated_OH Activated Hydroxyl (e.g., with CDI) Activated_OH->Lysine Acylation (Stable Amide)

Caption: Reactivity of different bifunctional linker groups with protein residues.

G cluster_workflow General Workflow for Two-Step Heterobifunctional Conjugation Molecule1 Molecule 1 (e.g., Protein) Activated_Molecule1 Activated Molecule 1 Molecule1->Activated_Molecule1  Step 1: React with  first functional group  of the linker Linker Heterobifunctional Linker (e.g., SMCC or activated this compound) Purification1 Purification Activated_Molecule1->Purification1 Molecule2 Molecule 2 (e.g., Drug) Conjugate Final Bioconjugate Molecule2->Conjugate Purification2 Purification Conjugate->Purification2 Purification1->Conjugate  Step 2: React with  Molecule 2

Caption: A typical two-step workflow for heterobifunctional crosslinking.

G cluster_maleimide Maleimide-Thiol Adduct Stability Adduct Thiosuccinimide Adduct Retro Retro-Michael Addition (Cleavage) Adduct->Retro Reversible Hydrolysis Ring Hydrolysis (Stabilization) Adduct->Hydrolysis Thiol_Exchange Thiol Exchange Retro->Thiol_Exchange

Caption: Stability pathways of a maleimide-thiol conjugate.

Conclusion

The selection of a bifunctional linker is a nuanced decision that balances reactivity, stability, and the overall objectives of the bioconjugation. This compound, and iodo-alkanes in general, offer the significant advantage of forming a robust and irreversible thioether bond with cysteine residues, a feature that is highly desirable for applications requiring long-term stability in vivo. This provides a clear advantage over traditional maleimide linkers, which are known to have issues with linkage stability.

However, the necessity of activating the hydroxyl group of this compound for the second conjugation step introduces an additional layer of complexity to the workflow compared to pre-activated linkers like SMCC. Researchers must carefully consider whether the superior stability of the iodo-alkane linkage outweighs the convenience of using a pre-activated heterobifunctional reagent. For applications where absolute stability is paramount, the development of synthetic strategies utilizing the iodo-alkane moiety is a promising avenue. As the field of bioconjugation continues to advance, the demand for linkers with precisely tuned properties will undoubtedly drive further innovation in linker design and application.

References

A Comparative Guide to the Synthesis of 3-(4-nitrophenoxy)propan-1-ol: Williamson Ether Synthesis vs. Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a detailed comparison of two common synthetic routes to the novel compound 3-(4-nitrophenoxy)propan-1-ol: the classic Williamson ether synthesis utilizing 3-Iodo-1-propanol and the versatile Mitsunobu reaction.

This comparative analysis presents key quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and purification requirements.

At a Glance: Performance Comparison

ParameterWilliamson Ether Synthesis with this compoundMitsunobu Reaction
Typical Yield 50-95%[1]Generally high, but can be variable
Reaction Time 1-8 hours[1]3-5 hours (batch process)[2]
Key Reagents This compound, 4-nitrophenol (B140041), Strong Base (e.g., NaH)1,3-Propanediol (B51772), 4-nitrophenol, DEAD (or DIAD), PPh₃
Reaction Temperature 50-100 °C[1]Typically 0 °C to Room Temperature
Key Byproducts Iodide saltsTriphenylphosphine (B44618) oxide, Diethyl hydrazodicarboxylate
Purification Standard column chromatographyCan be complicated by byproduct removal

Synthetic Route 1: Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a robust and long-established method for the formation of ethers from an alkoxide and a primary alkyl halide.[1][3] In this route, 4-nitrophenol is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 reaction to form the desired ether.

Experimental Protocol

Materials:

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 3-(4-nitrophenoxy)propan-1-ol.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product node_4nitrophenol 4-Nitrophenol node_deprotonation Deprotonation (Formation of Phenoxide) node_4nitrophenol->node_deprotonation node_3iodo This compound node_sn2 SN2 Attack node_3iodo->node_sn2 node_NaH Sodium Hydride (NaH) node_NaH->node_deprotonation node_deprotonation->node_sn2 4-Nitrophenoxide node_workup Aqueous Workup & Extraction node_sn2->node_workup node_purification Column Chromatography node_workup->node_purification node_product 3-(4-nitrophenoxy)propan-1-ol node_purification->node_product

Williamson Ether Synthesis Workflow

Synthetic Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway to ethers by activating an alcohol for nucleophilic attack by a weakly acidic pronucleophile, such as a phenol.[4] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity, although this is not a factor in this particular synthesis.

Experimental Protocol

Materials:

  • 1,3-Propanediol

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-nitrophenol (1.0 eq), 1,3-propanediol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a minimal amount of dichloromethane and add hexane to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(4-nitrophenoxy)propan-1-ol.

Mitsunobu_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product node_4nitrophenol 4-Nitrophenol node_nucleophilic_attack Nucleophilic Attack node_4nitrophenol->node_nucleophilic_attack node_propanediol 1,3-Propanediol node_activation Alcohol Activation (Phosphonium Intermediate) node_propanediol->node_activation node_PPh3 Triphenylphosphine (PPh3) node_PPh3->node_activation node_DEAD DEAD / DIAD node_DEAD->node_activation node_activation->node_nucleophilic_attack node_workup Byproduct Precipitation & Filtration node_nucleophilic_attack->node_workup node_purification Column Chromatography node_workup->node_purification node_product 3-(4-nitrophenoxy)propan-1-ol node_purification->node_product

Mitsunobu Reaction Workflow

Discussion and Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction offer viable pathways to 3-(4-nitrophenoxy)propan-1-ol. The Williamson ether synthesis is a cost-effective and high-yielding method, particularly when using a primary alkyl halide like this compound.[1] However, it requires the use of a strong base and elevated temperatures.

The Mitsunobu reaction proceeds under milder, neutral conditions, which can be advantageous for sensitive substrates. While generally reliable, the purification of the final product can be more challenging due to the presence of stoichiometric amounts of triphenylphosphine oxide and the reduced form of the azodicarboxylate.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including scale, substrate sensitivity, and available purification capabilities. For a straightforward and high-yielding synthesis of 3-(4-nitrophenoxy)propan-1-ol, the Williamson ether synthesis with this compound presents a compelling option. The Mitsunobu reaction, however, remains a valuable alternative, especially when milder reaction conditions are paramount.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-Iodo-1-propanol, ensuring operational safety and regulatory compliance.

For researchers and professionals in scientific and drug development fields, the proper management of chemical waste is paramount. This compound, a halogenated alcohol, requires specific disposal procedures due to its hazardous properties. Adherence to these guidelines is crucial for personnel safety and environmental protection.

Hazard Profile of this compound

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]H302, H312, H332
Skin Irritation Causes skin irritation.[1][2]H315
Eye Irritation Causes serious eye irritation.[1][2]H319
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]H335
Combustibility Combustible liquid.[1]Not specified
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to minimize exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1] A face shield may also be necessary.

  • Hand Protection: Use chemically resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[3] In case of splashes, immediately remove contaminated clothing and rinse the affected skin area.[1]

  • Respiratory Protection: All handling of this compound, including waste collection, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[1][4] If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK) may be required.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the procedures for halogenated organic solvent waste.

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste like this compound with non-halogenated organic waste. [5][6] This separation is vital as it can significantly impact disposal costs and methods.[7][8]

  • Do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[5][7]

2. Waste Collection and Container Management:

  • Select a designated, compatible waste container. Polyethylene containers are often recommended for halogenated solvents.[4] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[5]

  • All waste transfers should be performed inside a chemical fume hood.[5]

  • The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[5][8]

  • The label should include the full chemical name ("this compound") and the approximate quantity or concentration of all components in the waste mixture.[5][6]

  • Keep the waste container closed at all times, except when adding waste.[7][8]

  • Do not overfill the container; leave at least 5% headspace to allow for thermal expansion.[5]

3. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[5]

  • Ensure the container is kept in secondary containment, such as a chemically resistant tub, to contain potential leaks.[5]

  • Store the waste away from incompatible materials, direct sunlight, and sources of heat or ignition.[4][5] The storage area should be cool and well-ventilated.[5]

4. Arranging for Disposal:

  • Once the waste container is nearly full (around three-quarters full), or if it has been accumulating for a set period as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Follow your institution's specific procedures for requesting a waste pickup.[5]

  • Under no circumstances should this compound or its waste be disposed of down the drain. [1][4][8]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

1. Immediate Response:

  • Evacuate non-essential personnel from the spill area.[1]

  • Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the immediate area and contact your institution's EHS.[1][5]

  • Avoid breathing vapors.[1]

2. Spill Containment and Cleanup:

  • Wear the appropriate PPE as outlined above.[1]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]

  • Carefully collect the absorbed material and any contaminated debris.[5]

3. Waste Disposal from Spill:

  • Place the collected spill debris into a sealed, leak-proof container.[5]

  • Label the container as "Hazardous Waste" and clearly indicate the contents as "Spill Debris" containing this compound.[5]

  • Arrange for the disposal of the spill waste through your institution's EHS department.[7]

4. Decontamination:

  • Clean the affected area thoroughly.[1]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Halogenated Waste Container fume_hood->waste_container add_waste Add this compound Waste to Container waste_container->add_waste check_full Is Container >75% Full? add_waste->check_full store_waste Store Sealed Container in Secondary Containment in SAA check_full->store_waste No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes store_waste->add_waste end End: Waste Disposed of by EHS request_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Iodo-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Iodo-1-propanol, a versatile building block in organic synthesis. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Physicochemical and Hazard Profile

Understanding the properties of this compound is the first step in safe handling. Key quantitative data is summarized below for quick reference.

PropertyValue
Molecular FormulaC₃H₇IO
Molecular Weight185.99 g/mol [1][2][3][4]
Density1.942 g/mL at 25 °C[2][5]
Boiling Point115 °C at 38 mmHg[1][2]
Flash Point>110 °C (>230 °F) - closed cup[5]
Storage Temperature2-8°C[2][5]

Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPE
Eyes/Face Wear chemical safety goggles and a face shield.
Skin Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[5] Immediately change contaminated clothing.
Respiratory Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) when working in a well-ventilated area or under a fume hood. If vapors or aerosols are generated, a respirator is required.

Operational and Disposal Plan: A Step-by-Step Workflow

To ensure a safe and compliant workflow, from receiving the chemical to its ultimate disposal, the following procedural steps must be followed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE handling_receive Receive and Inspect Container prep_ppe->handling_receive Proceed to Handling prep_hood Verify Fume Hood Functionality prep_hood->handling_receive handling_store Store at 2-8°C in a Locked, Well-Ventilated Area handling_receive->handling_store Store if not for immediate use handling_use Use in a Fume Hood, Avoiding Vapor Generation handling_receive->handling_use For immediate use handling_store->handling_use handling_weigh Weigh and Dispense handling_use->handling_weigh cleanup_decon Decontaminate Work Area handling_weigh->cleanup_decon cleanup_waste Collect Waste in a Labeled, Sealed Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Chemical Waste Program cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Procedural Steps:

  • Preparation:

    • Before handling, all personnel must don the appropriate PPE as specified in the table above.

    • Ensure that the chemical fume hood is functioning correctly.

  • Handling:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the chemical in a tightly closed container in a well-ventilated, designated, and locked area at 2-8°C.[2]

    • All handling, including weighing and dispensing, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the generation of vapors and aerosols.

    • Do not eat, drink, or smoke when using this product.

  • Spill Management:

    • In the event of a spill, evacuate the area.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal:

    • All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.

    • Do not mix this compound waste with other chemical waste streams.

    • Handle uncleaned containers as you would the product itself.

By implementing these safety protocols, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.